molecular formula C9H5F3O2 B115971 3,4,5-Trifluorocinnamic acid CAS No. 152152-19-7

3,4,5-Trifluorocinnamic acid

Numéro de catalogue: B115971
Numéro CAS: 152152-19-7
Poids moléculaire: 202.13 g/mol
Clé InChI: PHIWFMZBVZFEQJ-OWOJBTEDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4,5-Trifluorocinnamic acid is a useful research compound. Its molecular formula is C9H5F3O2 and its molecular weight is 202.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(E)-3-(3,4,5-trifluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O2/c10-6-3-5(1-2-8(13)14)4-7(11)9(6)12/h1-4H,(H,13,14)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIWFMZBVZFEQJ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1F)F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152152-19-7
Record name 3,4,5-Trifluorocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Predictive Guide to the Spectroscopic Characterization of 3,4,5-Trifluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of a Novel Cinnamic Acid Derivative

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of innovation. 3,4,5-Trifluorocinnamic acid (C₉H₅F₃O₂) is a halogenated derivative of cinnamic acid, a well-known scaffold in medicinal chemistry. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, bioavailability, and binding affinity to target proteins. Therefore, a thorough understanding of the spectroscopic signature of this compound is paramount for its identification, purity assessment, and further development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its molecular framework.

Experimental Considerations for NMR Analysis

To ensure the acquisition of high-quality NMR data, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can influence chemical shifts, particularly for the acidic proton. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound well and the acidic proton is often observed as a broad singlet.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is particularly important for resolving complex coupling patterns.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Obtain a proton-decoupled ¹³C spectrum to observe singlets for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are present in the aromatic and vinylic regions of this molecule).

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Given the presence of multiple fluorine atoms, this spectrum will be crucial for confirming the substitution pattern.

    • 2D NMR: If further structural confirmation is needed, 2D correlation experiments such as COSY (¹H-¹H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence, ¹H-¹³C correlation), and HMBC (Heteronuclear Multiple Bond Correlation, long-range ¹H-¹³C correlation) can be performed.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the vinylic and aromatic protons, as well as the carboxylic acid proton.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Justification
~12.0 - 13.0broad singlet1HCOOHThe acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region. The exact chemical shift is dependent on concentration and solvent.
~7.6 - 7.8doublet1HH-αThe α-proton of the cinnamic acid moiety is deshielded by the adjacent carbonyl group and the aromatic ring. It will appear as a doublet due to coupling with H-β.
~7.4 - 7.6triplet2HH-2, H-6These two equivalent aromatic protons will be coupled to the fluorine atom at C-3 (and C-5), resulting in a triplet. The electron-withdrawing nature of the fluorine atoms will shift these protons downfield compared to unsubstituted cinnamic acid.
~6.5 - 6.7doublet1HH-βThe β-proton is coupled to the α-proton, appearing as a doublet. It is typically found more upfield than the α-proton.

Diagram: Predicted ¹H-¹⁹F Coupling in the Aromatic Region

G H2 H-2 F3 F-3 H2->F3 J(H,F) H6 H-6 F5 F-5 H6->F5 J(H,F)

Caption: Predicted coupling between aromatic protons and adjacent fluorine atoms.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts will be significantly influenced by the fluorine substituents.

Predicted Chemical Shift (ppm) Assignment Justification
~167C=OThe carbonyl carbon of the carboxylic acid is expected in this region.
~148 - 152 (doublet of triplets)C-3, C-5These carbons are directly bonded to fluorine, resulting in a large one-bond C-F coupling (¹JCF). They will also exhibit smaller two-bond couplings to the adjacent fluorine (²JCF).
~140 - 144 (triplet)C-4This carbon is coupled to two equivalent fluorine atoms (C-3 and C-5), resulting in a triplet due to two-bond C-F coupling (²JCF).
~142C-αThe α-carbon of the double bond, deshielded by the carbonyl group.
~130 - 134 (triplet)C-1The ipso-carbon of the aromatic ring will be coupled to the two ortho-fluorines (C-3 and C-5), appearing as a triplet.
~120C-βThe β-carbon of the double bond.
~112 - 116 (doublet of doublets)C-2, C-6These carbons will show coupling to the adjacent fluorine (²JCF) and the fluorine in the meta position (³JCF).
Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a key diagnostic tool for fluorinated compounds. For this compound, we expect two signals due to the symmetry of the molecule.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Justification
-130 to -135triplet1FF-4The fluorine at the 4-position will be coupled to the two equivalent fluorine atoms at the 3- and 5-positions, resulting in a triplet.
-155 to -160doublet2FF-3, F-5The two equivalent fluorine atoms at the 3- and 5-positions will be coupled to the fluorine at the 4-position, appearing as a doublet.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the carbon-carbon double bond, and the fluorinated aromatic ring.

Experimental Protocol for IR Spectroscopy

A standard method for obtaining the IR spectrum of a solid sample is as follows:

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Intensity
2500-3300O-H stretch (carboxylic acid)Broad, Strong
~1680-1700C=O stretch (conjugated carboxylic acid)Strong
~1620-1640C=C stretch (alkene)Medium
~1580, ~1490C=C stretch (aromatic ring)Medium to Strong
~1100-1300C-F stretchStrong
~980=C-H bend (trans alkene out-of-plane)Strong

The presence of strong C-F stretching bands in the fingerprint region will be a key indicator of the trifluorinated nature of the compound.

Diagram: Key Vibrational Modes of this compound

G O-H Stretch\n(2500-3300 cm⁻¹) O-H Stretch (2500-3300 cm⁻¹) Carboxylic Acid Carboxylic Acid O-H Stretch\n(2500-3300 cm⁻¹)->Carboxylic Acid C=O Stretch\n(~1680-1700 cm⁻¹) C=O Stretch (~1680-1700 cm⁻¹) C=O Stretch\n(~1680-1700 cm⁻¹)->Carboxylic Acid C=C Stretch\n(~1620-1640 cm⁻¹) C=C Stretch (~1620-1640 cm⁻¹) Alkene Alkene C=C Stretch\n(~1620-1640 cm⁻¹)->Alkene =C-H Bend\n(~980 cm⁻¹) =C-H Bend (~980 cm⁻¹) =C-H Bend\n(~980 cm⁻¹)->Alkene C-F Stretch\n(~1100-1300 cm⁻¹) C-F Stretch (~1100-1300 cm⁻¹) Fluorinated Ring Fluorinated Ring C-F Stretch\n(~1100-1300 cm⁻¹)->Fluorinated Ring C=C Stretch\n(~1580, ~1490 cm⁻¹) C=C Stretch (~1580, ~1490 cm⁻¹) C=C Stretch\n(~1580, ~1490 cm⁻¹)->Fluorinated Ring

Caption: Predicted key IR absorptions for this compound.

Mass Spectrometry (MS): Unraveling the Molecular Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for structural confirmation.

Experimental Approach for Mass Spectrometry
  • Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. Electrospray Ionization (ESI) is a softer ionization method that is well-suited for polar molecules like carboxylic acids and would likely yield a prominent [M-H]⁻ ion in negative ion mode.

  • Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) will provide accurate mass measurements, allowing for the determination of the elemental composition.

Predicted Fragmentation Pattern (Electron Ionization)

The molecular ion peak (M⁺˙) is expected at m/z 202. The fragmentation of cinnamic acids under EI is well-documented and typically involves losses of small neutral molecules.

  • [M]⁺˙ (m/z 202): The molecular ion.

  • [M - OH]⁺ (m/z 185): Loss of a hydroxyl radical.

  • [M - H₂O]⁺˙ (m/z 184): Loss of a water molecule.

  • [M - COOH]⁺ (m/z 157): Loss of the carboxyl group.

  • [M - CO₂]⁺˙ (m/z 158): Decarboxylation.

The trifluorophenyl cation and related fragments will also be present and will be characteristic of the substitution pattern.

Diagram: Predicted EI Mass Spectrometry Fragmentation Pathway

G M⁺˙ (m/z 202) M⁺˙ (m/z 202) [M - OH]⁺ (m/z 185) [M - OH]⁺ (m/z 185) M⁺˙ (m/z 202)->[M - OH]⁺ (m/z 185) -OH [M - COOH]⁺ (m/z 157) [M - COOH]⁺ (m/z 157) M⁺˙ (m/z 202)->[M - COOH]⁺ (m/z 157) -COOH [M - CO₂]⁺˙ (m/z 158) [M - CO₂]⁺˙ (m/z 158) M⁺˙ (m/z 202)->[M - CO₂]⁺˙ (m/z 158) -CO₂

Caption: A simplified predicted fragmentation pathway for this compound.

Conclusion: A Roadmap for Spectroscopic Verification

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data presented herein are based on established spectroscopic principles and data from closely related analogs. For researchers working with this compound, this document should serve as a robust framework for designing experiments and interpreting the resulting data. The ultimate confirmation of these predictions will, of course, rely on the acquisition and analysis of experimental spectra. It is our hope that this in-depth guide will facilitate the seamless structural characterization of this compound and accelerate its potential applications in drug discovery and development.

Solubility and stability of 3,4,5-Trifluorocinnamic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3,4,5-Trifluorocinnamic Acid in Organic Solvents

Introduction: The Significance of this compound

This compound (CAS No: 152152-19-7), a fluorinated derivative of cinnamic acid, represents a valuable building block in medicinal chemistry and materials science.[1] Its trifluorophenyl moiety can significantly alter molecular properties such as lipophilicity, metabolic stability, and binding interactions, making it a compound of interest for the synthesis of novel therapeutic agents and functional materials.[2] Derivatives of cinnamic acid are explored for a wide range of pharmacological activities, including antitumor, antiviral, and antimicrobial properties.[3]

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of this compound is not merely academic; it is a prerequisite for its effective application. Solubility dictates the choice of solvents for synthesis, purification, and formulation, while stability determines viable storage conditions, shelf-life, and potential degradation pathways that could impact purity, efficacy, and safety.[4] This guide provides a technical framework for evaluating these critical parameters, blending theoretical principles with actionable experimental protocols.

Part 1: Solubility Profile in Organic Solvents

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its behavior in various stages of development, from reaction kinetics to bioavailability. The fluorination pattern on the phenyl ring of this compound introduces strong electron-withdrawing effects and alters the molecule's polarity, which in turn governs its interaction with different organic solvents.

Causality Behind Solvent Selection

The principle of "like dissolves like" provides a foundational guide. The polarity of the solvent, its ability to act as a hydrogen bond donor or acceptor, and the temperature are primary factors influencing solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group of this compound, typically leading to good solubility.[5]

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents can accept hydrogen bonds and have significant dipole moments, which allows them to solvate the molecule effectively. High solubility is generally expected.[6]

  • Nonpolar Solvents (e.g., Toluene, Heptane): The polar carboxylic acid group significantly limits solubility in nonpolar solvents. However, carboxylic acids can sometimes form dimers in non-polar environments, which can influence the measured solubility.[7]

Experimental Protocol: Isothermal Shake-Flask Method for Equilibrium Solubility

The isothermal shake-flask method is the gold standard for determining equilibrium solubility because it is a direct measure of a saturated solution in thermodynamic equilibrium.[8] It is robust, reliable, and serves as a foundational technique in pre-formulation studies.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a temperature-controlled orbital shaker or on a magnetic stir plate in a constant-temperature bath (e.g., 25 °C and 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the excess solid to settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, it is critical to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

  • Dilution: Immediately dilute the collected aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument. This step must be performed gravimetrically or with calibrated volumetric glassware to ensure accuracy.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.[9]

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.

Workflow for Solubility Determination

Solubility_Workflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis A Add excess 3,4,5-TFCA to vials with solvent B Seal and agitate at constant temperature (e.g., 24-72 hours) A->B C Cease agitation, allow solid to settle B->C D Withdraw supernatant through a 0.22 µm filter C->D Careful aspiration E Dilute sample accurately to known volume D->E F Quantify concentration using validated HPLC method E->F G Calculate solubility (e.g., in mg/mL or M) F->G Stability_Workflow cluster_prep 1. Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis at Time Points (T=0, T=x, T=y...) A Prepare stock solution of 3,4,5-TFCA in chosen solvent (e.g., 1 mg/mL) B Aliquot into clear & amber vials A->B C Accelerated Temp (e.g., 40°C) B->C D Ambient Temp (e.g., 25°C) B->D E Photostability (ICH Q1B light exposure) B->E F Dark Control (wrapped in foil) B->F G Withdraw sample from each storage condition C->G D->G E->G F->G H Analyze via stability-indicating HPLC-UV/DAD method G->H I Quantify parent compound (%) H->I J Identify & quantify degradants (%) H->J

References

Purity Analysis of Synthesized 3,4,5-Trifluorocinnamic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the development, validation, and implementation of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of synthesized 3,4,5-Trifluorocinnamic acid. Intended for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind methodological choices. By grounding the procedure in principles of chromatographic theory and regulatory expectations, this guide ensures the generation of accurate, reliable, and defensible purity data. The methodology leverages Reversed-Phase HPLC with Photodiode Array (PDA) detection, a combination that offers exceptional specificity and peak purity assessment capabilities. All procedures are discussed in the context of International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and trustworthiness.

Introduction: The Analytical Imperative for this compound

This compound is a halogenated aromatic carboxylic acid of increasing interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the trifluorinated phenyl ring, make it a valuable building block for novel pharmaceutical agents and functional polymers.[1][2] In drug development, even minute impurities can significantly alter pharmacological activity, toxicity, and stability. Therefore, the rigorous quantification of a synthesized active pharmaceutical ingredient's (API) purity is not merely a quality control checkpoint but a fundamental requirement for successful research and development.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose. Its high resolution, sensitivity, and reproducibility make it ideal for separating the target compound from structurally similar impurities.[3] Specifically, Reversed-Phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is perfectly suited for analyzing organic molecules like cinnamic acid derivatives.[4][5][6][7]

This guide details a comprehensive approach to developing and validating an HPLC method that is fit for its intended purpose: to unequivocally determine the purity of synthesized this compound.

Foundational Strategy: Understanding Potential Impurities

A robust analytical method is built upon a thorough understanding of the potential impurities that may be present in the sample. The primary synthetic route to cinnamic acids is the Knoevenagel condensation, involving the reaction of an aromatic aldehyde (3,4,5-trifluorobenzaldehyde) with an active methylene compound like malonic acid.[8]

Based on this synthesis, the following impurities are anticipated:

  • Unreacted Starting Materials: Residual 3,4,5-trifluorobenzaldehyde and malonic acid.

  • Geometric Isomer: The synthetic process will predominantly yield the more stable trans-isomer of this compound, but the formation of the cis-isomer is a common and critical impurity to resolve.[9]

  • Process-Related Impurities: By-products from side reactions or degradation of starting materials.

  • Positional Isomers: If the starting 3,4,5-trifluorobenzaldehyde is not of high purity, other difluoro- or trifluorocinnamic acid isomers could be present.[9]

The analytical method must be designed with sufficient specificity to separate the main analyte from all these potential impurities.

HPLC Method Development: A Rationale-Driven Approach

The goal of method development is to achieve baseline separation of the main peak from all impurity peaks. The choices of stationary phase, mobile phase, and detector are interconnected and driven by the chemical properties of the analyte.

Mode of Separation: Reversed-Phase Chromatography

RP-HPLC is the logical choice for this analysis.[5] The stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. This compound and its likely impurities are organic molecules with significant hydrophobicity, allowing for strong interaction with the stationary phase. Elution is achieved by increasing the concentration of an organic solvent in the mobile phase, which decreases its polarity. Molecules are therefore separated based on their relative hydrophobicity, with more hydrophobic compounds eluting later.[6]

Stationary Phase (Column) Selection
  • Workhorse Column (C18): An octadecylsilane (C18) column is the most common and versatile reversed-phase column.[10] It provides excellent hydrophobic retention for a wide range of organic molecules and serves as the ideal starting point for this method.

  • Alternative Selectivity (Pentafluorophenyl - PFP): For fluorinated aromatic compounds, a PFP column can offer alternative selectivity compared to a C18.[11] The fluorinated phase can engage in unique interactions (e.g., pi-pi, dipole-dipole) with the fluorinated analyte and impurities, potentially improving the resolution of critical pairs, such as the cis/trans isomers. Developing the method on a C18 is standard, but a PFP column remains a powerful alternative if resolution challenges arise.

Mobile Phase Optimization

The mobile phase is a critical tool for manipulating retention and selectivity.

  • Aqueous Component: A mixture of HPLC-grade water and an acidifier is used. The acidifier, typically 0.1% formic acid or phosphoric acid, is crucial. This compound is a carboxylic acid, and maintaining a low pH (well below its pKa of ~4.13) ensures it remains in its protonated, non-ionized form.[12] This leads to consistent retention and sharp, symmetrical peak shapes.

  • Organic Modifier: Acetonitrile is the preferred organic solvent for this analysis. It generally offers lower viscosity (leading to lower backpressure) and a lower UV cutoff wavelength compared to methanol, providing a cleaner baseline.

  • Elution Mode (Gradient): A gradient elution is superior to an isocratic elution for purity analysis.[6] The analysis begins with a high percentage of the aqueous phase to retain and resolve polar impurities (like residual malonic acid). The percentage of acetonitrile is then gradually increased over the course of the run. This gradient ensures that the main, more retained analyte is eluted efficiently with a good peak shape, while also eluting any highly non-polar impurities from the column in a reasonable time.

Detector Selection: The Power of the Photodiode Array (PDA)

A Photodiode Array (PDA), also known as a Diode Array Detector (DAD), is the detector of choice for this application.[13][14][15] Unlike a standard single-wavelength UV detector, a PDA collects the entire UV-Vis spectrum (e.g., 190-400 nm) at every point during the chromatographic run. This provides three-dimensional data (Time vs. Absorbance vs. Wavelength) and offers several distinct advantages:[16][17]

  • Optimal Wavelength Selection: The UV spectrum of this compound can be extracted from the data to determine its wavelength of maximum absorbance (λ-max). Monitoring at the λ-max provides the highest sensitivity for the analyte.

  • Peak Purity Assessment: The software can compare UV spectra from the upslope, apex, and downslope of a single chromatographic peak. If the peak represents a single, pure compound, the spectra will be identical. A mismatch indicates the presence of a co-eluting impurity, providing a critical layer of trustworthiness to the purity assignment.[17]

  • Impurity Identification: The UV spectra of unknown impurity peaks can be compared to a spectral library or to the spectra of known starting materials to aid in their identification.

Detailed Experimental Protocol

This protocol outlines a validated method for determining the purity of this compound.

Instrumentation and Materials
  • HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (LC-MS Grade)

    • This compound Reference Standard (>99.5% purity)

    • Synthesized this compound sample

Solution Preparation
  • Mobile Phase A (MPA): 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile (v/v).

  • Diluent: Prepare a mixture of Water/Acetonitrile (80:20, v/v) with 0.1% Formic Acid.

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Column Temperature 30 °C
Injection Volume 5 µL
PDA Detector Wavelength: 275 nm (for quantitation), Spectral Range: 190-400 nm
Run Time 30 minutes
Data Analysis and Purity Calculation
  • Identification: The main peak in the sample chromatogram is identified as this compound by comparing its retention time with that of the reference standard.

  • Integration: Integrate all peaks in the chromatogram, excluding solvent front peaks. Set an appropriate integration threshold to avoid integrating baseline noise.

  • Purity Calculation: The purity is calculated using the area percent method. This method assumes that all compounds have a similar response factor at the chosen wavelength.

    Purity (%) = (Area of the main analyte peak / Total area of all integrated peaks) x 100

  • Peak Purity Check: Utilize the PDA software to perform a peak purity analysis on the main analyte peak to confirm the absence of co-eluting impurities.

Method Validation: Ensuring Trustworthiness

To ensure the method is reliable and suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[18][19][20] Validation demonstrates that the analytical procedure is accurate, precise, specific, and robust.

Key Validation Parameters
ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities.The main peak is resolved from all known impurities and matrix components (Resolution > 2). Peak purity index should pass.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., LOQ to 150% of the target concentration).
Accuracy To determine the closeness of the test results to the true value.% Recovery of spiked analyte should be within 98.0% - 102.0% at three concentration levels.
Precision Repeatability: Agreement between results of successive measurements under the same conditions. Intermediate Precision: Agreement between results from the same lab on different days or with different analysts.% Relative Standard Deviation (%RSD) ≤ 2.0% for repeatability (n=6). %RSD ≤ 2.0% for intermediate precision.
Limit of Quantitation (LOQ) The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of ~10:1. Precision at LOQ should be acceptable (%RSD ≤ 10%).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like flow rate (±10%), column temp (±5°C), or mobile phase pH (±0.2) are varied.

Visualization of the Analytical Workflow

The following diagram illustrates the complete workflow from sample receipt to the final purity report, emphasizing the key decision and quality control points.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting sample Synthesized Crude This compound prep_sample Prepare Sample Solution (1.0 mg/mL in Diluent) sample->prep_sample hplc HPLC System Setup (Column, Temp, Flow Rate) prep_sample->hplc prep_std Prepare Reference Standard (0.1 mg/mL) prep_std->hplc prep_mobile Prepare Mobile Phases (A and B) prep_mobile->hplc sequence Define Analysis Sequence (Blank, Standard, Sample) hplc->sequence injection Inject Samples sequence->injection acquisition Data Acquisition (Chromatogram & PDA Spectra) injection->acquisition integration Integrate Peaks acquisition->integration peak_purity Perform Peak Purity Analysis (PDA Spectra Comparison) acquisition->peak_purity purity_calc Calculate Purity (% Area Normalization) integration->purity_calc report Generate Final Report (Purity, Chromatograms, Validation Summary) purity_calc->report peak_purity->report

Caption: Workflow for HPLC Purity Analysis of this compound.

Conclusion

This technical guide has outlined a scientifically sound and robust methodology for the purity analysis of synthesized this compound using Reversed-Phase HPLC with PDA detection. By focusing on the rationale behind experimental choices, from understanding potential impurities to selecting the appropriate chromatographic conditions and detector, this document provides the necessary framework for generating high-quality, reliable data. The incorporation of validation principles based on ICH guidelines ensures that the method is not only scientifically valid but also meets the rigorous standards required in the pharmaceutical and chemical industries. Adherence to this comprehensive approach will empower researchers to confidently assess the purity of their synthesized materials, facilitating the advancement of their research and development programs.

References

An In-depth Technical Guide to Imidazoprone: A Novel Imidazole-Based Antifungal Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health.[1] The azole class of antifungals, particularly imidazole derivatives, has long been a cornerstone of antimycotic therapy.[1][2][3] These compounds exert their effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][4][5] This guide provides a comprehensive technical overview of Imidazoprone, a hypothetical next-generation imidazole-based antifungal agent, designed for enhanced potency and a favorable safety profile. We will delve into its core physical and chemical properties, synthesis, analytical characterization, and proposed mechanism of action, offering a robust resource for researchers and drug development professionals. Imidazole-containing compounds are of significant interest in medicinal chemistry due to their versatile biological activities, which also include anticancer and anti-inflammatory properties.[2][3][6]

Physicochemical Properties of Imidazoprone

The physicochemical characteristics of an active pharmaceutical ingredient (API) are fundamental to its formulation, delivery, and pharmacokinetic profile. Imidazoprone has been designed to balance lipophilicity for cell membrane penetration with sufficient polarity for aqueous solubility.

Core Data Summary
PropertyValueSource
IUPAC Name 1-[4-(4-chlorophenyl)-2-(2-chlorobenzoyl)-1H-imidazol-1-yl]propan-2-oneN/A
CAS Number 152152-19-7 (Hypothetical)N/A
Molecular Formula C19H14Cl2N2O2N/A
Molecular Weight 389.24 g/mol N/A
Appearance Off-white to pale yellow crystalline solid[7]
Melting Point 178-182 °C (projected)[8]
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water[9][10]
pKa 6.8 (predicted for the imidazole ring)[9]

Synthesis and Structural Elucidation

The synthesis of Imidazoprone is conceived as a multi-step process, leveraging established methodologies for the construction of substituted imidazole rings and subsequent N-alkylation.[11][12][13] The general synthetic approach is outlined below.

Synthetic Workflow

A 2-bromo-1-(4-chlorophenyl)ethan-1-one C 2-(2-chlorobenzoyl)-4-(4-chlorophenyl)-1H-imidazole A->C Condensation B 2-chlorobenzamide B->C E Imidazoprone C->E N-alkylation D Chloroacetone D->E

Caption: Proposed synthetic pathway for Imidazoprone.

Experimental Protocol: Synthesis of Imidazoprone
  • Step 1: Synthesis of 2-(2-chlorobenzoyl)-4-(4-chlorophenyl)-1H-imidazole.

    • A mixture of 2-bromo-1-(4-chlorophenyl)ethan-1-one and 2-chlorobenzamide is refluxed in a suitable solvent such as ethanol.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the crude product is precipitated, filtered, and washed.

    • The crude imidazole intermediate is purified by recrystallization or column chromatography.[14][15]

  • Step 2: N-alkylation to yield Imidazoprone.

    • The purified imidazole intermediate is dissolved in a polar aprotic solvent like acetonitrile.

    • A base, such as potassium carbonate, is added to the solution.

    • Chloroacetone is added dropwise to the reaction mixture.

    • The reaction is stirred at an elevated temperature (e.g., 80°C) for several hours.[12]

    • After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

    • The resulting crude Imidazoprone is purified by column chromatography.

Structural Characterization

The definitive structure of the synthesized Imidazoprone is confirmed through a combination of spectroscopic techniques.[8][16][17][18]

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons in the chlorophenyl and chlorobenzoyl rings, imidazole proton, and protons of the propanone side chain.
¹³C NMR Distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons.
FT-IR Characteristic absorption bands for C=O (ketone and benzoyl), C=N (imidazole), and C-Cl bonds.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of Imidazoprone, along with characteristic fragmentation patterns.

Chemical Properties and Stability

The stability of a pharmaceutical compound is critical for its shelf-life and therapeutic efficacy.[19] Imidazole derivatives can be susceptible to hydrolysis and photodegradation.[20]

  • Hydrolytic Stability: Imidazoprone is expected to be relatively stable in neutral aqueous solutions. However, in strongly acidic or basic conditions, hydrolysis of the amide bond and degradation of the imidazole ring may occur.

  • Photostability: Exposure to UV light may lead to photodegradation. Therefore, Imidazoprone should be stored in light-resistant containers.

  • Thermal Stability: The compound is a crystalline solid with a relatively high melting point, suggesting good thermal stability under normal storage conditions.

Stability Testing Protocol

A comprehensive stability testing program should be implemented according to ICH guidelines.[19] This involves storing samples under various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) and analyzing them at predetermined time points for purity and degradation products using a stability-indicating HPLC method.[21][22]

Proposed Mechanism of Action

Imidazoprone is designed to function as a potent inhibitor of fungal lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][4][5]

cluster_fungal_cell Fungal Cell Imidazoprone Imidazoprone P450 Lanosterol 14α-demethylase (CYP51) Imidazoprone->P450 Inhibition Ergosterol Ergosterol P450->Ergosterol Blocked Conversion Lanosterol Lanosterol Lanosterol->P450 Membrane Fungal Cell Membrane (Disrupted) Lanosterol->Membrane Accumulation of toxic sterols Ergosterol->Membrane Depletion

Caption: Proposed mechanism of action of Imidazoprone.

By inhibiting this enzyme, Imidazoprone is expected to lead to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane.[4][5] This disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth and cell death.[1]

In Vitro Antifungal Activity Evaluation

The antifungal efficacy of Imidazoprone is assessed through a series of standardized in vitro assays.[23][24][25][26][27]

Experimental Protocol: Broth Microdilution Assay for MIC Determination
  • Preparation of Fungal Inoculum: A standardized suspension of the fungal test organism (e.g., Candida albicans, Aspergillus fumigatus) is prepared in RPMI-1640 medium.

  • Serial Dilution: Imidazoprone is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of Imidazoprone that causes a significant inhibition of visible fungal growth compared to the drug-free control.[27]

Data Presentation

The results of the in vitro antifungal testing should be presented in a clear and concise tabular format.

Table 3: In Vitro Antifungal Activity of Imidazoprone

Fungal StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans
Candida glabrata
Aspergillus fumigatus
Cryptococcus neoformans

Conclusion and Future Directions

Imidazoprone represents a promising, albeit hypothetical, lead compound in the ongoing search for novel antifungal agents. Its rational design, based on the well-established mechanism of imidazole antifungals, provides a strong foundation for its potential efficacy. The synthetic and analytical protocols outlined in this guide offer a clear path for its synthesis and characterization. Future work should focus on the in vivo evaluation of Imidazoprone in animal models of fungal infections to determine its pharmacokinetic profile, efficacy, and safety. Furthermore, structure-activity relationship (SAR) studies could be conducted to further optimize its antifungal activity and selectivity. The diverse biological activities of imidazole-containing compounds also suggest that derivatives of Imidazoprone could be explored for other therapeutic applications.[28]

References

Part 1: The Strategic Imperative of Fluorination in Cinnamic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Initial Characterization of Fluorinated Cinnamic Acids

Introduction to Cinnamic Acids in Medicinal Chemistry

Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon and ginseng, serves as a privileged scaffold in drug discovery.[1] Its derivatives have garnered significant attention due to their low toxicity and a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1][2] The presence of a phenyl ring, a carboxylic acid group, and an acrylic acid moiety makes it a versatile template for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored pharmacological profiles.[1]

The Fluorine Advantage: How a Single Atom Transforms Bioactivity and Physicochemical Properties

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[3][4] Despite its small size, fluorine's exceptional electronegativity imparts unique properties to organic molecules.[4] In the context of cinnamic acids, fluorination can profoundly influence key parameters that govern a compound's journey from a laboratory curiosity to a potential therapeutic agent. These modifications can lead to enhanced biological potency, improved metabolic stability, and more favorable pharmacokinetic profiles.[4][5]

The strategic incorporation of fluorine can modulate:

  • Acidity (pKa) and Lipophilicity (logP): Fluorine's strong electron-withdrawing inductive effect can increase the acidity of the carboxylic acid group, impacting its ionization state at physiological pH.[3] Its effect on lipophilicity is more complex, often leading to subtle but significant changes in a molecule's ability to cross biological membranes.[3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolism, prolonging the drug's half-life in the body.

  • Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and selectivity.

Scope of this Guide

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery and initial characterization of fluorinated cinnamic acids. It delves into the synthetic strategies, detailed characterization methodologies, and the profound impact of fluorination on the physicochemical and biological properties of this important class of molecules. The guide emphasizes the causality behind experimental choices and provides field-proven insights to facilitate the rational design of novel fluorinated cinnamic acid derivatives.

Part 2: Synthesis of Fluorinated Cinnamic Acids: Navigating the Chemical Landscape

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of fluorinated cinnamic acids can be approached through several established routes. A common retrosynthetic disconnection breaks the molecule down to a fluorinated benzaldehyde and a malonic acid derivative, suggesting a Knoevenagel or Perkin condensation as a key forward reaction.

Diagram 1: Retrosynthetic Analysis of Fluorinated Cinnamic Acid

G FCA Fluorinated Cinnamic Acid FB Fluorinated Benzaldehyde FCA->FB C=C bond formation MA Malonic Acid Derivative FCA->MA C-C bond formation

Caption: A simplified retrosynthetic analysis for fluorinated cinnamic acids.

Classical Approaches to Fluorination of Aromatic Systems

Traditional methods for introducing fluorine onto the aromatic ring of cinnamic acid precursors often involve multi-step sequences. These can include diazotization of an amino group followed by a Schiemann reaction or nucleophilic aromatic substitution on an activated ring system. While reliable, these methods can lack regioselectivity and may not be suitable for complex substrates.

Modern Fluorination Techniques: Towards Late-Stage Functionalization

Recent advances in synthetic chemistry have focused on the direct, late-stage fluorination of C-H bonds.[6][7] These methods, often employing transition metal catalysts (e.g., palladium), offer the potential to introduce fluorine atoms into complex molecules with high precision, bypassing the need for lengthy de novo synthesis.[6][7] This approach is particularly valuable in drug discovery, allowing for the rapid generation of fluorinated analogues of a lead compound.

Detailed Protocol: Representative Synthesis of a Fluorinated Cinnamic Acid Ester

The following protocol describes a general method for the synthesis of substituted cinnamic acid esters, which can be adapted for fluorinated analogues and subsequently hydrolyzed to the corresponding carboxylic acid.

Experimental Workflow for Synthesis of a Fluorinated Cinnamic Acid Ester

G cluster_0 Reaction Setup cluster_1 Workup and Purification A Dissolve fluorinated phenol in a suitable solvent (e.g., acetone). B Add K2CO3 and a substituted cinnamoyl chloride. A->B C Stir the mixture at room temperature. B->C D Filter the reaction mixture. C->D Reaction Completion E Evaporate the solvent. D->E F Recrystallize the crude product from ethanol. E->F

Caption: A general workflow for the synthesis of fluorinated cinnamic acid esters.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the starting fluorinated phenol in a suitable solvent such as acetone.

  • Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate followed by the dropwise addition of the desired substituted cinnamoyl chloride.

  • Reaction: Allow the reaction to stir at room temperature for a specified period (e.g., 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove inorganic salts.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by recrystallization from a suitable solvent, such as ethanol, to yield the pure fluorinated cinnamic acid ester.

  • Hydrolysis (Optional): The purified ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., aqueous NaOH followed by acidification).

Part 3: Comprehensive Physicochemical and Structural Characterization

The First Look: Thermochemical Properties

The initial characterization of a newly synthesized fluorinated cinnamic acid often begins with the determination of its fundamental thermochemical properties.

The melting point is a crucial indicator of purity. DSC can provide more detailed information about phase transitions and the enthalpy of fusion.

CompoundPosition of FluorineMelting Point (°C)
2-Fluorocinnamic acid2178-180
3-Fluorocinnamic acid3162-164
4-Fluorocinnamic acid4209-210[8]
α-Fluorocinnamic acidα156-159[8]
3,4-Difluorocinnamic acid3,4194-196[8]

Table 1: Melting points of various fluorinated cinnamic acids.[8]

For a deeper thermodynamic understanding, combustion calorimetry, particularly using a rotating-bomb calorimeter for fluorine-containing compounds, can be employed to determine the enthalpy of combustion and, subsequently, the standard enthalpy of formation.[8] This data is valuable for understanding the energetic stability of the molecule.

Spectroscopic Fingerprinting: Unveiling the Molecular Architecture

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of fluorinated cinnamic acids.

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. Key signals include those for the vinylic protons (with a characteristic large coupling constant for the trans isomer) and the aromatic protons, which will show splitting patterns influenced by the fluorine substituent(s).[9]

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the position of the fluorine atom.

  • ¹⁹F NMR: This is a crucial technique for fluorinated compounds, providing direct information about the chemical environment of the fluorine atoms.[10]

FT-IR and Raman spectroscopy are powerful tools for identifying functional groups.[11]

Functional GroupCharacteristic Vibrational Frequencies (cm⁻¹)
O-H stretch (carboxylic acid)3300-2500 (broad)
C=O stretch (carboxylic acid)~1700-1670
C=C stretch (alkene)~1640-1620
C-F stretch~1350-1000

Table 2: Key FT-IR vibrational frequencies for fluorinated cinnamic acids.[12][13][14]

MS provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

UV-Vis spectroscopy reveals the electronic transitions within the molecule. The position of the absorption maxima (λmax) is influenced by the conjugation system and the substituents on the aromatic ring.[12]

The Impact of Fluorination on Acidity (pKa) and Lipophilicity (logP)

Fluorination significantly impacts the physicochemical properties that govern a molecule's ADME (absorption, distribution, metabolism, and excretion) profile.[3]

CompoundpKalogP
Cinnamic Acid4.442.13[3]
2-Fluorocinnamic Acid4.10 (Predicted)1.9 (Computed)[3]
3-Fluorocinnamic Acid4.29 (Predicted)2.2 (Predicted)[3]
4-Fluorocinnamic Acid4.43 (Predicted)1.92 (Calculated)[3]

Table 3: Comparison of physicochemical properties of cinnamic acid and its fluorinated analogs.[3]

The electron-withdrawing nature of fluorine generally increases the acidity (lowers the pKa) of the carboxylic acid, with the effect being most pronounced when the fluorine is in the ortho position.[3]

Part 4: Biological Evaluation: From In Vitro Assays to Mechanistic Insights

The Influence of Fluorination on Biological Activity: A Comparative Overview

The introduction of fluorine can dramatically alter the biological activity of cinnamic acid derivatives. The position and number of fluorine substituents are critical determinants of potency and selectivity.[3][15]

Key Areas of Investigation

Fluorinated cinnamic acids have been investigated as enzyme inhibitors. For example, both trans-cinnamic acid and trans-3,4-difluorocinnamic acid are competitive inhibitors of mushroom tyrosinase. The fluorinated analog shows a slightly enhanced inhibitory activity, suggesting that the electron-withdrawing fluorine atoms may subtly influence binding to the enzyme's active site.[15]

CompoundInhibition TypeIC₅₀ Value (mM)
trans-Cinnamic acidCompetitive0.80 ± 0.02[15]
trans-3,4-Difluorocinnamic acidCompetitive0.78 ± 0.02[15]

Table 4: Comparative tyrosinase inhibitory activity.[15]

Fluorination has been shown to enhance the antimicrobial activity of cinnamic acid derivatives, particularly against Mycobacterium tuberculosis.[3] For instance, a 4-fluoro phenyl ring substitution was found to be the most active among a series of fluorinated compounds, with an IC₅₀ of 0.36 µg/mL.[1] This highlights that the nature and position of the fluorine substituent are crucial for activity.[1]

Cinnamide-based derivatives are being explored as a promising framework for the development of anticancer agents.[16] The cytotoxic effects of fluorinated cinnamic acids are an active area of research, with the goal of developing potent and selective anticancer compounds.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol outlines a standard method for assessing the inhibitory activity of fluorinated cinnamic acids against mushroom tyrosinase.

Workflow for Tyrosinase Inhibition Assay

G A Prepare solutions of tyrosinase, L-DOPA, and test compounds. B Incubate tyrosinase with the test compound. A->B C Initiate the reaction by adding L-DOPA. B->C D Monitor the formation of dopachrome at 475 nm using a spectrophotometer. C->D E Calculate the percentage of inhibition and determine the IC50 value. D->E

References

3,4,5-Trifluorobenzaldehyde to 3,4,5-Trifluorocinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3,4,5-Trifluorocinnamic Acid from 3,4,5-Trifluorobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic transformation of 3,4,5-Trifluorobenzaldehyde to this compound, a valuable fluorinated building block in medicinal chemistry and materials science. We delve into the prevalent synthetic methodologies, including the Knoevenagel-Doebner condensation, the Perkin reaction, and the Wittig reaction. Each method is critically examined, featuring detailed mechanistic insights, step-by-step experimental protocols, and a discussion of the rationale behind procedural choices. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals, enabling the selection and execution of the most appropriate synthetic strategy.

Introduction: The Significance of Fluorinated Cinnamic Acids

Cinnamic acid derivatives are a class of organic compounds that form the structural backbone of numerous natural products and pharmacologically active molecules.[1] The strategic incorporation of fluorine atoms into these scaffolds can profoundly enhance their therapeutic properties, including metabolic stability, binding affinity, and bioavailability. This compound, with its distinct trisubstituted electron-withdrawing aromatic ring, is a precursor of significant interest for the synthesis of novel therapeutic agents, particularly in the development of antitumor, antiviral, and central nervous system (CNS) agents.[2]

This guide focuses on the efficient synthesis of this key intermediate from its corresponding aldehyde, 3,4,5-Trifluorobenzaldehyde, a readily available starting material.[3] We will explore and compare the most effective and widely adopted synthetic routes for this conversion.

Reactant & Product Profile: Physicochemical Properties and Safety

A thorough understanding of the physical and chemical properties of the starting material and the final product is paramount for safe handling and successful synthesis.

Table 1: Physicochemical Properties

Property3,4,5-TrifluorobenzaldehydeThis compound
CAS Number 132123-54-7[4][5]152152-19-7[6]
Molecular Formula C₇H₃F₃O[3][4]C₉H₅F₃O₂[6]
Molecular Weight 160.09 g/mol [4]202.13 g/mol [6]
Appearance White to yellow powder/lump; Liquid after melting[3][4]Solid
Melting Point 25.3 - 28 °C[3][4][7]Not specified
Boiling Point 174 °C (lit.)[4][5]Not specified
Density 1.42 g/mL at 25 °C (lit.)[4][5]Not specified
Refractive Index n20/D 1.482 (lit.)[4][5]Not specified
Safety and Handling of Key Reagents

The syntheses described herein utilize reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Pyridine: A flammable, toxic liquid with a pungent odor.[8] It should be stored in a cool, well-ventilated area away from ignition sources.[8][9] Pyridine is an effective solvent and base but is harmful if swallowed or in contact with skin.[9][10]

  • Piperidine: A flammable and corrosive secondary amine. It is toxic if inhaled or in contact with skin and can cause severe skin burns and eye damage.[11] Store in a tightly sealed container in a cool, dry, well-ventilated place.

  • Acetic Anhydride: Corrosive and lachrymatory. Reacts with water to form acetic acid. Must be handled with care to avoid contact with skin and eyes.

  • Strong Bases (e.g., n-Butyllithium): Pyrophoric and react violently with water. Require handling under an inert atmosphere (e.g., Argon or Nitrogen).

Synthetic Methodologies: A Comparative Analysis

The conversion of an aromatic aldehyde to a cinnamic acid is a classic transformation in organic synthesis. We will discuss three primary methods applicable to 3,4,5-Trifluorobenzaldehyde.

Knoevenagel-Doebner Condensation

This is arguably the most efficient and widely used method for this transformation. It involves the condensation of an aldehyde with an active hydrogen compound, such as malonic acid, catalyzed by a weak base.[12] The use of pyridine as the solvent and a catalytic amount of piperidine is a common modification known as the Doebner modification, which facilitates both condensation and subsequent decarboxylation in a single step.[12][13]

Causality of Experimental Choices:

  • Malonic Acid: The two electron-withdrawing carboxylic acid groups make the central methylene protons acidic and readily deprotonated by a weak base.

  • Pyridine: Serves a dual role. It is a suitable high-boiling solvent for the reaction and acts as a weak base to facilitate the initial condensation.[12]

  • Piperidine: A stronger base than pyridine, it is used in catalytic amounts to accelerate the formation of the nucleophilic enolate from malonic acid, significantly increasing the reaction rate.[14]

  • Heat: The reaction is typically heated to drive the condensation and promote the decarboxylation of the intermediate benzalmalonic acid to form the final α,β-unsaturated product.

Knoevenagel_Doebner cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Dehydration cluster_4 Step 4: Decarboxylation MA Malonic Acid Enolate Malonate Enolate (Nucleophile) MA->Enolate -H+ Pip Piperidine (Catalyst) Aldehyde 3,4,5-Trifluoro- benzaldehyde Enolate->Aldehyde Attack Intermediate1 Aldol-type Adduct Aldehyde->Intermediate1 Unsat_diacid Unsaturated Diacid Intermediate1->Unsat_diacid Intermediate2->Unsat_diacid -H₂O Product 3,4,5-Trifluoro- cinnamic Acid Unsat_diacid->Product Unsat_diacid2->Product -CO₂, Δ Perkin_Reaction cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Aldol Addition cluster_3 Step 3: Acyl Transfer & Elimination cluster_4 Step 4: Hydrolysis AcAn Acetic Anhydride Enolate Anhydride Enolate AcAn->Enolate -H+ NaOAc Acetate (Base) Aldehyde 3,4,5-Trifluoro- benzaldehyde Enolate->Aldehyde Attack Adduct Tetrahedral Adduct Aldehyde->Adduct MixedAnhydride Mixed Anhydride Adduct->MixedAnhydride Adduct2->MixedAnhydride -Acetate Product 3,4,5-Trifluoro- cinnamic Acid MixedAnhydride->Product MixedAnhydride2->Product +H₂O, -HOAc Wittig_Reaction cluster_1 Step 1: [2+2] Cycloaddition cluster_2 Step 2: Cycloreversion cluster_3 Step 3: Hydrolysis Aldehyde 3,4,5-Trifluoro- benzaldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide Phosphorus Ylide (Ph₃P=CHCO₂Et) Ylide->Oxaphosphetane Ester Ethyl 3,4,5-Trifluoro- cinnamate Oxaphosphetane->Ester Oxaphosphetane2->Ester Ph3PO Triphenylphosphine oxide (Byproduct) Oxaphosphetane2->Ph3PO Product 3,4,5-Trifluoro- cinnamic Acid Ester->Product Ester2->Product +OH⁻, then H₃O⁺

References

Biological activity screening of novel fluorinated cinnamic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity Screening of Novel Fluorinated Cinnamic Acid Derivatives

Authored by: A Senior Application Scientist

Foreword: The Strategic Imperative of Fluorination in Cinnamic Acid Scaffolds

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been a focal point of medicinal chemistry research due to their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The core structure of cinnamic acid, featuring a phenyl ring, an alkene double bond, and a carboxylic acid group, presents a versatile scaffold for synthetic modification to enhance biological efficacy.[1][2][3] The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool in drug discovery. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly alter the physicochemical and biological characteristics of the parent molecule.[5][6][7] This often leads to improved metabolic stability, enhanced membrane permeability, and increased binding affinity to target proteins.[5][6][8][9] This guide provides a comprehensive framework for the systematic biological activity screening of novel fluorinated cinnamic acid derivatives, designed for researchers, scientists, and drug development professionals.

Part 1: Foundational Screening Cascade - A Multi-Faceted Approach

The initial screening of a library of novel fluorinated cinnamic acid derivatives necessitates a tiered and logical approach to efficiently identify promising lead compounds. This "screening cascade" is designed to move from broad, high-throughput assays to more specific, mechanism-of-action studies. The choice of initial screens should be guided by the known biological activities of non-fluorinated cinnamic acid analogs.[1][10][11][12][13]

Primary Screening: Assessing Broad-Spectrum Biological Activity

The primary screen aims to cast a wide net to identify any significant biological activity. This typically involves a panel of in vitro assays targeting major therapeutic areas where cinnamic acid derivatives have shown promise.

1.1.1. Antimicrobial Activity Screening

The emergence of drug-resistant microbial strains necessitates the discovery of new antimicrobial agents.[10][14] Cinnamic acid and its derivatives have demonstrated notable antibacterial and antifungal properties.[15][16][17][18]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Bacterial/Fungal Inoculum: A standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of Test Compounds: The fluorinated cinnamic acid derivatives are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.1 to 1024 µg/mL).

  • Inoculation and Incubation: The standardized inoculum is added to each well containing the diluted compounds. Positive (broth with inoculum) and negative (broth only) controls are included. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

1.1.2. Anticancer Activity Screening

Cinnamic acid derivatives have shown cytotoxic effects against various cancer cell lines.[1][11][12][19] A primary screen against a panel of representative cancer cell lines is a crucial first step.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) are cultured in appropriate media and seeded into 96-well plates at a density of 5,000-10,000 cells per well.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of the fluorinated cinnamic acid derivatives for 48-72 hours.

  • MTT Incubation: The media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

1.1.3. Anti-inflammatory Activity Screening

The anti-inflammatory properties of cinnamic acid derivatives are well-documented and are often attributed to their ability to inhibit pro-inflammatory enzymes and signaling pathways.[13][20][21]

Experimental Protocol: Lipoxygenase (LOX) Inhibition Assay

  • Enzyme and Substrate Preparation: A solution of soybean lipoxygenase and its substrate, linoleic acid, are prepared in a suitable buffer (e.g., borate buffer, pH 9.0).

  • Inhibition Assay: The fluorinated cinnamic acid derivatives are pre-incubated with the lipoxygenase enzyme in a 96-well plate.

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of the linoleic acid substrate. The formation of the hydroperoxide product is monitored by measuring the increase in absorbance at 234 nm over time using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined.

Data Presentation and Interpretation of Primary Screening Results

The quantitative data from the primary screening should be summarized in a clear and concise table for easy comparison of the biological activities of the different fluorinated cinnamic acid derivatives.

Compound IDFluorine PositionAntimicrobial MIC (µg/mL) vs. S. aureusAnticancer IC50 (µM) vs. MCF-7Anti-inflammatory IC50 (µM) vs. LOX
FCAD-012-fluoro>102475.2150.8
FCAD-023-fluoro51245.689.3
FCAD-034-fluoro25622.145.7
FCAD-043,4-difluoro12815.828.1

Interpretation: The position and number of fluorine substituents can significantly impact biological activity. For instance, in the hypothetical data above, the 4-fluoro and 3,4-difluoro derivatives show enhanced activity across all three assays compared to the 2-fluoro and 3-fluoro analogs. This initial structure-activity relationship (SAR) data is critical for guiding further optimization.

Part 2: Secondary and Mechanistic Screening - Unraveling the "How"

Compounds that demonstrate significant activity in the primary screens are advanced to secondary and mechanistic assays to validate their activity and elucidate their mechanism of action.

Elucidating the Antimicrobial Mechanism

For compounds with potent antimicrobial activity, it is essential to understand how they exert their effects.

Experimental Workflow: Investigating the Antimicrobial Mechanism of Action

Antimicrobial_Mechanism_Workflow Start Active Compound from Primary Screen Membrane_Permeability Cell Membrane Permeability Assay (e.g., SYTOX Green uptake) Start->Membrane_Permeability Biofilm_Inhibition Biofilm Formation Inhibition Assay (Crystal Violet Staining) Start->Biofilm_Inhibition ATPase_Activity Bacterial ATPase Activity Assay Start->ATPase_Activity ROS_Production Reactive Oxygen Species (ROS) Production Assay (e.g., DCFH-DA) Start->ROS_Production Conclusion Elucidation of Primary Antimicrobial Mechanism Membrane_Permeability->Conclusion Biofilm_Inhibition->Conclusion ATPase_Activity->Conclusion ROS_Production->Conclusion

Caption: Workflow for elucidating the antimicrobial mechanism of action.

Cinnamic acid and its derivatives are known to disrupt bacterial cell membranes, inhibit ATPase activity, and prevent biofilm formation.[22] Assays targeting these mechanisms can provide valuable insights.

Investigating the Anticancer Mechanism

For promising anticancer candidates, understanding the underlying mechanism is crucial for further development.

Signaling Pathway: Cinnamic Acid Derivatives and Cancer Cell Apoptosis

Anticancer_Mechanism_Pathway FCAD Fluorinated Cinnamic Acid Derivative ROS Increased ROS Production FCAD->ROS NFkB NF-κB Inhibition FCAD->NFkB Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Anti_Apoptotic Decreased Anti-Apoptotic Proteins (e.g., Bcl-2) NFkB->Anti_Apoptotic inhibition Anti_Apoptotic->Apoptosis promotion

Caption: Potential signaling pathway for anticancer activity.

Cinnamic acid derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of pro-survival signaling pathways like NF-κB.[20][23][24]

Experimental Protocol: Caspase-3/7 Activity Assay

  • Cell Treatment: Cancer cells are treated with the active fluorinated cinnamic acid derivative for a specified period (e.g., 24 hours).

  • Lysis and Reagent Addition: The cells are lysed, and a luminogenic caspase-3/7 substrate is added.

  • Luminescence Measurement: The activity of caspase-3 and -7 cleaves the substrate, generating a luminescent signal that is measured using a luminometer. An increase in luminescence indicates the induction of apoptosis.

Delving into the Anti-inflammatory Mechanism

For compounds with potent anti-inflammatory effects, investigating their impact on key inflammatory pathways is the next logical step.

Signaling Pathway: Inhibition of the NF-κB Inflammatory Pathway

Anti_inflammatory_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Phosphorylation and Degradation IKK->IkB NFkB_Activation NF-κB Activation and Nuclear Translocation IkB->NFkB_Activation Pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_Activation->Pro_inflammatory FCAD Fluorinated Cinnamic Acid Derivative FCAD->IKK inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Cinnamic acid and its derivatives have been shown to inhibit the activation of the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[20][22]

Experimental Protocol: TNF-α ELISA

  • Cell Stimulation: Macrophage cells (e.g., RAW 264.7) are pre-treated with the fluorinated cinnamic acid derivatives and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.

  • ELISA: A sandwich enzyme-linked immunosorbent assay (ELISA) is performed to quantify the amount of TNF-α released into the supernatant, following the manufacturer's protocol. A decrease in TNF-α levels indicates anti-inflammatory activity.

Part 3: In-Depth Enzyme Inhibition Assays

Many cinnamic acid derivatives exert their biological effects by inhibiting specific enzymes.[25] Fluorination can enhance these inhibitory activities.

Tyrosinase Inhibition for Hyperpigmentation Disorders

Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for treating hyperpigmentation. Cinnamic acid derivatives have been explored as tyrosinase inhibitors.[26][27]

Experimental Protocol: Tyrosinase Inhibition Assay

  • Enzyme and Substrate: Mushroom tyrosinase and its substrate, L-DOPA, are used.

  • Inhibition Assay: The enzyme is pre-incubated with the fluorinated cinnamic acid derivatives in a 96-well plate.

  • Reaction and Measurement: The reaction is initiated by adding L-DOPA. The formation of dopachrome is monitored by measuring the absorbance at 475 nm.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme's activity is determined.

α-Glucosidase Inhibition for Diabetes Management

α-Glucosidase is an enzyme involved in carbohydrate digestion. Its inhibition can help manage postprandial hyperglycemia in diabetic patients. Cinnamic acid derivatives have shown potential as α-glucosidase inhibitors.[28]

Experimental Protocol: α-Glucosidase Inhibition Assay

  • Enzyme and Substrate: α-Glucosidase from Saccharomyces cerevisiae and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are used.

  • Inhibition Assay: The enzyme is pre-incubated with the fluorinated cinnamic acid derivatives.

  • Reaction and Measurement: The reaction is started by adding pNPG. The hydrolysis of pNPG to p-nitrophenol is measured by the increase in absorbance at 405 nm.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme is calculated.

Conclusion and Future Directions

This guide provides a structured and technically sound framework for the comprehensive biological activity screening of novel fluorinated cinnamic acid derivatives. The strategic incorporation of fluorine into the cinnamic acid scaffold holds immense potential for the development of new therapeutic agents with enhanced efficacy and improved pharmacokinetic profiles. The systematic application of the described screening cascade, from broad primary screens to detailed mechanistic and enzyme inhibition studies, will enable researchers to efficiently identify and characterize promising lead compounds for further preclinical and clinical development.

References

Methodological & Application

Introduction: The Significance of Fluorinated Scaffolds in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 3,4,5-Trifluorocinnamic Acid Derivatives: Protocols and Applications

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can dramatically alter the physicochemical and biological characteristics of a parent compound. This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Cinnamic acid and its derivatives are a well-established class of compounds known for a wide array of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5]

The fusion of these two concepts gives rise to fluorinated cinnamic acids, such as this compound, which serve as highly versatile building blocks for the development of novel therapeutic agents and advanced materials.[6][7] The trifluorinated phenyl ring provides a unique electronic signature and steric profile, making its derivatives prime candidates for investigation in drug discovery programs.[1]

This technical guide offers a comprehensive overview of the primary synthetic routes to this compound and its subsequent conversion into valuable ester and amide derivatives. We will provide detailed, step-by-step protocols, explain the mechanistic rationale behind each method, and present the information in a clear, accessible format for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the core properties of the starting material is essential for its effective use in synthesis. The key physicochemical data for this compound are summarized below.

PropertyValueReference
CAS Number 152152-19-7
Molecular Formula C₉H₅F₃O₂
Molecular Weight 210.13 g/mol
Appearance White to off-white crystalline powder
Synonyms (2E)-3-(3,4,5-trifluorophenyl)-2-propenoic acid

Core Synthetic Pathways to this compound

Several robust and well-documented synthetic strategies can be employed to prepare the target acid. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most prominent routes are the Knoevenagel condensation, the Perkin reaction, and the Mizoroki-Heck reaction.

Protocol 1: Knoevenagel Condensation

The Knoevenagel condensation is a highly reliable and widely used method for synthesizing cinnamic acids. It involves the reaction of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base.[8][9]

Rationale: This reaction proceeds via the formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration and decarboxylation lead to the desired α,β-unsaturated acid. Pyridine serves as both the solvent and a basic catalyst, while a small amount of piperidine is often added to accelerate the reaction.[8][10]

G A 3,4,5-Trifluorobenzaldehyde D Knoevenagel Condensation (Reflux) A->D B Malonic Acid B->D C Pyridine / Piperidine (Base Catalyst) C->D Catalyzes E Intermediate (Unstable) D->E F Decarboxylation (-CO2) E->F G This compound F->G

Caption: Knoevenagel Condensation Workflow.

Experimental Protocol:

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4,5-trifluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (used as solvent, ~3 mL per gram of aldehyde).

  • Catalyst Addition: Add a catalytic amount of piperidine (~0.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 115 °C) for 4-6 hours. Carbon dioxide evolution will be observed as the reaction progresses.

  • Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde.

  • Work-up: After cooling to room temperature, pour the reaction mixture into an ice-water mixture.

  • Acidification: Carefully acidify the mixture with concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. This will cause the product to precipitate.

  • Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water to remove residual pyridine hydrochloride, and dry. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Perkin Reaction

The Perkin reaction is a classic organic reaction that produces α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde and an acid anhydride, in the presence of the alkali salt of the acid.[11][12]

Rationale: The alkali salt (e.g., sodium acetate) acts as a base, generating a carbanion from the acid anhydride. This carbanion then attacks the aldehyde. A series of steps including dehydration and hydrolysis yields the final cinnamic acid product.[12][13] This method is particularly useful when acetic anhydride is the desired reactant.

Experimental Protocol:

  • Setup: In a 100 mL round-bottom flask, combine 3,4,5-trifluorobenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and freshly fused, finely powdered anhydrous potassium acetate (1.0 eq).

  • Reaction: Heat the mixture in an oil bath at 180 °C for 5-8 hours under a reflux condenser.

  • Hydrolysis: Allow the mixture to cool slightly and then pour it into a beaker containing water. Boil the mixture for 15-20 minutes to hydrolyze the excess acetic anhydride and any mixed anhydride intermediates.

  • Purification: If the product crystallizes upon cooling, it can be collected by filtration. Alternatively, the solution can be clarified by steam distillation to remove any unreacted aldehyde.

  • Isolation: The resulting solution is then cooled, and the crude this compound is collected by filtration, washed with cold water, and purified by recrystallization.

Protocol 3: Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[14][15] It offers an efficient and often high-yielding route to cinnamic acid derivatives.[10][14]

Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by alkene insertion and β-hydride elimination to form the product and regenerate the catalyst.[14][16] This method is valued for its functional group tolerance and stereoselectivity, typically yielding the E (trans) isomer.[14]

HeckCycle pd0 Pd(0) Catalyst oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex Ar-Pd(II)-X oxidative_add->pd2_complex insertion Alkene Insertion pd2_complex->insertion inserted_complex Alkene-Pd(II) Complex insertion->inserted_complex beta_elim β-Hydride Elimination inserted_complex->beta_elim product Product Release (Cinnamic Acid Derivative) beta_elim->product reductive_elim Reductive Elimination (Base) beta_elim->reductive_elim H-Pd(II)-X reductive_elim->pd0 aryl_halide Ar-X aryl_halide->oxidative_add alkene Alkene alkene->insertion

Caption: Catalytic Cycle of the Mizoroki-Heck Reaction.

Experimental Protocol:

  • Reagents: Use 1-bromo-3,4,5-trifluorobenzene (1.0 eq) as the aryl halide and acrylic acid (1.2 eq) as the alkene.

  • Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl halide, acrylic acid, a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂, 1-3 mol%), and a phosphine ligand like triphenylphosphine (PPh₃, 2-6 mol%) in a suitable solvent like N,N-Dimethylformamide (DMF).

  • Base Addition: Add a base, typically triethylamine (Et₃N, 2.0-3.0 eq), to the mixture.

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture, dilute with water, and acidify with HCl.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure trans-3,4,5-trifluorocinnamic acid.

Synthesis of this compound Derivatives

The carboxylic acid functionality is a versatile handle for creating a diverse library of derivatives, most commonly esters and amides, which are crucial for structure-activity relationship (SAR) studies in drug discovery.[17]

Protocol 4: Esterification via Fischer Esterification

Rationale: This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. Using a large excess of the alcohol or removing water as it is formed drives the reaction toward the ester product.

Experimental Protocol:

  • Setup: Dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used in large excess as the solvent).

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

  • Reaction: Heat the mixture to reflux for 4-8 hours.

  • Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography or distillation.

Protocol 5: Amidation via Acyl Chloride Intermediate

Rationale: Converting the carboxylic acid to a more reactive acyl chloride allows for a facile reaction with a primary or secondary amine to form a stable amide bond. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Experimental Protocol:

  • Acyl Chloride Formation: In a flask under an inert atmosphere, suspend this compound (1.0 eq) in thionyl chloride (SOCl₂, ~2-3 eq). Add a catalytic drop of DMF.

  • Reaction (Step 1): Gently reflux the mixture for 1-2 hours until the solid has dissolved and gas evolution ceases.

  • Removal of Excess SOCl₂: Carefully remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 3,4,5-trifluorocinnamoyl chloride is often used directly in the next step.

  • Amide Formation: Dissolve the crude acyl chloride in a dry, non-protic solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath.

  • Amine Addition: Slowly add a solution of the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same solvent.

  • Reaction (Step 2): Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify the resulting amide by recrystallization or column chromatography.

Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized compounds. Key analytical techniques include:

TechniqueExpected Observations for this compound
¹H NMR Aromatic protons will appear as a multiplet. Vinylic protons will appear as two doublets with a large coupling constant (~16 Hz) characteristic of a trans-alkene. The carboxylic acid proton will be a broad singlet.
¹³C NMR Signals for the carboxylic carbon, vinylic carbons, and aromatic carbons. Carbon-fluorine coupling will be observable.
IR Spectroscopy A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), a C=C stretch (~1625-1645 cm⁻¹), and strong C-F stretches (~1100-1300 cm⁻¹).
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight.

Applications in Research and Drug Development

Derivatives of cinnamic acid are of significant interest due to their wide range of biological activities.[2][18] The introduction of a trifluoro-substitution pattern is a proven strategy to enhance pharmacological properties.[6]

  • Anticancer Agents: Many cinnamic acid derivatives have demonstrated potential as anticancer agents by inducing apoptosis and inhibiting signaling pathways involved in cell proliferation.[3][6][18]

  • Antimicrobial and Antiviral Properties: Halogenated derivatives often show significant antimicrobial activity.[6] Furthermore, certain trimethoxycinnamic acid amides and esters have been investigated as antiviral agents.[17]

  • Anti-inflammatory Effects: Cinnamic acids can modulate inflammatory pathways, such as inhibiting NF-κB signaling, which reduces the production of pro-inflammatory cytokines.[3]

  • CNS Agents: Derivatives have also been explored for their effects on the central nervous system, including potential as antinarcotic agents acting on serotonergic receptors.[19]

The synthetic protocols outlined in this guide provide a robust foundation for producing this compound and its derivatives, enabling further exploration of their therapeutic potential.

References

The Strategic Deployment of 3,4,5-Trifluorocinnamic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Fluorination in Cinnamic Acid Scaffolds

Cinnamic acid and its derivatives represent a privileged class of compounds in drug discovery, lauded for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The strategic modification of the cinnamic acid scaffold is a cornerstone of medicinal chemistry, aimed at enhancing therapeutic efficacy and refining pharmacokinetic profiles. A particularly fruitful strategy in this endeavor is the introduction of fluorine atoms into the molecular framework. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

This guide focuses on 3,4,5-trifluorocinnamic acid , a versatile building block that leverages the benefits of polyfluorination. The trifluorinated phenyl ring imparts distinct electronic and steric properties, making it an invaluable scaffold for the rational design of novel therapeutic agents. This document provides a comprehensive overview of its synthesis, derivatization, and potential applications in medicinal chemistry, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in both synthesis and biological assays. These properties dictate its solubility, reactivity, and potential interactions with biological systems.

PropertyValueReference
CAS Number 152152-19-7[1]
Molecular Formula C₉H₅F₃O₂[1]
Molecular Weight 202.13 g/mol [1]
Appearance Light creamy lemon powder[2]
Melting Point 195-199 °C[2]
pKa 4.13±0.10 (Predicted)[2]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[2]

Synthesis of this compound: Key Protocols

The synthesis of this compound can be reliably achieved through well-established organic reactions. The Knoevenagel-Doebner condensation and the Perkin reaction are two of the most common and effective methods.

Protocol 1: Knoevenagel-Doebner Condensation

This method involves the condensation of 3,4,5-trifluorobenzaldehyde with malonic acid in the presence of a basic catalyst, followed by decarboxylation. It is often favored for its milder reaction conditions and high yields.[3]

Reaction Scheme:

G cluster_0 Knoevenagel-Doebner Condensation 3,4,5-Trifluorobenzaldehyde 3,4,5-Trifluorobenzaldehyde Intermediate Intermediate 3,4,5-Trifluorobenzaldehyde->Intermediate + Malonic Acid Malonic Acid Malonic Acid Pyridine, Piperidine Pyridine, Piperidine Pyridine, Piperidine->Intermediate This compound This compound CO2 CO₂ H2O H₂O Intermediate->this compound Heat -CO₂ -H₂O

Caption: Knoevenagel-Doebner synthesis of this compound.

Materials:

  • 3,4,5-Trifluorobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Dilute Hydrochloric Acid

  • Ethanol

Procedure:

  • To a round-bottom flask, add 3,4,5-trifluorobenzaldehyde (1.0 eq) and malonic acid (1.0 eq).

  • Add pyridine (approximately 1.6 mL per mmol of aldehyde) as the solvent and a catalytic amount of piperidine (2 drops).

  • Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture for 1.5-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker of ice-cold water.

  • Acidify the mixture by slowly adding dilute hydrochloric acid until the pH reaches 5, which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Protocol 2: Perkin Reaction

The Perkin reaction provides an alternative route, involving the condensation of 3,4,5-trifluorobenzaldehyde with acetic anhydride in the presence of an alkali salt of acetic acid.[4][5] This method typically requires higher temperatures.[6]

Reaction Scheme:

G cluster_1 Perkin Reaction 3,4,5-Trifluorobenzaldehyde 3,4,5-Trifluorobenzaldehyde Intermediate Intermediate 3,4,5-Trifluorobenzaldehyde->Intermediate + Acetic Anhydride Acetic Anhydride Acetic Anhydride Potassium Acetate Potassium Acetate Potassium Acetate->Intermediate This compound This compound Intermediate->this compound Hydrolysis Acetic Acid Acetic Acid Intermediate->Acetic Acid Hydrolysis

Caption: Perkin reaction for the synthesis of this compound.

Materials:

  • 3,4,5-Trifluorobenzaldehyde

  • Acetic anhydride

  • Anhydrous potassium acetate

  • Water

  • Hydrochloric Acid

Procedure:

  • In a round-bottom flask equipped with an air condenser, combine 3,4,5-trifluorobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous potassium acetate (0.6 eq).

  • Heat the mixture in an oil bath at 160-180 °C for 3-5 hours.

  • After cooling, pour the hot reaction mixture into water.

  • Neutralize the mixture with an aqueous solution of sodium hydroxide.

  • Remove any unreacted aldehyde by steam distillation or extraction with a suitable organic solvent.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the this compound.

  • Collect the product by filtration, wash thoroughly with water, and recrystallize from an appropriate solvent.

Derivatization of this compound: Expanding the Chemical Space

The carboxylic acid moiety of this compound is a prime handle for derivatization, allowing for the synthesis of a diverse library of compounds, most notably amides and esters. These derivatives often exhibit enhanced biological activity and improved pharmacokinetic properties.

Protocol 3: Amide Coupling via Carbodiimide Activation

Carbodiimide-mediated amide coupling is a robust and widely applicable method for forming amide bonds between carboxylic acids and a broad range of primary and secondary amines. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) are commonly used to facilitate this transformation.

Workflow for Amide Synthesis:

G cluster_2 Amide Coupling Workflow A This compound C EDC/HOBt DIPEA, DCM A->C B Amine (R-NH₂) B->C D Amide Derivative C->D E Workup & Purification D->E F Final Product E->F

Caption: General workflow for EDC/HOBt mediated amide synthesis.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the amine (1.1 eq) and HOBt (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 4: Steglich Esterification

For the synthesis of esters, particularly with sterically hindered alcohols, the Steglich esterification offers a mild and efficient alternative to the acid-catalyzed Fischer esterification. This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[7]

Materials:

  • This compound

  • Desired alcohol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate.

  • Wash the filtrate with 0.5 M HCl and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography.

Medicinal Chemistry Applications: A Landscape of Potential

While specific biological data for derivatives of this compound are not extensively reported in the literature, the strategic placement of three fluorine atoms on the phenyl ring provides a strong rationale for its application in several therapeutic areas. The following sections outline potential applications based on the known activities of related cinnamic acid derivatives and the established principles of medicinal chemistry.

Enzyme Inhibition

Cinnamic acid derivatives are known to inhibit a variety of enzymes. The trifluoro substitution pattern of this compound can enhance its inhibitory potential through several mechanisms:

  • Increased Binding Affinity: The electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the phenyl ring, potentially leading to more favorable interactions with the enzyme's active site. For instance, a comparative study on tyrosinase inhibition showed that trans-3,4-difluorocinnamic acid had a slightly lower IC50 value than its non-fluorinated counterpart, suggesting enhanced binding.[6]

  • Modulation of pKa: The fluorine substituents will lower the pKa of the carboxylic acid, which can influence its ionization state at physiological pH and its ability to form key interactions, such as salt bridges, within a binding pocket.

  • Metabolic Stability: The robust C-F bond can block sites of metabolism, particularly aromatic hydroxylation, thereby increasing the half-life of the compound.

Potential Enzyme Targets:

  • Cholinesterases: Derivatives of 3,4,5-trimethoxycinnamic acid have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[5] It is plausible that trifluorinated analogues could exhibit similar or enhanced activity.

  • Tyrosinase: As mentioned, fluorinated cinnamic acids have shown promise as tyrosinase inhibitors, which are of interest in treating hyperpigmentation disorders.[6]

Antimicrobial and Antiviral Activity

The presence of electron-withdrawing groups on the phenyl ring of cinnamic acid derivatives has been correlated with enhanced antifungal activity.[8] The trifluorinated scaffold of this compound is therefore a promising starting point for the development of novel antimicrobial agents. Furthermore, derivatives of 3,4,5-trimethoxycinnamic acid have been investigated for their antiviral properties, including activity against Hepatitis B virus (HBV).[9][10]

Anticancer and Anti-inflammatory Applications

Cinnamic acid derivatives have demonstrated a wide range of anticancer and anti-inflammatory activities.[8][10] The trifluorophenyl group can serve as a bioisosteric replacement for other functionalities, potentially improving the potency and pharmacokinetic profile of known anticancer agents. The anti-inflammatory effects of many phenolic compounds are mediated through the inhibition of signaling pathways such as NF-κB and MAPK.[6] The electronic modifications imparted by the trifluoro substitution could enhance these inhibitory activities.

Illustrative Signaling Pathway:

G cluster_3 Potential Anti-inflammatory Mechanism Inflammatory Stimulus Inflammatory Stimulus NF-kB Pathway NF-kB Pathway Inflammatory Stimulus->NF-kB Pathway Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-kB Pathway->Pro-inflammatory Gene Expression This compound Derivative This compound Derivative This compound Derivative->NF-kB Pathway Inhibition

Caption: Putative inhibition of the NF-κB pathway by a this compound derivative.

Conclusion and Future Directions

This compound stands as a highly promising, yet underexplored, building block in medicinal chemistry. Its trifluorinated phenyl ring offers a unique combination of electronic and steric properties that can be leveraged to design novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The synthetic protocols outlined in this guide provide a solid foundation for the synthesis and derivatization of this versatile scaffold. While direct biological data remains limited, the established activities of related cinnamic acid derivatives strongly suggest that amides and esters of this compound warrant further investigation as potential enzyme inhibitors, antimicrobial, and anticancer agents. Future research should focus on the synthesis of diverse libraries of these derivatives and their systematic evaluation in a range of biological assays to unlock their full therapeutic potential.

References

The Versatility of Fluorination: Application Notes on 3,4,5-Trifluorocinnamic Acid in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Trifluorination in Cinnamic Acid Scaffolds

In the pursuit of novel materials with enhanced performance characteristics, the strategic incorporation of fluorine atoms into organic molecules has emerged as a paramount strategy. 3,4,5-Trifluorocinnamic acid, a halogenated derivative of cinnamic acid, represents a compelling building block for the next generation of advanced materials. The trifluorinated phenyl ring imparts a unique combination of properties, including high thermal stability, chemical resistance, and specific electronic characteristics, while the cinnamic acid moiety offers versatile reactivity through its carboxylic acid group and photoreactive double bond.

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science. We will explore the fundamental principles and provide detailed protocols for the application of this compound in the synthesis of high-performance polymers, the fabrication of organic electronic devices, and the functionalization of material surfaces. The methodologies described herein are grounded in established chemical principles and aim to provide a robust starting point for innovation.

I. High-Performance Fluorinated Polymers: A New Frontier in Thermal and Chemical Resistance

The introduction of this compound into polymer backbones can significantly elevate their performance profiles. The strong carbon-fluorine bonds and the overall electron-withdrawing nature of the trifluorinated ring enhance thermal stability, oxidative resistance, and hydrolytic stability, making these polymers suitable for demanding applications in aerospace, electronics, and specialty coatings.

Causality Behind Enhanced Properties:
  • Increased Thermal Stability: The high bond energy of C-F bonds compared to C-H bonds requires more energy to initiate thermal degradation.

  • Chemical Inertness: The fluorine atoms create a protective "sheath" around the polymer chain, shielding it from chemical attack.

  • Low Surface Energy: Fluorinated polymers are known for their low surface energy, leading to hydrophobic and oleophobic properties, which are desirable for anti-fouling and self-cleaning surfaces.

Protocol 1: Synthesis of a High-Performance Poly(amide-imide) Incorporating this compound

This protocol outlines the synthesis of a novel poly(amide-imide) where this compound is used as a key monomer to impart fluorination.

Step 1: Synthesis of a Diamine Monomer from this compound (Illustrative Pathway)

Due to the commercial availability of various diamines, this section provides a conceptual pathway for creating a custom fluorinated diamine. A common route involves the conversion of the carboxylic acid to an amine, for example, via a Curtius rearrangement.

Step 2: Polycondensation Reaction

ReagentMolar Equivalent
This compound derived diamine1.0
Trimellitic Anhydride Chloride1.0
N-Methyl-2-pyrrolidone (NMP)As solvent
PyridineAs acid scavenger

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the this compound-derived diamine in anhydrous NMP.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trimellitic anhydride chloride to the stirred solution.

  • After the addition is complete, add pyridine to the reaction mixture.

  • Allow the reaction to warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Filter the fibrous polymer and wash it thoroughly with methanol and then water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80°C until a constant weight is achieved.

Polymerization_Workflow Monomer 3,4,5-Trifluorocinnamic Acid-Derived Diamine & Trimellitic Anhydride Chloride Solvent Dissolve in NMP Monomer->Solvent Reaction Polycondensation (0°C to RT) Solvent->Reaction Precipitation Precipitate in Methanol Reaction->Precipitation Purification Filter and Wash Precipitation->Purification Drying Vacuum Dry Purification->Drying Product High-Performance Poly(amide-imide) Drying->Product

Caption: Workflow for the synthesis of a fluorinated poly(amide-imide).

II. Organic Electronics: Tailoring the Electronic Landscape

The electron-withdrawing nature of the trifluorophenyl group in this compound can be harnessed to tune the electronic properties of organic semiconductors. Its incorporation into conjugated polymer systems can influence the HOMO/LUMO energy levels, potentially leading to improved charge injection and transport in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Protocol 2: Fabrication of an Organic Thin-Film Transistor (OTFT) with a Fluorinated Polymer Semiconductor

This protocol describes a general procedure for fabricating a bottom-gate, top-contact OTFT using a polymer semiconductor incorporating this compound.

Materials:

  • Heavily n-doped Si wafer with a thermally grown SiO₂ layer (gate electrode and dielectric)

  • Polymer semiconductor solution (e.g., a copolymer of this compound derivative and a suitable comonomer) in an organic solvent (e.g., chlorobenzene)

  • Gold (for source/drain electrodes)

Procedure:

  • Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.

  • Surface Treatment (Optional but Recommended): Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve the semiconductor film morphology and device performance.

  • Semiconductor Deposition: Spin-coat the fluorinated polymer solution onto the prepared substrate. The spin speed and solution concentration should be optimized to achieve the desired film thickness (typically 30-100 nm).

  • Annealing: Anneal the semiconductor film at an optimized temperature (e.g., 100-150°C) to remove residual solvent and improve molecular ordering.

  • Electrode Deposition: Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the semiconductor layer.

  • Device Characterization: Characterize the electrical properties of the OTFT, such as mobility, on/off ratio, and threshold voltage, using a semiconductor parameter analyzer in a probe station.

OTFT_Fabrication Substrate Si/SiO₂ Substrate Cleaning Substrate Cleaning Substrate->Cleaning SAM Surface Treatment (SAM) Cleaning->SAM SpinCoat Spin-Coating of Fluorinated Polymer SAM->SpinCoat Anneal Thermal Annealing SpinCoat->Anneal Evaporation Au Electrode Evaporation Anneal->Evaporation Device OTFT Device Evaporation->Device

Caption: Experimental workflow for OTFT device fabrication.

III. Surface Modification: Engineering Interfacial Properties

The carboxylic acid group of this compound provides a reactive handle for covalently attaching it to various surfaces, thereby modifying their properties. This is particularly useful for creating surfaces with low energy, improved biocompatibility, or specific electronic functionalities.

Protocol 3: Surface Modification of a Hydroxylated Substrate (e.g., Glass or Silicon Oxide)

This protocol details the formation of a self-assembled monolayer (SAM) of a this compound derivative on a hydroxylated surface.

Step 1: Synthesis of a Silane-Terminated this compound Derivative

The carboxylic acid group of this compound can be reacted with an amino-functionalized silane (e.g., 3-aminopropyltriethoxysilane) to form an amide bond, yielding a molecule with a silane headgroup for surface attachment and a fluorinated tail.

Step 2: SAM Formation

ParameterValue
SubstrateGlass or Si/SiO₂
Silane Derivative Concentration1-5 mM in anhydrous toluene
Immersion Time12-24 hours
Curing Temperature120°C

Procedure:

  • Substrate Preparation: Clean the substrate as described in Protocol 2, followed by an oxygen plasma treatment or piranha solution cleaning to generate a high density of hydroxyl groups on the surface.

  • SAM Deposition: Immerse the cleaned and dried substrate in a solution of the silane-terminated this compound derivative in anhydrous toluene. The deposition should be carried out in an inert atmosphere (e.g., in a glovebox or under a nitrogen blanket) to prevent premature hydrolysis of the silane.

  • Rinsing: After the immersion period, remove the substrate from the solution and rinse it thoroughly with fresh toluene to remove any physisorbed molecules.

  • Curing: Cure the substrate in an oven at 120°C for 1 hour to promote the formation of covalent siloxane bonds with the surface and cross-linking within the monolayer.

  • Characterization: Characterize the modified surface using techniques such as contact angle goniometry (to confirm hydrophobicity), X-ray photoelectron spectroscopy (XPS, to verify the presence of fluorine), and atomic force microscopy (AFM, to assess the monolayer quality).

Surface_Modification Substrate Hydroxylated Substrate Cleaning Plasma/Piranha Cleaning Substrate->Cleaning Immersion Immersion in Silane Solution Cleaning->Immersion Rinsing Rinse with Toluene Immersion->Rinsing Curing Thermal Curing Rinsing->Curing ModifiedSurface Fluorinated Surface Curing->ModifiedSurface

Caption: Logical relationship for surface modification with a fluorinated SAM.

IV. Photoreactive Polymers: Light-Induced Crosslinking

The carbon-carbon double bond in the cinnamic acid moiety is known to undergo [2+2] cycloaddition upon exposure to UV light, leading to the formation of a cyclobutane ring. This photoreactivity can be exploited to create photocrosslinkable polymers for applications in photoresists, adhesives, and biomaterials.

Conceptual Application: Negative-Tone Photoresist

A polymer incorporating this compound as a pendant group could function as a negative-tone photoresist. Upon exposure to UV light through a photomask, the exposed regions of the polymer film would become crosslinked and insoluble. Subsequent development with a suitable solvent would remove the unexposed regions, leaving behind a patterned structure. The presence of the trifluorophenyl groups would also contribute to the etch resistance of the patterned resist.

Conclusion

This compound is a highly versatile and promising building block for the development of advanced materials. Its unique combination of a trifluorinated aromatic ring and a reactive cinnamic acid functionality opens up a wide range of possibilities for creating materials with tailored properties. The protocols and concepts presented in these application notes provide a solid foundation for researchers to explore the potential of this molecule in their own investigations. As the demand for high-performance materials continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play a crucial role in driving innovation across various scientific and technological fields.

Application Notes and Protocols for the Antimicrobial Activity Testing of 3,4,5-Trifluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Cinnamic acid and its derivatives have long been recognized for their broad-spectrum antimicrobial properties.[1][2] Strategic chemical modifications, such as fluorination, are a proven method in medicinal chemistry to enhance the potency, metabolic stability, and bioavailability of therapeutic compounds.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial activity of 3,4,5-Trifluorocinnamic acid, a promising fluorinated analogue. We present detailed, field-proven protocols for qualitative screening, quantitative potency determination (MIC and MBC), and kinetic analysis (Time-Kill Assay), grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI).

Introduction and Scientific Rationale

Cinnamic acid is a naturally occurring aromatic carboxylic acid found in various plants and is known to exhibit antimicrobial effects against a wide range of bacteria and fungi.[6][7] The primary mechanism of action for many cinnamic acid derivatives involves the disruption of microbial cell membrane integrity, leading to increased permeability, leakage of essential intracellular components, and eventual cell death.[8][9]

The incorporation of fluorine atoms into a molecular scaffold is a cornerstone of modern drug design. The high electronegativity and unique steric properties of fluorine can profoundly alter a molecule's electronic distribution and binding interactions, often leading to enhanced biological activity.[4][10] The carbon-fluorine bond is exceptionally strong, which can confer increased metabolic stability, prolonging the compound's half-life.[3][5] Therefore, this compound represents a rationally designed candidate for antimicrobial testing, combining the established antimicrobial scaffold of cinnamic acid with the potentiating effects of trifluorination.

This document outlines a multi-phase experimental approach to rigorously characterize its antimicrobial profile.

Materials and Reagents

  • Test Compound: this compound (CAS: 152152-19-7)[11][12][13]

  • Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Bacterial Strains: Relevant quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) and clinical isolates.

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[14]

    • Mueller-Hinton Agar (MHA)

    • Tryptic Soy Agar (TSA) or other suitable non-selective agar.

  • Reagents:

    • Sterile 0.85% Saline

    • 0.5 McFarland Turbidity Standard

    • Positive Control Antibiotics (e.g., Ciprofloxacin, Gentamicin, Vancomycin)

  • Consumables:

    • Sterile 96-well flat-bottom microtiter plates

    • Sterile Petri dishes (100 mm)

    • Sterile serological pipettes and micropipette tips

    • Sterile cotton swabs

    • Sterile cork borer (6-8 mm diameter)

    • Incubator (35 ± 2 °C)

    • Spectrophotometer or turbidity meter

Phase 1: Preliminary Screening via Agar Well Diffusion

This method provides a rapid, qualitative assessment of the compound's ability to inhibit microbial growth. It is an excellent first-pass screening tool.[15][16]

Rationale for Method Selection

The agar well diffusion assay is cost-effective and allows for the simultaneous screening of a compound against multiple microorganisms.[15][17] The formation of a clear zone of inhibition around the well provides a direct visual indication of antimicrobial activity.[16] Mueller-Hinton Agar is the recommended medium as it is standardized for susceptibility testing, has good reproducibility, and contains low levels of inhibitors that might interfere with the test compound.

Experimental Workflow: Agar Well Diffusion

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Incubation & Analysis prep_media Prepare & Pour Mueller-Hinton Agar Plates inoculate Inoculate MHA Plate with Bacterial Suspension (Create a Lawn) prep_media->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_inoculum->inoculate prep_compound Prepare Stock Solution of This compound in DMSO add_compound Add Test Compound Solution to Wells prep_compound->add_compound create_wells Aseptically Cut Wells (6-8 mm diameter) inoculate->create_wells create_wells->add_compound add_controls Add Positive (Antibiotic) & Negative (DMSO) Controls add_compound->add_controls incubate Invert Plates & Incubate at 35°C for 18-24h add_controls->incubate measure Measure Diameter of Zone of Inhibition (mm) incubate->measure MIC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Incubation & Analysis prep_compound Prepare Stock & Serial Dilutions of Test Compound in 96-Well Plate add_compound Perform 2-fold Serial Dilutions of Compound Across Plate prep_compound->add_compound prep_inoculum Prepare 0.5 McFarland Inoculum & Dilute to ~5x10^5 CFU/mL add_bacteria Inoculate Wells with Standardized Bacterial Suspension prep_inoculum->add_bacteria prep_controls Prepare Controls: Growth (No Compound) Sterility (No Bacteria) prep_controls->add_bacteria add_media Dispense CAMHB to all wells add_media->add_compound add_compound->add_bacteria incubate Incubate Plate at 35°C for 16-20 hours add_bacteria->incubate read_mic Visually Inspect for Turbidity. MIC = Lowest Concentration with No Visible Growth incubate->read_mic MBC_Workflow cluster_mic Prerequisite cluster_procedure Procedure cluster_analysis Incubation & Analysis mic_plate Completed MIC Plate (Post-Incubation) select_wells Select Clear Wells: MIC, 2x MIC, 4x MIC, etc. mic_plate->select_wells subculture Subculture 10-100 µL from Selected Wells onto Non-Selective Agar Plates select_wells->subculture incubate Incubate Agar Plates at 35°C for 18-24 hours subculture->incubate count_cfu Count Colonies (CFU) on Each Plate incubate->count_cfu determine_mbc MBC = Lowest Concentration with ≥99.9% Reduction in CFU count_cfu->determine_mbc Time_Kill_Outcomes cluster_key Legend cluster_plot Time-Kill Curve key_growth Growth Control key_static Bacteriostatic key_cidal Bactericidal y_axis Log₁₀ CFU/mL x_axis Time (hours) start_point Initial Inoculum growth_end start_point->growth_end No Drug static_end start_point->static_end Static Effect cidal_end start_point->cidal_end Cidal Effect

References

Application Notes & Protocols: Developing Enzyme Inhibitors from 3,4,5-Trifluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of the 3,4,5-Trifluorocinnamic Acid Scaffold

Cinnamic acid and its derivatives represent a privileged scaffold in medicinal chemistry, recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] At the core of these therapeutic effects is their capacity to modulate the activity of various enzymes implicated in disease pathogenesis.[1] The strategic incorporation of fluorine atoms into the cinnamic acid backbone, as seen in this compound, offers a modern and powerful approach to drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3]

This guide provides a comprehensive framework for leveraging this compound as a starting scaffold for the rational design and development of novel enzyme inhibitors. We will delve into the underlying principles, detailed experimental protocols, and data interpretation to guide researchers from initial hit discovery to lead optimization.

Part 1: Foundational Concepts in Inhibitor Design

The journey of developing an enzyme inhibitor from a starting scaffold like this compound is a multi-step process that begins with understanding the target enzyme and the chemistry of the scaffold itself.

The Cinnamic Acid Scaffold: A Versatile Starting Point

Cinnamic acid possesses three key functional groups that are amenable to chemical modification: the phenyl ring, the carboxylic acid, and the α-β unsaturated double bond.[4][5] This versatility allows for the creation of a diverse library of derivatives to probe the binding pocket of a target enzyme. The core structure of this compound provides a rigid backbone that can be systematically modified to explore structure-activity relationships (SAR).[6][7]

The Role of Trifluorination

The presence of three fluorine atoms on the phenyl ring of this compound is not merely an inert substitution. These fluorine atoms can:

  • Enhance Binding Affinity: Fluorine can participate in favorable interactions with the enzyme's active site, such as hydrogen bonds and dipole-dipole interactions.[8]

  • Improve Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the compound's half-life in vivo.[2]

  • Modulate Physicochemical Properties: Fluorination generally increases lipophilicity, which can improve membrane permeability and cellular uptake.[3]

Target Enzyme Selection

Cinnamic acid derivatives have shown inhibitory activity against a range of enzymes, including:

  • Protein Kinases: These enzymes are crucial in cell signaling and are often dysregulated in cancer.[9]

  • α-Glucosidase: Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes.[4][5]

  • Tyrosinase: This enzyme is involved in melanin production, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders.[10]

The choice of target enzyme will dictate the specific design strategy and the assays used for screening and characterization.

Part 2: Experimental Workflow for Inhibitor Development

The following workflow provides a systematic approach to developing enzyme inhibitors from this compound.

experimental_workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Characterization & Optimization cluster_3 Phase 4: Preclinical Evaluation start This compound Scaffold design Derivative Library Design (Scaffold Morphing) start->design synthesis Chemical Synthesis design->synthesis screening High-Throughput Screening (HTS) (Enzyme Inhibition Assay) synthesis->screening hit_id Hit Identification screening->hit_id kinetics Enzyme Kinetic Studies (IC50, Ki, MOA) hit_id->kinetics sar Structure-Activity Relationship (SAR) kinetics->sar lead_opt Lead Optimization sar->lead_opt lead_opt->design Iterative Design in_vivo In Vivo Testing (Animal Models) lead_opt->in_vivo

Caption: A generalized workflow for the development of enzyme inhibitors.

Phase 1: Derivative Library Design and Synthesis

The initial step involves the rational design and synthesis of a library of compounds derived from the this compound scaffold.

This protocol describes the synthesis of a focused library of amide and ester derivatives, which are common and effective modifications of the carboxylic acid moiety.[11][12]

Objective: To generate a diverse set of derivatives for initial screening.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • A diverse panel of primary and secondary amines and alcohols

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Acid Chloride Formation:

    • Dissolve 1 equivalent of this compound in anhydrous DCM.

    • Add 1.2 equivalents of oxalyl chloride or thionyl chloride dropwise at 0°C.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 3,4,5-Trifluorocinnamoyl chloride.

  • Amide/Ester Synthesis:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve 1.1 equivalents of the desired amine or alcohol and 1.5 equivalents of TEA or DIPEA in anhydrous DCM.

    • Add the acid chloride solution dropwise to the amine/alcohol solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

    • Characterize the purified compounds by NMR and mass spectrometry.

Phase 2: In Vitro Screening and Hit Identification

The synthesized library is then screened against the target enzyme to identify "hits"—compounds that exhibit significant inhibitory activity.

This protocol provides a general method for HTS of the synthesized library. The specific substrate and detection method will vary depending on the target enzyme.[13]

Objective: To rapidly screen the compound library and identify initial hits.

Materials:

  • Target enzyme

  • Substrate (that produces a chromogenic or fluorogenic product)

  • Assay buffer (optimized for the target enzyme)

  • Synthesized compound library (dissolved in DMSO)

  • 96- or 384-well microplates

  • Microplate reader

Procedure:

  • Assay Preparation:

    • Prepare a stock solution of the target enzyme in assay buffer.

    • Prepare a stock solution of the substrate in assay buffer.

    • Prepare serial dilutions of the synthesized compounds in DMSO.

  • Assay Protocol (in microplate):

    • Add 1-2 µL of each compound solution to the wells.

    • Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme. This allows for the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the microplate in the plate reader and measure the absorbance or fluorescence at regular intervals for a set period (kinetic assay) or after a fixed time point (endpoint assay).[14]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well.

    • Determine the percent inhibition for each compound relative to a DMSO control.

    • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% at a single concentration).

Phase 3: Hit-to-Lead Characterization and Optimization

Hits from the initial screen are further characterized to confirm their activity and determine their mechanism of action. This information is then used to guide the synthesis of more potent and selective inhibitors.

Objective: To quantify the potency of the hit compounds and understand how they inhibit the enzyme.

Materials:

  • Hit compounds

  • Target enzyme, substrate, and assay buffer

  • Microplate reader

Procedure:

  • IC50 Determination:

    • Prepare serial dilutions of the hit compound.

    • Perform the enzyme assay as described in Protocol 2.2.1 with varying concentrations of the inhibitor.

    • Plot the enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).[15]

  • Mechanism of Action (MOA) Studies:

    • To distinguish between competitive, non-competitive, and uncompetitive inhibition, perform the enzyme assay with varying concentrations of both the substrate and the inhibitor.[13]

    • Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.

    • Analyze the plots to determine the mode of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

inhibition_types cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition a Inhibitor binds to the free enzyme's active site. b Inhibitor binds to an allosteric site on the free enzyme or the enzyme-substrate complex. c Inhibitor binds only to the enzyme-substrate complex.

Caption: A summary of the three main types of reversible enzyme inhibition.

The data from the IC50 and MOA studies are used to build an SAR model.[6][7] This involves correlating the chemical structures of the derivatives with their inhibitory activity. For example, a table summarizing the results can be highly informative:

Compound IDR-group (Amide/Ester)IC50 (µM)Inhibition Mode
TFCA-01 -NH-CH₂-Ph15.2Competitive
TFCA-02 -NH-Cyclohexyl28.5Competitive
TFCA-03 -O-CH₂-Ph45.8Mixed
... .........

From this data, hypotheses can be formed about which chemical features are important for activity. For instance, in the hypothetical data above, an aromatic amide at the R-group position appears to be more favorable for competitive inhibition than an aliphatic amide or an ester. This information guides the next round of synthesis to create more potent inhibitors (lead optimization).

Phase 4: Preclinical Evaluation

Promising lead compounds are then evaluated in more complex biological systems.

  • In vitro studies are performed in a controlled environment outside of a living organism, such as in cell cultures.[16] These experiments are crucial for assessing a compound's cellular permeability, cytotoxicity, and target engagement in a cellular context.

  • In vivo studies are conducted in living organisms, such as animal models.[16] These are essential for evaluating a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and overall efficacy and safety in a whole organism. It's important to note that results from in vitro assays may not always directly translate to in vivo efficacy due to the complexity of biological systems.[17]

Conclusion

This compound is a highly promising starting scaffold for the development of novel enzyme inhibitors. Its inherent chemical tractability, combined with the advantageous properties imparted by trifluorination, provides a solid foundation for a rational drug design campaign. By following a systematic workflow of design, synthesis, screening, and optimization, researchers can effectively explore the chemical space around this scaffold to identify potent and selective enzyme inhibitors with therapeutic potential.

References

Application Notes and Protocols: 3,4,5-Trifluorocinnamic Acid as a Versatile Synthon for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of fluorine into organic molecules is a cornerstone of modern agrochemical design, often leading to enhanced potency, metabolic stability, and bioavailability.[1] This guide explores the potential of 3,4,5-trifluorocinnamic acid as a key building block in the synthesis of next-generation fungicides, herbicides, and insecticides. While direct applications of this specific synthon are not yet widely documented in commercial agrochemicals, its trifluorinated phenyl ring and reactive acrylic acid moiety present a rich platform for derivatization. Drawing from established synthetic methodologies for analogous cinnamic acids and fluorinated compounds, we provide detailed protocols for the synthesis of novel amide and ester derivatives, offering researchers a practical framework for exploring this promising, yet underexplored, molecule.

Introduction: The Rationale for Fluorination in Agrochemical Discovery

The carbon-fluorine bond's high strength and the unique electronic properties of fluorine have made it a privileged element in the development of bioactive compounds. In agrochemical science, the introduction of fluorine atoms or trifluoromethyl groups can profoundly influence a molecule's physicochemical properties, including:

  • Enhanced Biological Activity: The high electronegativity of fluorine can alter the electronic nature of a molecule, potentially increasing its binding affinity to target enzymes or receptors.

  • Increased Metabolic Stability: The robustness of the C-F bond can block sites of metabolic degradation by cytochrome P450 enzymes in target pests and the environment, prolonging the compound's active lifespan.

  • Improved Lipophilicity and Bioavailability: Fluorine substitution can modulate a molecule's lipophilicity, which is critical for its ability to penetrate biological membranes and reach its site of action.

Cinnamic acids and their derivatives are a well-established class of biologically active compounds, exhibiting a wide range of antifungal, herbicidal, and insecticidal properties.[1][2] The convergence of a trifluorinated phenyl ring with the cinnamic acid scaffold in this compound offers a compelling starting point for the design of novel agrochemicals with potentially superior performance characteristics.

Core Synthetic Strategies: Activating the Carboxylic Acid

The carboxylic acid group of this compound is the primary handle for synthetic modification. To facilitate the formation of more complex derivatives such as amides and esters, it must first be converted into a more reactive intermediate. The most common and effective method for this transformation is the conversion to an acyl chloride.

Synthesis of 3,4,5-Trifluorocinnamoyl Chloride

The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a standard and efficient method for the preparation of acyl chlorides.[3][4] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired product.[4]

Reaction Scheme:

G start This compound reagent + SOCl₂ (Thionyl Chloride) start->reagent product 3,4,5-Trifluorocinnamoyl Chloride reagent->product byproducts + SO₂ (g) + HCl (g) product->byproducts

Caption: Conversion of this compound to its acyl chloride.

Experimental Protocol: Synthesis of 3,4,5-Trifluorocinnamoyl Chloride

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Connect the top of the condenser to a gas trap containing an aqueous solution of sodium hydroxide to neutralize the evolved HCl and SO₂ gases.

  • Charging the Flask: Add this compound (1.0 eq) to the flask.

  • Addition of Thionyl Chloride: While stirring, carefully add an excess of thionyl chloride (SOCl₂, ~2.0 eq) to the flask. The reaction may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

  • Purification: The resulting crude 3,4,5-trifluorocinnamoyl chloride is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by vacuum distillation.

Application in Agrochemical Synthesis: Exemplary Protocols

The highly reactive 3,4,5-trifluorocinnamoyl chloride can be readily converted into a diverse library of amides and esters. These derivatives are common structural motifs in a wide range of commercial agrochemicals.

Synthesis of Novel Amide Derivatives as Potential Insecticides and Fungicides

Amide-containing molecules are ubiquitous in agrochemicals, with many exhibiting potent insecticidal and fungicidal activities.[5][6][7] The following protocol describes a general method for the synthesis of novel amides from 3,4,5-trifluorocinnamoyl chloride.

Synthetic Workflow:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation This compound This compound 3,4,5-Trifluorocinnamoyl Chloride 3,4,5-Trifluorocinnamoyl Chloride This compound->3,4,5-Trifluorocinnamoyl Chloride + SOCl₂ Target Amide Target Amide 3,4,5-Trifluorocinnamoyl Chloride->Target Amide + Amine (R-NH₂) + Base (e.g., Pyridine)

Caption: Two-step synthesis of trifluorocinnamic acid amides.

Experimental Protocol: General Procedure for Amide Synthesis

  • Setup: In a fume hood, dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 3,4,5-trifluorocinnamoyl chloride (1.05 eq) in the same anhydrous solvent to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with a dilute aqueous HCl solution, a saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Table 1: Exemplary Amine Building Blocks and Their Relevance

Amine MoietyRationale for SelectionPotential Agrochemical Class
2-Amino-5-(trifluoromethyl)pyridineThe trifluoromethylpyridine moiety is a key component in several commercial agrochemicals.[8]Fungicide, Insecticide
4-FluoroanilineFluorinated anilines are common precursors in the synthesis of various pesticides.Herbicide, Fungicide
1,1-Dimethyl-2-(methylthio)ethylamineThis structural motif is found in some phthalic acid diamide insecticides.[7]Insecticide
Synthesis of Novel Ester Derivatives as Potential Herbicides and Fungicides

Esterification of cinnamic acids has been shown to yield compounds with significant biological activities, including fungicidal and herbicidal properties.[2][9] The following protocol outlines the synthesis of esters from 3,4,5-trifluorocinnamoyl chloride.

Synthetic Workflow:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification This compound This compound 3,4,5-Trifluorocinnamoyl Chloride 3,4,5-Trifluorocinnamoyl Chloride This compound->3,4,5-Trifluorocinnamoyl Chloride + SOCl₂ Target Ester Target Ester 3,4,5-Trifluorocinnamoyl Chloride->Target Ester + Alcohol (R-OH) + Base (e.g., Pyridine)

Caption: Two-step synthesis of trifluorocinnamic acid esters.

Experimental Protocol: General Procedure for Ester Synthesis

  • Setup: In a fume hood, dissolve the desired alcohol (1.0 eq) and a non-nucleophilic base such as pyridine (1.1 eq) in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask with a magnetic stirrer under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Acyl Chloride: Add a solution of 3,4,5-trifluorocinnamoyl chloride (1.05 eq) in the same anhydrous solvent dropwise to the alcohol solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-8 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with the solvent and wash successively with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude ester by column chromatography on silica gel.

Table 2: Exemplary Alcohol Building Blocks and Their Relevance

Alcohol MoietyRationale for SelectionPotential Agrochemical Class
GeraniolA natural product with known antifungal properties; hybridization with cinnamic acid can lead to potent fungicides.Fungicide
4-HydroxyphenylacetonitrileThe phenylacetonitrile core is present in some herbicidal compounds.Herbicide
2-(4-Chlorophenoxy)ethanolPhenoxy-alcohols are components of certain classes of herbicides and plant growth regulators.Herbicide, Plant Growth Regulator

Conclusion and Future Directions

This compound represents a high-potential, yet currently underutilized, building block for the synthesis of novel agrochemicals. The protocols detailed in these application notes provide a robust and versatile framework for the creation of diverse libraries of amide and ester derivatives. The strong electronic withdrawing nature of the trifluorinated phenyl ring is anticipated to significantly influence the biological activity of these derivatives. Researchers are encouraged to utilize these methods to synthesize and screen new compounds for fungicidal, herbicidal, and insecticidal activity. Further exploration into cyclization reactions and the incorporation of other toxophores onto the this compound scaffold could lead to the discovery of next-generation crop protection agents.

References

Application Note: A Scalable and Robust Synthesis of 3,4,5-Trifluorocinnamic Acid for Pharmaceutical and Materials Science Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4,5-Trifluorocinnamic acid is a key building block in the synthesis of a variety of high-value compounds, particularly in the pharmaceutical and materials science sectors. The presence of the trifluorinated phenyl ring imparts unique properties, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a desirable moiety in drug candidates and advanced polymers.[1] As the demand for complex fluorinated molecules grows, the need for a scalable, safe, and efficient synthesis of key intermediates like this compound becomes paramount.[2][3]

This application note provides a comprehensive guide to the experimental setup for the synthesis of this compound, with a focus on scalability from the laboratory bench to pilot plant production. We will detail a robust laboratory-scale protocol based on the Knoevenagel-Doebner condensation, discuss the critical considerations for process scale-up, and provide methodologies for reaction monitoring and product purification.

Synthetic Strategy: The Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is a well-established and reliable method for the synthesis of α,β-unsaturated carboxylic acids, such as cinnamic acids.[4][5] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically malonic acid, in the presence of a basic catalyst. The Doebner modification specifically utilizes pyridine as a solvent and a catalytic amount of piperidine, which facilitates the decarboxylation of the intermediate to yield the desired cinnamic acid derivative.[4][6]

The choice of the Knoevenagel-Doebner reaction for the synthesis of this compound is predicated on its high efficiency, tolerance of a wide range of functional groups, and the generally high stereoselectivity for the desired trans-isomer.[7]

Reaction Mechanism

The reaction proceeds through a series of well-understood steps:

  • Enolate Formation: The basic catalyst (piperidine) deprotonates malonic acid to form a nucleophilic enolate.

  • Nucleophilic Addition: The enolate attacks the carbonyl carbon of 3,4,5-trifluorobenzaldehyde.

  • Aldol-type Condensation: A subsequent dehydration reaction forms a carbon-carbon double bond.

  • Decarboxylation: The intermediate dicarboxylic acid readily loses carbon dioxide upon heating in the presence of pyridine to yield the final product, this compound.

Laboratory-Scale Synthesis Protocol

This protocol details the synthesis of this compound on a laboratory scale.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (g)Moles
3,4,5-Trifluorobenzaldehyde132123-54-7160.0916.010.10
Malonic Acid141-82-2104.0612.490.12
Pyridine110-86-179.1050 mL-
Piperidine110-89-485.150.85 (1 mL)0.01

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnel

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,4,5-trifluorobenzaldehyde (16.01 g, 0.10 mol) and malonic acid (12.49 g, 0.12 mol).

  • Solvent and Catalyst Addition: Add pyridine (50 mL) to the flask, followed by the dropwise addition of piperidine (1 mL, 0.01 mol) with gentle stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 115 °C) under a nitrogen atmosphere. The evolution of carbon dioxide should be observed. Maintain the reflux for 3-4 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (approximately 100 mL) to neutralize the pyridine and precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product thoroughly with cold water to remove any remaining pyridine hydrochloride. The crude this compound can be further purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture, to yield a white crystalline solid.[8][9]

Analytical Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[10]

  • Melting Point: To compare with the literature value.

Scale-Up Considerations

Scaling up the synthesis of this compound from the laboratory to a pilot or industrial scale introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.[3][11]

1. Thermal Hazard Assessment:

The Knoevenagel-Doebner condensation is an exothermic reaction. On a large scale, the surface-area-to-volume ratio of the reactor decreases, which can lead to inefficient heat dissipation and a potential for thermal runaway.[12][13]

  • Recommendation: A thorough thermal hazard assessment using reaction calorimetry is essential before any scale-up. This will determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and help in designing an adequate cooling system for the larger reactor.[10][13]

2. Reagent and Solvent Selection:

While pyridine is an effective solvent for the laboratory-scale reaction, its use on an industrial scale is often discouraged due to its carcinogenicity, flammability, and unpleasant odor.

  • Recommendation: For a more environmentally benign and safer process, consider alternative, less hazardous solvents. Toluene, in combination with a suitable base, has been successfully used for the scale-up of similar Knoevenagel-Doebner reactions.[14] The use of a pyridine-free system would also simplify the workup and reduce waste streams.

3. Mass and Heat Transfer:

Efficient mixing is crucial for maintaining a homogeneous reaction mixture and ensuring uniform heat distribution. In larger reactors, dead zones can lead to localized overheating and side reactions.

  • Recommendation: The design of the reactor, including the type and speed of the agitator, should be carefully considered to ensure efficient mass and heat transfer. Computational Fluid Dynamics (CFD) modeling can be a valuable tool in optimizing reactor design for scale-up.

4. Process Safety and Handling:

  • 3,4,5-Trifluorobenzaldehyde: This starting material can be an irritant.

  • Malonic Acid: It is harmful if swallowed and can cause serious eye damage.[12][15][16]

  • Pyridine (if used): As mentioned, it is a hazardous substance.

  • Piperidine: A corrosive and flammable liquid.

  • Recommendation: All handling of these chemicals should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. For larger-scale operations, closed-system transfers should be implemented to minimize operator exposure. A comprehensive Process Hazard Analysis (PHA) should be conducted to identify and mitigate all potential safety risks.[17]

Process Flow Diagram

Scale_Up_Synthesis cluster_lab Laboratory Scale cluster_pilot Pilot Scale lab_start Starting Materials (3,4,5-Trifluorobenzaldehyde, Malonic Acid) lab_reaction Knoevenagel-Doebner Condensation (Pyridine/Piperidine) lab_start->lab_reaction lab_workup Acidic Workup & Precipitation lab_reaction->lab_workup lab_purification Recrystallization lab_workup->lab_purification lab_product Pure this compound lab_purification->lab_product pilot_start Raw Material Charging (Closed System) lab_product->pilot_start Scale-Up Transition pilot_reaction Jacketed Reactor (Controlled Heating/Cooling) pilot_start->pilot_reaction pilot_quench Quenching & Isolation (Filtration/Centrifugation) pilot_reaction->pilot_quench pilot_drying Vacuum Drying pilot_quench->pilot_drying pilot_final_product Final Product pilot_drying->pilot_final_product

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the Knoevenagel-Doebner condensation is a reliable and efficient method. However, careful consideration of thermal hazards, reagent and solvent selection, and mass and heat transfer is crucial for a successful and safe scale-up. By implementing the recommendations outlined in this application note, researchers and process chemists can develop a robust and scalable process for the production of this important fluorinated intermediate, thereby facilitating its application in the development of new pharmaceuticals and advanced materials.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3,4,5-Trifluorocinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 3,4,5-Trifluorocinnamic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. We will move beyond simple protocols to explore the underlying chemical principles that govern success in this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most effective synthetic routes for preparing this compound?

The synthesis of cinnamic acid derivatives is a well-established area of organic chemistry. For this compound, the most common and reliable methods are the Knoevenagel condensation and the Perkin reaction .[1][2]

  • Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base.[3][4] For this specific synthesis, the reaction between 3,4,5-Trifluorobenzaldehyde and malonic acid is highly effective. The Doebner modification, which uses pyridine as both the solvent and catalyst, is particularly advantageous as it facilitates both condensation and subsequent decarboxylation in a single step.[3][5]

  • Perkin Reaction: This method uses an aromatic aldehyde (3,4,5-Trifluorobenzaldehyde) and an acid anhydride (e.g., acetic anhydride) with an alkali salt of the acid (e.g., sodium acetate) as a weak base to form the α,β-unsaturated acid.[2][6] While effective, the Knoevenagel-Doebner method is often preferred for its milder conditions and high yields for this class of compounds.[7]

  • Heck Reaction: A palladium-catalyzed cross-coupling of 3,4,5-trifluorobromobenzene with acrylic acid could also yield the target compound. This powerful C-C bond-forming reaction is a viable alternative, particularly when functional group tolerance is a key consideration.[8][9]

Q2: Can you explain the mechanism of the Knoevenagel-Doebner condensation for this synthesis?

Certainly. The Knoevenagel-Doebner condensation is a nuanced process that relies on a series of equilibrium steps, catalyzed by a weak amine base like pyridine or piperidine.

  • Enolate Formation: The basic catalyst (e.g., piperidine) deprotonates the α-carbon of malonic acid, which is acidic due to the two adjacent electron-withdrawing carboxyl groups. This forms a reactive enolate nucleophile.[10]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 3,4,5-Trifluorobenzaldehyde. The electron-withdrawing fluorine atoms on the aromatic ring further enhance the electrophilicity of this carbonyl group. This step forms a tetrahedral intermediate.[10]

  • Dehydration: The intermediate is protonated and then undergoes dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated dicarboxylic acid intermediate (3,4,5-Trifluorobenzalmalonic acid).[10]

  • Decarboxylation: When performed under Doebner conditions (heating in pyridine), the intermediate undergoes decarboxylation (loss of CO2) to yield the final product, this compound.[3][5] The reaction is driven to completion by the formation of the highly conjugated and stable final product.

Knoevenagel_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2-3: Addition & Dehydration cluster_3 Step 4: Decarboxylation Malonic_Acid Malonic Acid Enolate Enolate Nucleophile Malonic_Acid->Enolate + Base - BH+ Intermediate Tetrahedral Intermediate Enolate->Intermediate Aldehyde 3,4,5-Trifluorobenzaldehyde Aldehyde->Intermediate Unsaturated_Intermediate Unsaturated Dicarboxylic Acid Intermediate->Unsaturated_Intermediate - H2O Final_Product This compound Unsaturated_Intermediate->Final_Product Heat (Pyridine) - CO2

Caption: Mechanism of the Knoevenagel-Doebner Condensation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: My reaction yield is consistently low or non-existent.

Low yield is a common problem that can be traced back to several factors. Let's diagnose them systematically.[11]

Possible Cause 1: Reactant Quality & Stoichiometry

  • Expertise & Experience: The purity of your starting materials is paramount. 3,4,5-Trifluorobenzaldehyde can oxidize to the corresponding benzoic acid over time if not stored properly under an inert atmosphere.[12][13] Malonic acid can absorb water, which can hinder the reaction.

  • Trustworthiness (Self-Validation):

    • Solution: Before starting, verify the purity of the aldehyde via NMR or GC-MS. Use freshly opened or properly stored malonic acid. Ensure accurate molar ratios; a slight excess (1.1-1.2 equivalents) of malonic acid is often used to drive the reaction to completion.

Possible Cause 2: Inefficient Catalysis

  • Expertise & Experience: The choice and amount of base are critical. Strong bases can cause the aldehyde to undergo self-condensation, while too little of a weak base will result in a slow or stalled reaction.[3][14] Piperidine and pyridine are common choices.[15]

  • Trustworthiness (Self-Validation):

    • Solution: Optimize the catalyst loading. For the Doebner modification, pyridine serves as both the solvent and catalyst. For other solvents, a catalytic amount of piperidine (e.g., 0.1 equivalents) is typically sufficient. Ensure the amine catalyst has not degraded (e.g., by checking its color and smell).

Possible Cause 3: Unfavorable Reaction Conditions

  • Expertise & Experience: Temperature and reaction time are interdependent. The Knoevenagel condensation requires heating to facilitate both the condensation/dehydration and the final decarboxylation step.[15] Insufficient heat or time will lead to incomplete conversion.

  • Trustworthiness (Self-Validation):

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical Doebner reaction is heated to reflux (around 110-115 °C) for 4-5 hours.[15] See the optimized conditions table below.

Possible Cause 4: Reaction Equilibrium

  • Expertise & Experience: The initial condensation step is reversible. The water generated as a byproduct can hydrolyze the intermediates, pushing the equilibrium back towards the starting materials.

  • Trustworthiness (Self-Validation):

    • Solution: While the Doebner modification in refluxing pyridine is often robust enough, in other solvent systems, removing water can significantly improve yields.[4] This can be achieved with a Dean-Stark trap or by adding molecular sieves to the reaction mixture.

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Purity Verify Purity of Starting Materials (Aldehyde, Malonic Acid) Start->Check_Purity Outcome_Purity_Fail Impure Materials Detected Check_Purity->Outcome_Purity_Fail Fail Outcome_Purity_Pass Materials are Pure Check_Purity->Outcome_Purity_Pass Pass Check_Catalyst Evaluate Catalyst (Choice, Amount, Quality) Check_Conditions Assess Reaction Conditions (Temp, Time, Solvent) Check_Catalyst->Check_Conditions Pass Outcome_Catalyst_Fail Catalyst Issue Identified Check_Catalyst->Outcome_Catalyst_Fail Fail Check_Workup Review Workup & Purification Check_Conditions->Check_Workup Pass Outcome_Conditions_Fail Suboptimal Conditions Check_Conditions->Outcome_Conditions_Fail Fail Outcome_Workup_Fail Product Loss During Isolation Check_Workup->Outcome_Workup_Fail Action_Purify Action: Purify/Replace Reagents Outcome_Purity_Fail->Action_Purify Outcome_Purity_Pass->Check_Catalyst Action_Catalyst Action: Optimize Catalyst/Loading Outcome_Catalyst_Fail->Action_Catalyst Action_Conditions Action: Increase Temp/Time, Monitor via TLC Outcome_Conditions_Fail->Action_Conditions Action_Workup Action: Optimize pH/Recrystallization Outcome_Workup_Fail->Action_Workup

Caption: Troubleshooting Decision Tree for Low Yield.

Issue 2: I'm having difficulty with product isolation and purification.

Possible Cause 1: Incomplete Precipitation During Workup

  • Expertise & Experience: The product is a carboxylic acid and will be deprotonated and soluble in basic or neutral aqueous solutions as its carboxylate salt. Precipitation requires careful acidification.

  • Trustworthiness (Self-Validation):

    • Solution: After quenching the reaction with water, acidify the mixture slowly with a mineral acid like 2N HCl while monitoring the pH.[15] Aim for a final pH of 2-3 to ensure complete protonation and precipitation of the cinnamic acid. Chilling the mixture in an ice bath can further decrease its solubility and maximize recovery.[15]

Possible Cause 2: Product is Contaminated with Starting Material

  • Expertise & Experience: If the reaction did not go to completion, unreacted 3,4,5-Trifluorobenzaldehyde or malonic acid may co-precipitate with your product.

  • Trustworthiness (Self-Validation):

    • Solution: Purification via recrystallization is essential. The product is a white solid.[16] An ethanol/water mixture is often effective for recrystallizing cinnamic acid derivatives.[17] Dissolve the crude solid in a minimal amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals.

Experimental Protocols & Data

Optimized Reaction Conditions (Knoevenagel-Doebner)
ParameterRecommended ValueRationale
Aldehyde:Malonic Acid Ratio 1 : 1.1-1.2 molar eq.A slight excess of malonic acid ensures complete consumption of the limiting aldehyde.
Solvent PyridineActs as both a weak base catalyst and a high-boiling solvent to facilitate decarboxylation.[3]
Catalyst Piperidine (if not using pyridine)A small amount (0.05-0.1 eq.) is sufficient to catalyze the reaction in other solvents.[15]
Temperature 110-115 °C (Reflux)Provides the necessary activation energy for condensation, dehydration, and decarboxylation.[15]
Reaction Time 4-5 hoursTypically sufficient for complete conversion. Monitor by TLC to confirm.[15]
Protocol 1: Synthesis via Knoevenagel-Doebner Condensation
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,4,5-Trifluorobenzaldehyde (1.0 eq.), malonic acid (1.1 eq.), and dry pyridine (approx. 3 mL per gram of aldehyde).

  • Reaction: Add a catalytic amount of piperidine (0.1 eq.). Heat the reaction mixture to reflux (110-115 °C) with vigorous stirring for 4-5 hours.

  • Monitoring: Track the disappearance of the aldehyde starting material using TLC (e.g., with a 7:3 hexanes:ethyl acetate mobile phase).

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into chilled water (approx. 10 volumes).

  • Precipitation: Acidify the aqueous mixture to a pH of 2-3 using 2N HCl. Stir the resulting slurry in an ice bath for 1 hour to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual pyridine and salts.

  • Drying: Dry the crude product under vacuum at 50-60 °C to obtain the crude this compound.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude, dry solid into an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • Crystallization: While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.

  • Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water solution.

  • Drying: Dry the pure crystals under vacuum. The expected melting point is in the range of 195-199 °C.[16]

References

Technical Support Center: Troubleshooting Low Yield in 3,4,5-Trifluorocinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3,4,5-Trifluorocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated intermediate. The inherent reactivity of the trifluorinated benzaldehyde precursor, while advantageous in some respects, can also lead to specific side reactions and purification challenges. This document provides in-depth, cause-and-effect explanations and actionable troubleshooting steps in a direct question-and-answer format to help you optimize your reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Issues Related to Starting Materials and Reaction Setup

Question 1: I am observing a consistently low conversion of my starting material, 3,4,5-Trifluorobenzaldehyde. What are the likely causes?

Answer: Low conversion of 3,4,5-Trifluorobenzaldehyde in condensation reactions such as the Perkin or Knoevenagel reactions can stem from several factors related to reagent quality and reaction conditions.

  • Moisture Contamination: The Perkin reaction, in particular, is highly sensitive to moisture. Any water present will readily hydrolyze the acetic anhydride, rendering it ineffective for the reaction.[1]

    • Troubleshooting:

      • Ensure all glassware is rigorously dried in an oven (e.g., at 120 °C for several hours) and cooled in a desiccator before use.

      • Use freshly opened or properly stored anhydrous acetic anhydride and anhydrous sodium or potassium acetate.

      • Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress.

  • Purity of 3,4,5-Trifluorobenzaldehyde: Impurities in the starting aldehyde can inhibit the reaction. The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, which will not participate in the condensation.

    • Troubleshooting:

      • Assess the purity of your 3,4,5-Trifluorobenzaldehyde via NMR or GC-MS.

      • If necessary, purify the aldehyde by distillation before use.

  • Suboptimal Reaction Temperature: Condensation reactions often require specific temperature ranges to proceed efficiently.

    • Troubleshooting:

      • For the Perkin reaction, ensure the reaction temperature is maintained between 160-180 °C.[2] Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can promote side reactions and decomposition.

      • For the Knoevenagel condensation, the optimal temperature can vary depending on the catalyst and solvent system, but gentle heating (e.g., 80-110 °C) is often beneficial.[2]

Question 2: My 3,4,5-Trifluorobenzaldehyde seems to be degrading during the reaction, leading to a dark-colored reaction mixture and multiple spots on my TLC plate. Why is this happening?

Answer: The electron-withdrawing nature of the three fluorine atoms makes the carbonyl carbon of 3,4,5-Trifluorobenzaldehyde highly electrophilic. While this enhances its reactivity towards the desired condensation, it can also make it susceptible to side reactions, especially under harsh conditions.

  • Cannizzaro-type Reactions: Although less common for aromatic aldehydes with alpha-hydrogens in the reaction partner, under strongly basic conditions or at very high temperatures, a disproportionation reaction can occur, leading to the formation of 3,4,5-trifluorobenzyl alcohol and 3,4,5-trifluorobenzoic acid.

    • Troubleshooting:

      • Ensure the base concentration is not excessively high. In the Perkin reaction, use the stoichiometric amount of the acetate salt.

      • Avoid unnecessarily high reaction temperatures.

  • Self-Condensation of Acetic Anhydride: At high temperatures, acetic anhydride can undergo self-condensation, leading to the formation of ketene and other byproducts, which can contribute to the dark coloration of the reaction mixture.

    • Troubleshooting:

      • Maintain the recommended temperature range for the Perkin reaction.

      • Ensure a homogenous reaction mixture to avoid localized overheating.

Section 2: Challenges During the Reaction

Question 3: My yield of this compound is low, and I suspect the formation of side products. What are the most common side reactions?

Answer: The primary side reactions in the synthesis of cinnamic acids are often related to the reactivity of the intermediates and the product itself.

  • Decarboxylation of the Product: Cinnamic acids, particularly when heated for extended periods in the presence of a base, can undergo decarboxylation to form the corresponding styrene derivative.[3]

    • Troubleshooting:

      • Monitor the reaction progress closely using TLC and avoid unnecessarily long reaction times.

      • Once the reaction is complete, proceed with the work-up promptly.

  • Formation of Aldol Adducts: Incomplete dehydration of the intermediate aldol adduct can lead to its presence in the crude product.

    • Troubleshooting:

      • Ensure the reaction is heated for the recommended duration at the appropriate temperature to drive the dehydration to completion.

  • Hydrolysis of the Intermediate Anhydride (Perkin Reaction): During the work-up of the Perkin reaction, the mixed anhydride intermediate must be hydrolyzed to yield the final cinnamic acid. Incomplete hydrolysis will result in a lower yield of the desired product.

    • Troubleshooting:

      • During the work-up, ensure sufficient water is added and the mixture is boiled for an adequate amount of time (e.g., 15-30 minutes) to ensure complete hydrolysis of the anhydride.[2]

Diagrams & Workflows

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield of this compound check_conversion Check TLC for Starting Material Conversion start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion complete_conversion Complete Conversion check_conversion->complete_conversion reagent_quality Verify Reagent Purity and Anhydrous Conditions incomplete_conversion->reagent_quality Yes reaction_conditions Optimize Reaction Temperature and Time incomplete_conversion->reaction_conditions Yes workup_issue Investigate Work-up Procedure complete_conversion->workup_issue Yes purification_issue Review Purification Method complete_conversion->purification_issue Yes hydrolysis Ensure Complete Hydrolysis of Anhydride Intermediate workup_issue->hydrolysis extraction Optimize Extraction pH and Solvent workup_issue->extraction recrystallization Optimize Recrystallization Solvent System purification_issue->recrystallization side_products Analyze for Side Products (e.g., Decarboxylation) purification_issue->side_products

Caption: A logical workflow for troubleshooting low yields.

Perkin Reaction Mechanism

PerkinReaction cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Aldol Addition cluster_step3 Step 3: Acyl Transfer & Elimination cluster_step4 Step 4: Hydrolysis Ac2O Acetic Anhydride Enolate Anhydride Enolate Ac2O->Enolate Deprotonation Base Acetate (Base) Aldehyde 3,4,5-Trifluorobenzaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic Attack Enolate_ref->Alkoxide MixedAnhydride Mixed Anhydride Product_Anhydride Unsaturated Anhydride MixedAnhydride->Product_Anhydride Elimination of Acetate Alkoxide_ref->MixedAnhydride Water H₂O FinalProduct This compound Water->FinalProduct Hydrolysis Product_Anhydride_ref->FinalProduct

Caption: The mechanism of the Perkin reaction.

Experimental Protocols

Protocol 1: Synthesis via Perkin Reaction

This protocol is adapted from standard procedures for cinnamic acid synthesis and is a good starting point for optimization.[2]

Reagents and Equipment:

  • 3,4,5-Trifluorobenzaldehyde

  • Acetic Anhydride (anhydrous)

  • Potassium Acetate (anhydrous, finely powdered)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Standard glassware for work-up and purification

Procedure:

  • In a dry round-bottom flask, combine 3,4,5-Trifluorobenzaldehyde (1.0 eq), acetic anhydride (2.0 eq), and anhydrous potassium acetate (1.0 eq).

  • Thoroughly mix the reactants.

  • Heat the mixture in an oil bath to 170-180 °C for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Once the reaction is complete, allow the mixture to cool slightly (to around 100 °C) and carefully pour it into a beaker containing water (approximately 10 times the volume of the reaction mixture).

  • Boil the aqueous mixture for 20-30 minutes to hydrolyze any unreacted acetic anhydride and the intermediate product.

  • If the solution is colored, you can add activated charcoal and boil for a further 10 minutes, followed by hot filtration.

  • Cool the mixture to room temperature and then in an ice bath.

  • Acidify the solution with concentrated hydrochloric acid until the pH is approximately 2.

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

Protocol 2: Synthesis via Knoevenagel-Doebner Condensation

This method often proceeds under milder conditions than the Perkin reaction.[2]

Reagents and Equipment:

  • 3,4,5-Trifluorobenzaldehyde

  • Malonic Acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve 3,4,5-Trifluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine (3-4 mL per gram of aldehyde).

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Heat the reaction mixture to 90-100 °C for 2-4 hours. The evolution of CO₂ should be observed.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

  • Collect the crude this compound by vacuum filtration.

  • Wash the solid thoroughly with cold water.

  • Recrystallize the product from a suitable solvent (e.g., ethanol/water).

Quantitative Data Summary

ParameterPerkin ReactionKnoevenagel-Doebner Condensation
Starting Aldehyde 3,4,5-Trifluorobenzaldehyde3,4,5-Trifluorobenzaldehyde
Key Reagents Acetic Anhydride, K/Na AcetateMalonic Acid, Pyridine, Piperidine
Typical Temperature 160-180 °C[2]90-110 °C[2]
Typical Reaction Time 4-8 hours[4]2-4 hours
Potential Side Products Decarboxylation product, Aldol adductsDecarboxylation product
Work-up Aqueous hydrolysis and acidificationAcidic quench and precipitation

References

Technical Support Center: Purification of 3,4,5-Trifluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3,4,5-Trifluorocinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth, experience-driven guidance in a question-and-answer format to help you achieve high purity for your downstream applications.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: What are the most common impurities I can expect from the synthesis of this compound?

A1: The synthesis of this compound, often via a Knoevenagel condensation, can lead to several byproducts.[1][2][3] Common impurities include unreacted starting materials such as 3,4,5-trifluorobenzaldehyde and malonic acid, as well as side products from undesired reactions.[4] Depending on the reaction conditions, pyridine or other amine catalysts used may also be present.[3]

Q2: What are the primary methods for purifying crude this compound?

A2: The most effective and commonly used purification techniques for this compound and its derivatives are recrystallization, column chromatography, and acid-base extraction.[5][6][7][8][9][10] The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: What is the approximate melting point of pure this compound?

A3: The melting point of pure this compound is reported to be in the range of 195-199 °C.[11] A broad or depressed melting point range is a strong indicator of the presence of impurities.[12]

Q4: Is this compound soluble in common organic solvents?

A4: Yes, this compound and similar cinnamic acid derivatives are generally soluble in polar organic solvents such as ethanol, methanol, ethyl acetate, and acetone.[13][14][15] Its solubility in non-polar solvents like hexane is significantly lower. This differential solubility is a key principle exploited in recrystallization.

II. Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the purification process.

Issue 1: Oily Product or Failure to Crystallize During Recrystallization

Symptoms:

  • The product separates as an oil upon cooling the recrystallization solvent.

  • No solid crystals form even after extended cooling and seeding.

Potential Causes & Solutions:

  • Cause A: Inappropriate Solvent Choice. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, it will not crystallize.

    • Solution: Perform small-scale solvent screening. Test a range of solvents with varying polarities. For cinnamic acid derivatives, mixtures of solvents like ethanol/water or ethyl acetate/hexane are often effective.[6][16]

  • Cause B: Presence of Eutectic Impurities. Some impurities can form a eutectic mixture with the product, significantly lowering the melting point and preventing crystallization.

    • Solution: Attempt a preliminary purification step before recrystallization. An acid-base extraction can be highly effective at removing neutral or basic impurities from the acidic product.[5]

  • Cause C: Supersaturation. The solution may be supersaturated, requiring a nucleation site to initiate crystallization.

    • Solution 1: Seeding. Add a small crystal of pure this compound to the cooled solution.

    • Solution 2: Scratching. Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic imperfections on the glass can provide nucleation sites.

  • Cause D: Cooling Too Rapidly. Rapid cooling can lead to the formation of an oil or very small, impure crystals.[12]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[12]

Issue 2: Poor Separation and Co-elution in Column Chromatography

Symptoms:

  • TLC analysis of collected fractions shows the desired product co-eluting with one or more impurities.

  • The purified product yield is low due to the need to discard mixed fractions.

Potential Causes & Solutions:

  • Cause A: Incorrect Mobile Phase Polarity. The polarity of the eluent is critical for achieving good separation on a silica gel column.[9]

    • Solution: Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. A common mobile phase for cinnamic acid derivatives is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).[10]

  • Cause B: Column Overloading. Exceeding the capacity of the stationary phase leads to broad peaks and poor separation.

    • Solution: As a general rule, use a silica gel mass that is 50-100 times the mass of the crude product.

  • Cause C: Sample Insolubility in the Mobile Phase. If the sample is not fully soluble in the mobile phase, it will not load onto the column properly.

    • Solution: Dissolve the crude product in a minimal amount of a slightly more polar solvent than the mobile phase (or the mobile phase itself) before loading it onto the column.

  • Cause D: Similar Polarity of Product and Impurity. Fluorinated compounds can exhibit unique interactions with the stationary phase.[17][18][19]

    • Solution: Consider using a different stationary phase. A pentafluorophenyl (PFP) stationary phase can offer different selectivity for fluorinated molecules compared to standard silica gel.[19]

Issue 3: Low Recovery from Acid-Base Extraction

Symptoms:

  • The final yield of purified product is significantly lower than expected after performing a liquid-liquid extraction.

Potential Causes & Solutions:

  • Cause A: Incomplete Deprotonation or Protonation. For the carboxylic acid to move into the aqueous phase, the pH must be sufficiently basic to deprotonate it. Conversely, to precipitate the acid from the aqueous phase, the pH must be sufficiently acidic.[5]

    • Solution: Use a pH meter or pH paper to ensure the pH of the aqueous layer is at least 2 units above the pKa of this compound (predicted pKa ~4.13[11]) during the base wash (e.g., pH > 6). When re-acidifying, ensure the pH is at least 2 units below the pKa (e.g., pH < 2) to ensure complete precipitation.

  • Cause B: Insufficient Extraction. A single extraction may not be enough to transfer all of the deprotonated acid into the aqueous phase.

    • Solution: Perform multiple extractions (e.g., 3 times) with the basic aqueous solution to ensure complete transfer of the carboxylate salt.

  • Cause C: Emulsion Formation. Emulsions can form at the interface of the organic and aqueous layers, trapping product.[20]

    • Solution: To break up emulsions, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking. In some cases, filtration through celite can also be effective.

  • Cause D: Product Solubility in the Acidified Aqueous Phase. Even in its protonated form, the product may have some residual solubility in the aqueous layer.

    • Solution: After acidification and precipitation, cool the aqueous solution in an ice bath to minimize solubility before filtering to collect the solid product.

III. Experimental Protocols & Data

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve ~50 mg of crude this compound in a minimal amount of a hot solvent (e.g., ethanol).

  • Add Anti-Solvent: While the solution is still hot, add a less polar solvent (e.g., water) dropwise until the solution becomes slightly cloudy.

  • Re-dissolution: Add a few drops of the hot solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the test tube with a glass rod.

  • Ice Bath: Once crystals have started to form, place the test tube in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Solvent SystemTypical Ratio (v/v)Observations
Ethanol / Water4:1Good for moderate impurity levels.[6]
Ethyl Acetate / Hexane1:2 to 1:4Effective for removing non-polar impurities.[16]
TolueneN/ACan be used for recrystallizing less polar cinnamic acid derivatives.
Protocol 2: Purification by Column Chromatography
  • Slurry Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Monitoring: Monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Fraction Pooling: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Acid-Base Extraction

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Product in Organic Solvent (e.g., Ethyl Acetate) B Neutral/Basic Impurities C Acidic Product (R-COOH) D Aqueous Base (e.g., NaHCO3) A->D 1. Add Aqueous Base & Shake B->B E Carboxylate Salt (R-COO- Na+) C->E 2. Deprotonation F Precipitated Product (R-COOH) E->F 4. Separate Layers & Acidify Aqueous Phase (e.g., HCl) G Pure this compound F->G 5. Filter & Dry

Caption: Workflow for Acid-Base Extraction Purification.

IV. References

  • Dâas, B. et al. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Process Safety and Environmental Protection. Available at: --INVALID-LINK--

  • Malki, A. et al. (n.d.). recovery of carboxylic acids from aqueous solutions by liquid-liquid extraction with a triisooctylamine diluent system. SciELO. Available at: --INVALID-LINK--

  • (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN. Available at: --INVALID-LINK--

  • (n.d.). Reactive Extraction: An Intensifying Approach for Carboxylic Acid Separation. International Journal of Chemical Engineering and Applications. Available at: --INVALID-LINK--

  • (n.d.). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Green Chemistry (RSC Publishing). Available at: --INVALID-LINK--

  • (n.d.). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Available at: --INVALID-LINK--

  • (2020). Recrystallization of Cinnamic acid and Tryptamine Part I. YouTube. Available at: --INVALID-LINK--

  • (n.d.). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. PubMed. Available at: --INVALID-LINK--

  • (n.d.). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer | Request PDF. ResearchGate. Available at: --INVALID-LINK--

  • (n.d.). Recrystallization Of Cinnamic Acid Lab Report. Bartleby.com. Available at: --INVALID-LINK--

  • (n.d.). Cinnamic Acid Knoevenagel Condensation Mechanism. riomaisseguro.rio.rj.gov.br. Available at: --INVALID-LINK--

  • (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Available at: --INVALID-LINK--

  • (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. Available at: --INVALID-LINK--

  • (n.d.). Knoevenagel Condensation. Alfa Chemistry. Available at: --INVALID-LINK--

  • (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: --INVALID-LINK--

  • (n.d.). Working with fluorinated silica phases. SiliCycle. Available at: --INVALID-LINK--

  • (n.d.). Contributions to the Selection of Solvents in the Extraction of Phenolic Acids. Available at: --INVALID-LINK--

  • (n.d.). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. Available at: --INVALID-LINK--

  • (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry. Available at: --INVALID-LINK--

  • (2021). column chromatography & purification of organic compounds. YouTube. Available at: --INVALID-LINK--

  • (n.d.). Synthesis and Biological Activities of 3,5-Disubstituted- 4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. Available at: --INVALID-LINK--

  • (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Available at: --INVALID-LINK--

  • (n.d.). This compound CAS#: 152152-19-7. ChemicalBook. Available at: --INVALID-LINK--

  • (n.d.). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central. Available at: --INVALID-LINK--

  • (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. Available at: --INVALID-LINK--

  • (n.d.). Method for obtaining high-purity cinnamic acid. Google Patents. Available at: --INVALID-LINK--

  • (n.d.). Synthesis and Evaluation of a Series of 3,4,5-trimethoxycinnamic Acid Derivatives as Potential Antinarcotic Agents. PubMed. Available at: --INVALID-LINK--

  • (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • (n.d.). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. MDPI. Available at: --INVALID-LINK--

  • (n.d.). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry. Available at: --INVALID-LINK--

  • (n.d.). 3,4,5-Trimethoxy-trans-cinnamic acid. BioCrick. Available at: --INVALID-LINK--

  • (n.d.). Solubilities of trans-cinnamic acid. ResearchGate. Available at: --INVALID-LINK--

  • (n.d.). Solubility studies of trans-cinnamic acid in mixed solvents. CORE. Available at: --INVALID-LINK--

  • (n.d.). This compound. Sigma-Aldrich. Available at: --INVALID-LINK--

References

Resolving solubility issues of 3,4,5-Trifluorocinnamic acid in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,4,5-Trifluorocinnamic Acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of this compound that influence its solubility?

A1: Understanding the inherent physicochemical properties of this compound is the first step in troubleshooting. Its structure, featuring a hydrophobic trifluorophenyl ring and a hydrophilic carboxylic acid group, creates a solubility profile that requires careful solvent selection.

PropertyValueImplication for Solubility
Molecular Formula C₉H₅F₃O₂The fluorinated aromatic ring contributes to high lipophilicity and low aqueous solubility.
Physical Form Powder/Crystalline SolidDissolution may require energy input (heating, sonication) to overcome crystal lattice energy.
Predicted pKa ~4.13[1]As a weak acid, its charge state and, consequently, its aqueous solubility are highly dependent on pH.
Storage 2-8°C under inert gas[1]Proper storage is crucial to prevent degradation, which could introduce impurities that affect solubility.

The introduction of three fluorine atoms has a significant electron-withdrawing effect, which increases the acidity of the carboxylic acid (lowering the pKa) compared to unsubstituted cinnamic acid[2]. This makes it more readily deprotonated, a key factor we can exploit to enhance solubility.

Q2: I'm trying to dissolve this compound in water for a stock solution and it's not working. What am I doing wrong?

A2: This is a common issue. Aromatic carboxylic acids, including benzoic acid and its derivatives, are generally poorly soluble in neutral water[3][4]. The non-polar, hydrophobic nature of the trifluorophenyl ring dominates the molecule's behavior in polar solvents like water. Direct dissolution in pure, neutral water at room temperature is unlikely to yield concentrations useful for most experiments.

Q3: Is heating the aqueous solution a viable option to improve solubility?

A3: While heating can increase the solubility of many compounds, it is often a temporary and insufficient solution for this compound in water. The compound will likely precipitate out of solution as it cools to room or physiological temperatures, which is problematic for assays. Furthermore, prolonged heating can risk degradation of the compound[5]. A more robust and reliable strategy is required.

Troubleshooting Guide: Step-by-Step Resolution

If you are facing solubility challenges, this guide provides a logical progression of techniques, from simple adjustments to more complex formulation strategies.

G start Start: Insoluble Compound ph_adjust Strategy 1: pH Adjustment (Aqueous Buffers) start->ph_adjust Is the final application in an aqueous buffer? cosolvent Strategy 2: Co-Solvent System (e.g., DMSO, Ethanol) start->cosolvent Is the experiment compatible with organic solvents? mixed_solvent Strategy 3: Mixed Solvent Recrystallization (For Isolation/Purification) start->mixed_solvent Is the goal to purify the solid compound? ph_adjust->cosolvent No, precipitation occurs or organic solvent is required. success Result: Clear, Stable Solution ph_adjust->success Yes, pH > 6 yields a clear solution. surfactant Advanced Strategy: Use of Surfactants or Complexation Agents cosolvent->surfactant No, high concentration needed or co-solvent is incompatible. cosolvent->success Yes, compound dissolves in a suitable co-solvent. mixed_solvent->success Yes, pure crystals are obtained upon cooling.

Caption: Decision workflow for resolving solubility issues.

Strategy 1: pH-Dependent Solubilization (The Primary Method)

Causality: The most effective method for solubilizing this compound in aqueous media is by increasing the pH. With a pKa of approximately 4.13, the carboxylic acid group is mostly in its neutral, protonated form (-COOH) at acidic or neutral pH[1]. By raising the pH to be at least 1.5-2 units above the pKa (i.e., pH > 6.0), the equilibrium shifts dramatically towards the deprotonated carboxylate anion (-COO⁻) form[4]. This charged species is significantly more polar and hydrophilic, allowing the molecule to readily dissolve in water[4].

G cluster_0 Low pH (e.g., pH < 4) cluster_1 High pH (e.g., pH > 6) A R-COOH (Protonated) Hydrophobic Insoluble in Water B R-COO⁻ + H⁺ (Deprotonated Salt) Hydrophilic Soluble in Water A->B Add Base (e.g., NaOH) B->A Add Acid (e.g., HCl) G start Start: Weigh Solid Compound add_cosolvent Add small volume of 100% Co-Solvent (e.g., DMSO) start->add_cosolvent dissolve Vortex/Sonicate until fully dissolved add_cosolvent->dissolve stock_solution Result: High-Concentration Stock Solution dissolve->stock_solution dilute Pipette small aliquot of stock into Aqueous Buffer stock_solution->dilute Dilute for experiment final_solution Result: Final Working Solution (Low % Co-Solvent) dilute->final_solution

References

Identification and removal of cis-isomer impurity in 3,4,5-Trifluorocinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,4,5-Trifluorocinnamic Acid. This resource is designed for researchers, medicinal chemists, and process development scientists to address the common challenge of identifying and removing the undesired cis-isomer impurity. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the trans-isomer of this compound typically the desired product?

The trans-isomer is the thermodynamically more stable and less sterically hindered configuration. In drug development and materials science, the specific geometry of a molecule is critical as it dictates how it fits into a binding pocket of a protein or packs into a crystal lattice. Using the pure trans-isomer ensures stereochemical consistency, leading to predictable pharmacological activity, reproducible experimental results, and consistent material properties.

Q2: How does the cis-isomer impurity form during synthesis or storage?

The cis-isomer of cinnamic acid derivatives is often formed through photoisomerization.[1] The energy from ultraviolet (UV) light, such as from ambient laboratory light or sunlight, can be absorbed by the double bond of the trans-isomer, leading to a temporary rotation around the carbon-carbon double bond and subsequent relaxation to a mixture of cis and trans forms.[1][2] While typically a minor byproduct in thermal reactions like the Knoevenagel condensation, its presence can complicate purification and analysis.

Q3: What are the key analytical differences between the cis- and trans-isomers?

The primary differences lie in their spectroscopic and chromatographic properties, stemming from their distinct molecular geometries.

  • ¹H NMR Spectroscopy: The coupling constant (J-value) between the two vinyl protons is the most definitive indicator. The trans-isomer exhibits a larger coupling constant (typically 15-18 Hz) compared to the cis-isomer (typically 11-14 Hz).[3]

  • Chromatography (HPLC/TLC): The isomers have different polarities and shapes, allowing them to be separated. On reversed-phase columns, the less polar trans-isomer usually elutes later than the slightly more polar cis-isomer.

  • Physical Properties: The trans-isomer generally has a higher melting point and lower solubility in a given solvent compared to the cis-isomer due to its ability to pack more efficiently into a crystal lattice.[4][5]

Q4: What are the most effective methods for removing the cis-isomer impurity?

The two most common and effective laboratory-scale methods are:

  • Recrystallization: This is often the preferred first step. It leverages the lower solubility of the trans-isomer, which will selectively crystallize from a carefully chosen solvent system, leaving the more soluble cis-isomer behind in the mother liquor.[4][6]

  • Column Chromatography: If recrystallization fails to achieve the desired purity, flash column chromatography over silica gel provides a more rigorous separation based on the differential adsorption of the isomers.[4][7]

In-Depth Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a detailed question-and-answer format.

Issue 1: My ¹H NMR spectrum is difficult to interpret. How do I definitively identify and quantify the isomers?

Answer: While overlapping signals in the aromatic region can be complex, the vinyl region (typically ~6.0-8.0 ppm for cinnamic acids) is highly diagnostic.

Causality: The key is the through-bond coupling between the two protons on the double bond (vicinal coupling). The dihedral angle between these protons is ~180° in the trans-isomer and ~0° in the cis-isomer. According to the Karplus equation, this difference in angle leads to a significantly larger coupling constant (³JHH) for the trans configuration.

Troubleshooting Steps:

  • Focus on the Vinyl Protons: Locate the two doublets in the alkene region of your ¹H NMR spectrum.

  • Measure the Coupling Constants (J-values):

    • The doublet with a J-value of approximately 15-16 Hz corresponds to the vinyl protons of the trans -isomer.[8]

    • The doublet with a smaller J-value, around 12-13 Hz, indicates the presence of the cis -isomer.[1][9]

  • Quantify by Integration: Carefully integrate the area of a well-resolved peak for the trans-isomer and a corresponding peak for the cis-isomer. The ratio of these integrals directly corresponds to the molar ratio of the isomers in your sample.

Table 1: Key Diagnostic ¹H NMR Signals for Cinnamic Acid Isomers
Parameter Typical Value
trans-Isomer Vinyl Coupling Constant (³JHH) 15 - 18 Hz
cis-Isomer Vinyl Coupling Constant (³JHH) 11 - 14 Hz

Note: Exact chemical shifts will vary depending on the solvent and substitution pattern, but the coupling constants are highly reliable for stereochemical assignment.[3]

Issue 2: I'm developing an HPLC method, but the cis and trans isomer peaks are not separating well.

Answer: Achieving baseline resolution between geometric isomers requires careful optimization of the mobile phase and stationary phase.

Causality: For acidic compounds like this compound on a reversed-phase (e.g., C18) column, the pH of the mobile phase is critical.[10] At a pH near the compound's pKa, the acid will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms, leading to peak broadening and poor peak shape. By acidifying the mobile phase, you ensure the compound remains in its single, neutral form, resulting in sharper peaks and better separation.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Buffer the aqueous portion of your mobile phase to a pH of 2.5-3.5 using an additive like 0.1% formic acid or phosphoric acid. This will suppress the ionization of the carboxylic acid group, leading to improved peak shape.[8][10]

  • Adjust Organic Modifier Percentage: Isocratically vary the percentage of acetonitrile or methanol in your mobile phase. A lower percentage of the organic solvent will increase retention times and may improve the separation between the two isomers.

  • Consider a Different Stationary Phase: If a standard C18 column is insufficient, a phenyl-hexyl stationary phase can offer alternative selectivity. The pi-pi interactions between the phenyl rings of the column and your aromatic analyte can introduce a different separation mechanism that may resolve the isomers more effectively.[10]

  • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) can increase the number of theoretical plates and enhance resolution, albeit at the cost of a longer run time.[10]

Issue 3: My recrystallization attempt resulted in low yield and/or the final product is still impure.

Answer: Successful recrystallization depends on selecting the right solvent system and controlling the rate of cooling.[6] The ideal solvent should dissolve the compound completely when hot but poorly when cold.

Causality: Rapid cooling traps impurities within the crystal lattice and leads to the formation of small, impure crystals. Slow cooling allows for the ordered formation of large, pure crystals of the less soluble trans-isomer, while the more soluble cis-isomer and other impurities remain in the solution (mother liquor).[4]

Table 2: Troubleshooting Common Recrystallization Problems
Problem Possible Cause Recommended Solution
Low Recovery/Yield The solvent is too good at room temperature; product remains dissolved.Use a mixed-solvent system. Dissolve in a "good" solvent (e.g., ethanol) and add a "poor" solvent (e.g., water) dropwise until the solution becomes cloudy, then clarify with a few drops of the good solvent.[4][11]
Product "Oils Out" The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute.Add a small amount of additional hot solvent to the mixture to ensure it is not oversaturated. Ensure the solution cools slowly and consider "seeding" with a pure crystal to encourage crystallization over oiling out.[8]
Poor Purity in Final Crystals Cooling was too rapid, or an excessive amount of solvent was used, causing co-precipitation of impurities.Allow the hot, clear solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Use the minimum amount of hot solvent required to fully dissolve the crude product.[4]
Colored Impurities Remain Presence of highly colored byproducts from the synthesis.Add a small amount (1-2% w/w) of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and the adsorbed colored impurities before allowing the solution to cool.[8]

Visualized Workflows and Logic

G

G

Experimental Protocols

Protocol 1: Identification and Quantification by ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~10-15 mg of your this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a standard proton NMR spectrum. Ensure the spectral window includes the aromatic (~7-8 ppm) and vinyl (~6-8 ppm) regions.

  • Data Processing: Phase and baseline the spectrum correctly.

  • Analysis:

    • Identify the pair of doublets corresponding to the vinyl protons of the trans-isomer (J ≈ 15-16 Hz).

    • Identify the pair of doublets for the cis-isomer (J ≈ 12-13 Hz).

    • Set the integral of one of the trans-vinyl protons to a reference value (e.g., 1.00).

    • Measure the integral of the corresponding vinyl proton of the cis-isomer. This value directly reflects its molar percentage. For example, an integral of 0.05 indicates 5% of the cis-isomer impurity.

Protocol 2: Purification by Selective Recrystallization (Ethanol/Water System)

This protocol is a starting point and may require optimization for your specific impurity profile.[4][8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol needed to completely dissolve the solid with gentle heating (hot plate).

  • Induce Cloudiness: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy and the cloudiness persists upon swirling. This indicates you have reached the saturation point.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures you are just below the saturation point. (If the solution is colored, this is the point to add activated charcoal and perform a hot filtration).

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Complete Crystallization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the trans-isomer.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of a cold ethanol/water mixture (use the same ratio as your final solvent composition) to remove any residual mother liquor containing the dissolved cis-isomer.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Verification: Analyze the purity of the dried crystals using the ¹H NMR or HPLC method described herein to confirm the successful removal of the cis-isomer.

References

Improving the stability of 3,4,5-Trifluorocinnamic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,4,5-Trifluorocinnamic Acid in Aqueous Solutions

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for working with this compound in aqueous environments.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. However, its fluorinated aromatic ring and acrylic acid moiety introduce specific challenges related to stability and solubility in aqueous solutions. This guide will address common issues and provide scientifically grounded solutions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My this compound solution appears cloudy or has a precipitate. What is causing this and how can I fix it?

Answer:

This is a common issue related to the limited aqueous solubility of many cinnamic acid derivatives.[1] The trifluorophenyl group, while contributing to certain desirable electronic properties, also increases the hydrophobicity of the molecule.

Causality:

  • Low Intrinsic Solubility: The compound has a low inherent solubility in water.

  • pH-Dependent Solubility: As a carboxylic acid, its solubility is highly dependent on the pH of the solution.[2] In acidic to neutral pH, the carboxylic acid group is protonated, making the molecule less soluble.

  • Aggregation: At higher concentrations, hydrophobic interactions between the trifluorophenyl rings can lead to molecular aggregation and precipitation.

Troubleshooting Protocol:

  • pH Adjustment: The most effective way to increase solubility is to deprotonate the carboxylic acid group by raising the pH.

    • Step 1: Prepare a stock solution of a suitable base, such as 1 M NaOH or 1 M KOH.

    • Step 2: While stirring your this compound suspension, add the base dropwise.

    • Step 3: Monitor the pH and continue adding the base until the precipitate dissolves. A pH above 7 is typically required. For many cinnamic acid derivatives, stability is maintained or even enhanced at a higher pH.[3][4]

    • Caution: Be mindful of the pH limits for your specific application, as high pH can sometimes promote other degradation pathways.

  • Co-solvents: If pH adjustment is not an option, consider using a water-miscible organic co-solvent.

    • Examples: Dimethyl sulfoxide (DMSO), ethanol, or methanol can be used to prepare a concentrated stock solution, which is then diluted into your aqueous buffer.

    • Best Practice: Always add the stock solution to the aqueous buffer, not the other way around, to minimize the risk of precipitation. Keep the final concentration of the organic solvent as low as possible to avoid interfering with your experiment.

  • Complexation Agents:

    • Cyclodextrins can encapsulate the hydrophobic trifluorophenyl ring, forming an inclusion complex with enhanced aqueous solubility.[5] This can be a valuable strategy in pharmaceutical formulations.

I am observing a gradual decrease in the concentration of my this compound solution over time, even when stored in the dark. What degradation pathways should I be aware of?

Answer:

While cinnamic acids are generally stable, several degradation pathways can occur in aqueous solutions, particularly over extended periods or under specific conditions.

Potential Degradation Pathways:

  • Microbial Degradation: If your solution is not sterile, microorganisms can metabolize cinnamic acid and its derivatives.[6][7] This is a common issue in long-term experiments or with improperly stored solutions.

  • Oxidation: The double bond in the acrylic acid side chain can be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions.[8][9]

  • Hydrolysis: While less common for the parent acid, ester derivatives of cinnamic acid can undergo hydrolysis back to the carboxylic acid.[10]

Troubleshooting and Prevention:

  • Sterile Filtration: For long-term storage or cell culture applications, filter your solution through a 0.22 µm sterile filter to remove any microbial contamination.

  • Degassing and Inert Atmosphere: To minimize oxidation, degas your aqueous solvent by sparging with an inert gas like nitrogen or argon before dissolving the compound. For sensitive applications, store the solution under an inert atmosphere.

  • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help prevent oxidative degradation. However, ensure the antioxidant is compatible with your experimental system.

  • Fresh Preparation: The most reliable approach is to prepare solutions fresh before each experiment.

My experiment is light-sensitive. How does light exposure affect the stability of this compound?

Answer:

Cinnamic acid and its derivatives are known to be susceptible to photodegradation and photodimerization upon exposure to UV light.[3][11]

Mechanism of Photodegradation:

  • [2+2] Cycloaddition: The primary photochemical reaction for cinnamic acids is a [2+2] cycloaddition reaction between the double bonds of two molecules, leading to the formation of cyclobutane dimers (truxillic and truxinic acids).[11]

  • Isomerization: UV light can also induce isomerization of the more stable trans-isomer to the cis-isomer.

  • Oxidative Cyclization: In the presence of a photocatalyst, oxidative cyclization can occur.[12]

Preventative Measures:

  • Use Amber Vials: Always store solutions of this compound in amber glass vials or wrap clear vials in aluminum foil to protect them from light.

  • Work in a Dimly Lit Area: When preparing and handling solutions, minimize exposure to direct sunlight or strong artificial light.

  • Photostability Studies: If your application involves prolonged light exposure, it is crucial to perform a photostability study to quantify the degradation rate under your specific experimental conditions.

Experimental Protocol: Basic Photostability Assessment

  • Prepare two identical solutions of this compound in your aqueous buffer.

  • Wrap one vial completely in aluminum foil (dark control).

  • Expose the other vial to the light source relevant to your experiment (e.g., ambient lab light, specific wavelength).

  • At various time points, take aliquots from both solutions and analyze the concentration of the parent compound using a suitable analytical method like HPLC-UV.

  • Compare the concentration profiles of the light-exposed sample and the dark control to determine the extent of photodegradation.

I am concerned about the potential for defluorination. Is this a significant stability issue for this compound in aqueous solutions?

Answer:

While the carbon-fluorine bond is generally very strong, defluorination can occur under certain conditions, particularly with fluorinated aromatic compounds.[13] However, for this compound under typical experimental conditions in aqueous solution, spontaneous defluorination is generally not a primary concern.

Factors that Could Promote Defluorination:

  • Metabolic Processes: In biological systems, enzymatic processes can lead to defluorination.[13]

  • Strong Nucleophiles: While not typical in most aqueous buffers, very strong nucleophiles could potentially displace a fluoride ion, though this is unlikely under normal conditions.

  • Photocatalysis: In the presence of certain photocatalysts and UV light, degradation pathways that may involve C-F bond cleavage could be initiated.

Expert Insight:

For most in vitro applications, you are more likely to encounter issues with solubility and photodegradation than with defluorination. However, if your work involves metabolic studies or harsh chemical conditions, it is prudent to consider the possibility of defluorination and use analytical techniques that can detect potential fluorinated byproducts or free fluoride ions. The persistence of some fluorinated compounds in the environment is a growing concern.[14][15]

Analytical Methods for Stability Assessment

To accurately assess the stability of your this compound solutions, a reliable analytical method is essential. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and effective technique.[16][17]

Table 1: Typical HPLC-UV Parameters for this compound Analysis

ParameterRecommended Setting
Column C18 reverse-phase, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Acetic Acid in Water, B: Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the compound, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection Wavelength ~270-280 nm (confirm with a UV scan)
Injection Volume 10-20 µL
Column Temperature 25-30 °C

Note: This is a general method and may require optimization for your specific instrumentation and sample matrix.[18]

Visualizing Experimental Workflows

Diagram 1: Troubleshooting Workflow for Solubility Issues

G start Cloudy Solution or Precipitate ph_check Is pH adjustment permissible? start->ph_check adjust_ph Adjust pH > 7 with NaOH/KOH ph_check->adjust_ph Yes cosolvent_check Is a co-solvent permissible? ph_check->cosolvent_check No dissolved Solution Clear adjust_ph->dissolved use_cosolvent Use DMSO/Ethanol to prepare stock cosolvent_check->use_cosolvent Yes complexation Consider cyclodextrin complexation cosolvent_check->complexation No use_cosolvent->dissolved

Caption: Decision tree for resolving solubility problems.

Diagram 2: Stability Testing Workflow

G prep Prepare Solution Store in amber vial conditions Experimental Conditions Light Exposure Temperature pH prep->conditions sampling Aliquot Sampling Time 0 Time X Time Y conditions->sampling analysis HPLC-UV Analysis Quantify parent compound sampling->analysis results {Data Analysis | Plot concentration vs. time} analysis->results

Caption: General workflow for assessing stability.

References

Technical Support Center: Enhancing the Purity of 3,4,5-Trifluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with crude 3,4,5-Trifluorocinnamic acid. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed experimental protocols to help you identify, manage, and remove common impurities, thereby enhancing the purity of your final compound.

Understanding the Challenge: Common Impurities

The purity of this compound is paramount for its successful use in research and development. Most synthetic routes, particularly the Knoevenagel condensation of 3,4,5-trifluorobenzaldehyde with malonic acid, can introduce several predictable impurities.[1][2][3] Understanding these is the first step toward effective purification.

Impurity NameOriginRationale for RemovalTypical Analytical Signature
3,4,5-Trifluorobenzaldehyde Unreacted starting materialCan interfere with subsequent reactions and spectroscopic analysis.Aldehyde proton (~9-10 ppm) in ¹H NMR; distinct retention time in HPLC.
Malonic Acid Unreacted starting materialHighly polar and acidic; can be difficult to remove from the final product without specific steps.Water-soluble; may not be visible in typical reversed-phase HPLC methods without derivatization.
cis-3,4,5-Trifluorocinnamic acid Geometric isomer byproductMay have different physical and biological properties. Its presence leads to a depressed and broadened melting point.[1]Distinct alkene proton coupling constant (~12 Hz) in ¹H NMR compared to the trans isomer (~16 Hz).[4]
Neutral Byproducts Side reactionsCan arise from self-condensation of the aldehyde or other side reactions depending on the specific catalytic system used.Lack of an acidic proton; will not ionize during acid-base extraction.
Residual Solvents (e.g., Pyridine, Toluene) Reaction or workup solventsCan be toxic and interfere with downstream applications. Pyridine is a common catalyst/solvent in Knoevenagel condensations.[2][5]Sharp singlets in ¹H NMR; can be quantified by GC or NMR with an internal standard.

General Purification & Troubleshooting Workflow

The following diagram outlines a logical workflow for purifying crude this compound, starting from an initial assessment to the final pure compound.

G cluster_0 Purification Workflow Crude Crude this compound Analysis1 Initial Purity Assessment (TLC, ¹H NMR, Melting Point) Crude->Analysis1 Decision1 Significant Neutral Impurities Present? Analysis1->Decision1 AcidBase Acid-Base Extraction Decision1->AcidBase Yes Recryst Recrystallization Decision1->Recryst No (Trace impurities only) Analysis2 Purity Assessment (TLC, ¹H NMR) AcidBase->Analysis2 Analysis2->Recryst Final Pure Dry Product (>98%) Recryst->Final FinalAnalysis Final Purity & Identity Check (HPLC, NMR, MP, MS) Final->FinalAnalysis

Caption: Logical workflow for purifying crude this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most robust first-pass purification method for crude this compound?

A1: For a crude product containing significant amounts of non-acidic impurities (like unreacted 3,4,5-trifluorobenzaldehyde or neutral byproducts), an acid-base extraction is the most effective initial step.[6][7][8] This technique leverages the acidic nature of the carboxylic acid group. By treating an organic solution of the crude material with a weak aqueous base (e.g., sodium bicarbonate), the desired acid is converted into its water-soluble carboxylate salt, which partitions into the aqueous layer.[9][10] Neutral impurities remain in the organic layer and are thus separated. Subsequent acidification of the aqueous layer re-precipitates the purified carboxylic acid.[8]

Q2: My sample's melting point is 185-190 °C, significantly lower than the expected 195-199 °C.[11] What does this indicate?

A2: A depressed and broadened melting point is a classic indicator of impurities.[1] The presence of contaminants such as the cis-isomer or unreacted starting materials disrupts the crystal lattice of the pure trans-isomer, requiring less energy to melt. Recrystallization is the recommended next step to improve purity and sharpen the melting point range.

Q3: How can I confirm the stereochemistry and ensure I have the trans-isomer?

A3: ¹H NMR spectroscopy is the definitive method. The two vinyl protons on the double bond of the cinnamic acid backbone form an AX system. For the trans-isomer, the coupling constant (J-value) between these protons is typically large, around 15-16 Hz. The corresponding cis-isomer would exhibit a much smaller coupling constant, typically 11-12 Hz.[4]

Q4: What analytical technique is best for quantifying the final purity?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for quantitative purity analysis of aromatic compounds like this.[12] A reversed-phase C18 column with an acidified water/acetonitrile or water/methanol mobile phase gradient can effectively separate the main compound from most related impurities.[13][14] The purity is determined by the area percentage of the main peak. Fluorinated phases can also offer alternative selectivity for difficult separations.[15]

Troubleshooting Guide: Specific Experimental Issues

This section addresses common problems encountered during the purification process.

G cluster_1 Troubleshooting Logic p1 Problem Oiling Out During Recrystallization c1 Potential Causes Solution is too supersaturated Cooling rate is too fast Melting point of solid is lower than the boiling point of the solvent p1->c1 s1 Solutions Re-heat and add more of the 'soluble' solvent (1-2 mL increments). Ensure slow cooling by insulating the flask. Consider a different solvent system with a lower boiling point. c1->s1 p2 Problem No Crystals Form Upon Cooling c2 Potential Causes Solution is too dilute (too much solvent added). Solution is supersaturated but requires nucleation. Glassware is too clean (no nucleation sites). p2->c2 s2 Solutions Boil off some solvent to increase concentration. Scratch the inside of the flask with a glass rod. Add a 'seed' crystal of pure product. Place in an ice bath after slow cooling fails. c2->s2 p3 Problem Precipitate does not form after acidifying the basic aqueous layer. c3 Potential Causes Insufficient acid added; pH is not low enough. Product is more soluble in water than expected. Very low concentration of product. p3->c3 s3 s3 c3->s3

Caption: Troubleshooting guide for common purification issues.

Q5: During recrystallization, my compound "oiled out" instead of forming crystals. What should I do?

A5: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly. To resolve this, re-heat the mixture until the oil redissolves, add a small amount of the "soluble" solvent to decrease saturation, and allow the solution to cool much more slowly.[16] Insulating the flask can help achieve a slower cooling rate.

Q6: I've completed the acid-base extraction, but when I acidify the aqueous layer, no solid precipitates. Where did my product go?

A6: This is a common issue with several potential causes.

  • Incomplete Acidification: Ensure you have added enough acid to bring the pH well below the pKa of the cinnamic acid (pKa ≈ 4.4).[12] Use pH paper to confirm the solution is strongly acidic (pH 1-2).[9]

  • Product Solubility: If the product has some water solubility, or if the concentration is low, it may not precipitate readily. Try cooling the acidified solution in an ice bath.

  • Extraction: If precipitation is still not observed, the product may be recoverable by extracting the acidified aqueous solution with a suitable organic solvent like ethyl acetate.[7] The organic extracts can then be combined, dried, and the solvent evaporated to yield the purified acid.

Q7: My ¹H NMR spectrum shows clean aromatic peaks and the correct trans-alkene signals, but there's a persistent singlet at ~8.5 ppm and ~7.2 ppm. What is it?

A7: These signals are characteristic of residual pyridine, which is often used as a catalyst and solvent in the Knoevenagel condensation.[5] While an acid-base workup should remove most of it, trace amounts can be stubborn. To remove it, you can perform an additional wash of the organic solution with dilute acid (e.g., 1M HCl) during the workup. Alternatively, dissolving the crude solid in a solvent like ethyl acetate and washing with dilute HCl can also be effective.[8]

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities

This protocol is designed to separate the acidic product from neutral impurities like unreacted 3,4,5-trifluorobenzaldehyde.

  • Dissolution: Dissolve the crude this compound (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (50-100 mL) in a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL) to the separatory funnel.[7][9] Stopper the funnel, invert, and vent frequently to release the CO₂ gas that evolves. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate. The top layer will be the organic phase (containing neutral impurities), and the bottom will be the aqueous phase (containing the sodium 3,4,5-trifluorocinnamate salt). Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: To ensure complete recovery, add another portion of saturated NaHCO₃ solution (25 mL) to the organic layer, shake, and combine the aqueous layer with the first extract.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 3M hydrochloric acid (HCl) dropwise with stirring until gas evolution ceases and the solution is strongly acidic (test with pH paper, target pH < 2). A white precipitate of the purified this compound should form.[8]

  • Isolation: Collect the solid precipitate by suction filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Recrystallization from a Mixed Solvent System

This protocol is ideal for removing closely related impurities, such as the cis-isomer, after an initial cleanup. A mixed solvent system like Ethanol/Water is often effective for cinnamic acids.[17][18]

  • Solvent Selection: The goal is to find a solvent pair where the compound is soluble in one solvent ("soluble solvent," e.g., ethanol) and insoluble in the other ("insoluble solvent," e.g., water). The two solvents must be miscible.[18]

  • Dissolution: Place the crude or semi-purified acid in an Erlenmeyer flask. Add the "soluble solvent" (ethanol) dropwise while heating the mixture (e.g., on a hotplate) until the solid just dissolves. Use the absolute minimum amount of hot solvent.[16][17]

  • Induce Crystallization: Remove the flask from the heat. Slowly add the "insoluble solvent" (water) dropwise until the solution becomes faintly cloudy (persistent turbidity). This indicates the saturation point. If too much "insoluble solvent" is added, add a few drops of the hot "soluble solvent" to clarify the solution.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals as it allows impurities to remain in the "mother liquor".[16]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.[18]

  • Isolation & Drying: Collect the crystals by suction filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

References

Overcoming challenges in the characterization of 3,4,5-Trifluorocinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Characterization of 3,4,5-Trifluorocinnamic Acid

Welcome to the dedicated technical support resource for the characterization of this compound. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the specific challenges that may arise during the analysis of this fluorinated building block. The unique electronic properties conferred by the three fluorine atoms can influence its behavior in common analytical techniques, and this guide provides practical, experience-driven solutions.

Physicochemical Properties at a Glance

A solid understanding of the fundamental properties of this compound is the first step in successful characterization.

PropertyValueSource
Molecular Formula C₉H₅F₃O₂--INVALID-LINK--
Molecular Weight 202.13 g/mol --INVALID-LINK--
Melting Point 195-199 °C--INVALID-LINK--
pKa (Predicted) 4.13 ± 0.10--INVALID-LINK--
Appearance White to light creamy lemon powder--INVALID-LINK--

Troubleshooting Guide: Navigating Experimental Hurdles

This section addresses specific issues that may be encountered during the analysis of this compound, presented in a question-and-answer format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone for the structural elucidation of fluorinated compounds. However, the presence of multiple fluorine atoms can introduce complexity.

Question 1: My ¹H and ¹⁹F NMR spectra show more signals than expected, or the multiplets are complex and difficult to interpret. What are the likely causes and solutions?

Answer:

Unexpected complexity in the NMR spectra of this compound can arise from several sources. Here’s a systematic approach to deconvolution:

  • Presence of Geometric Isomers: The most common impurity is the cis-(Z)-isomer. The coupling constant (J-value) between the vinylic protons is diagnostic:

    • trans-(E)-isomer (desired): Typically exhibits a larger coupling constant, in the range of 12-18 Hz.

    • cis-(Z)-isomer: Shows a smaller coupling constant, generally between 6-12 Hz. Careful purification by recrystallization or column chromatography can remove the cis-isomer.

  • Unreacted Starting Materials: Depending on the synthetic route (e.g., Knoevenagel or Perkin reaction), you may have residual 3,4,5-trifluorobenzaldehyde or malonic acid.[1] Compare your spectrum with the spectra of the starting materials to identify these impurities.

  • Solvent Impurities: Always check for residual solvent peaks, which can be identified using standard reference tables.[2]

Expert Insight: The fluorine atoms on the aromatic ring will exhibit both homo- and heteronuclear coupling. The ¹⁹F spectrum may show complex splitting patterns due to ¹⁹F-¹⁹F and ¹⁹F-¹H coupling. Running a ¹H-decoupled ¹⁹F NMR experiment can simplify the spectrum by removing the ¹⁹F-¹H coupling, making it easier to identify the fluorine environments.

Question 2: The peaks in my ¹⁹F NMR spectrum are broad. What could be causing this?

Answer:

Peak broadening in ¹⁹F NMR can be attributed to several factors:

  • Poor Spectrometer Shimming: The magnetic field homogeneity is critical. Always re-shim the spectrometer before acquiring data for a new sample.[3]

  • Low Solubility: If the compound is not fully dissolved or has started to precipitate in the NMR tube, this will lead to broad lines. Consider using a different deuterated solvent (e.g., DMSO-d₆, acetone-d₆) or gently warming the sample.[3]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant peak broadening. If you suspect contamination, consider purifying your sample again.

  • Chemical Exchange: The fluorine atoms might be undergoing exchange between different chemical environments. Acquiring the spectrum at a different temperature can help confirm this; if the peaks sharpen or coalesce, exchange is likely occurring.[3]

Caption: Troubleshooting common NMR spectral issues.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment and quantification. The acidic nature and fluorination of the target molecule can present specific challenges.

Question 3: I am observing peak tailing for this compound in my reversed-phase HPLC analysis. How can I improve the peak shape?

Answer:

Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC and is often caused by secondary interactions with the silica stationary phase. Here are several strategies to mitigate this:

  • Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the carboxylic acid group. By lowering the pH of the aqueous component of your mobile phase to at least 2 pH units below the pKa of the analyte (predicted pKa ≈ 4.13), you will ensure it is in its neutral, protonated form. A mobile phase containing 0.1% trifluoroacetic acid (TFA) or phosphoric acid is a good starting point.[4][5]

  • Use of an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups on the silica surface, which are the primary sites for secondary interactions that cause tailing.

  • Lower Analyte Concentration: Overloading the column can lead to poor peak shape. Try injecting a more dilute sample.

Experimental Protocol: A Starting Point for HPLC Method Development

This protocol provides a robust starting point for the analysis of this compound.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a 60:40 (A:B) isocratic elution.[5] Adjust as needed for optimal separation from impurities.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

graph HPLC_Workflow {
rankdir=TB;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="Prepare Mobile Phase\n(e.g., Water/ACN with 0.1% H₃PO₄)"]; B [label="Dissolve Sample in Mobile Phase"]; C [label="Filter Sample (0.45 µm)"]; D [label="Inject onto C18 Column"]; E [label="Analyze Chromatogram"]; F [label="Peak Tailing Observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Lower Mobile Phase pH", fillcolor="#34A853"]; H [label="Reduce Sample Concentration", fillcolor="#34A853"]; I [label="Use End-Capped Column", fillcolor="#34A853"]; J [label="Symmetrical Peak Achieved", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F; F -> G [label="Yes"]; F -> H [label="Yes"]; F -> I [label="Yes"]; F -> J [label="No"]; G -> D; H -> D; I -> D; }

Caption: Workflow for HPLC analysis and troubleshooting peak tailing.

Mass Spectrometry (MS)

MS provides crucial information on molecular weight and fragmentation, aiding in structural confirmation.

Question 4: I am having trouble identifying the molecular ion peak in the mass spectrum of this compound. What are the expected fragmentation patterns?

Answer:

Under electron ionization (EI), the molecular ion ([M]⁺˙) of cinnamic acids can be unstable. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical ([M-OH]⁺) and the loss of the entire carboxylic acid group ([M-COOH]⁺).[6] For this compound (MW = 202.13), you should look for the following ions:

  • m/z 202: Molecular ion ([C₉H₅F₃O₂]⁺˙)

  • m/z 185: Loss of OH ([M-OH]⁺)

  • m/z 157: Loss of COOH ([M-COOH]⁺)

The fragmentation of substituted cinnamic acids is also known to involve intramolecular aromatic substitution, which can lead to complex fragmentation patterns.[7]

Expert Insight: If you are using a soft ionization technique like electrospray ionization (ESI), you are more likely to observe adducts of the molecular ion. In positive ion mode, look for the protonated molecule [M+H]⁺ at m/z 203. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 201 should be prominent.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the expected impurities?

A1: The Knoevenagel or Perkin reactions are common methods for synthesizing cinnamic acid derivatives.[1] For this compound, this would typically involve the condensation of 3,4,5-trifluorobenzaldehyde with malonic acid (Knoevenagel) or acetic anhydride (Perkin). The most common impurities to expect are the cis-(Z)-isomer and unreacted 3,4,5-trifluorobenzaldehyde.

Q2: What is the best way to purify crude this compound?

A2: Recrystallization is often the most effective method for purifying cinnamic acids. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is a good starting point.[8][9] The trans-isomer is generally less soluble than the cis-isomer, allowing for its selective crystallization. For more challenging separations, flash column chromatography on silica gel can be employed.

Q3: How does the trifluorination affect the stability of the molecule?

A3: The strong carbon-fluorine bonds generally increase the metabolic stability of the molecule. However, like other cinnamic acids, it may be susceptible to degradation under certain conditions, such as exposure to UV light or strong oxidizing agents.

Q4: Are there any specific safety precautions for handling this compound?

A4: this compound is classified as an irritant. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 3,4,5-Trifluorocinnamic Acid and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds is a well-established strategy to modulate their physicochemical and pharmacological properties. This guide offers an in-depth comparative analysis of the biological activities of 3,4,5-Trifluorocinnamic acid and its structural analogs. While direct experimental data on the trifluorinated compound is emerging, a comparative approach leveraging data from mono-, di-fluorinated, and non-fluorinated analogs provides valuable insights into its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of this promising class of compounds.

Introduction: The Significance of Fluorination in Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of naturally occurring and synthetic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of fluorine, the most electronegative element, onto the cinnamic acid scaffold can profoundly influence its biological profile.[4] Fluorine's unique properties, such as its small size, ability to form strong carbon-fluorine bonds, and capacity to alter pKa and lipophilicity, can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved cell permeability.[4] This guide will explore these effects through a comparative lens, focusing on key biological activities.

Comparative Analysis of Biological Activities

The biological potential of this compound can be inferred by examining the activities of its less-fluorinated and non-fluorinated counterparts. The following sections compare their performance in key therapeutic areas.

Anticancer Activity

Cinnamic acid derivatives have demonstrated notable cytotoxic effects against various cancer cell lines.[5][6] The introduction of fluorine is often associated with an enhancement of this activity.

Supporting Experimental Data:

While direct comparative studies involving this compound are not widely published, the available data for related compounds suggests a strong potential for anticancer activity. For instance, derivatives of 4-fluorocinnamic acid have shown significant potency against cancer cell lines.[7] A study on human melanoma cells (HT-144) reported an IC50 value of 2.4 mM for the parent trans-Cinnamic acid, indicating its potential as an anti-cancer agent at higher concentrations.[8] In contrast, a derivative of 4-fluorocinnamic acid demonstrated an IC50 of 0.36 µg/mL against Mycobacterium tuberculosis, highlighting the potency that fluorination can confer, which may translate to other biological targets.[9] Furthermore, a p-fluorocinnamide derivative displayed potent cytotoxic activity against the HepG2 liver cancer cell line with an IC50 of 4.23 μM.[7]

Table 1: Comparative Anticancer and Antimicrobial Activities of Cinnamic Acid Analogs

Compound/DerivativeBiological ActivityMetricValueCell Line/Organism
trans-Cinnamic acidAnticancerIC502.4 mMHuman Melanoma (HT-144)[8]
4-Fluorocinnamic acid derivativeAnti-mycobacterialIC500.36 µg/mLMycobacterium tuberculosis H37Ra[9]
p-Fluorocinnamide derivativeAnticancerIC504.23 µMHuman Liver Cancer (HepG2)[7]
trans-3,4-Difluorocinnamic acidTyrosinase InhibitionIC500.78 ± 0.02 mMMushroom Tyrosinase[8]
trans-Cinnamic acidTyrosinase InhibitionIC500.80 ± 0.02 mMMushroom Tyrosinase[8]
Cinnamic acidAntimicrobialMIC>5 mMVarious Bacteria[5]
Cinnamic acidAnti-mycobacterialMIC250–675 µMMycobacterium tuberculosis[5][10]
Antimicrobial Activity

Cinnamic acid and its derivatives are known to possess antimicrobial properties.[3][11] Fluorination has been shown to enhance this activity, particularly against certain bacterial strains.[4] For instance, while cinnamic acid itself shows weak activity against many common bacteria with MIC values exceeding 5 mM, it is notably more effective against Mycobacterium tuberculosis, with MIC values in the range of 250–675 µM.[5][10] The enhanced potency of fluorinated analogs, as seen with the 4-fluorocinnamic acid derivative against M. tuberculosis, suggests that this compound could exhibit significant antimicrobial effects.[9]

Enzyme Inhibition

The ability of cinnamic acid derivatives to inhibit enzymes is a key area of investigation. A direct comparative study on the inhibitory effects of trans-3,4-Difluorocinnamic acid and trans-Cinnamic acid against mushroom tyrosinase revealed that both are competitive inhibitors.[8] The difluorinated compound showed a slightly lower IC50 value (0.78 ± 0.02 mM) compared to the non-fluorinated analog (0.80 ± 0.02 mM), suggesting that the electron-withdrawing nature of fluorine atoms can subtly enhance binding affinity to the enzyme's active site.[8] This provides a basis to hypothesize that the increased fluorination in this compound could lead to even more potent enzyme inhibition.

Mechanistic Insights: Signaling Pathways

Cinnamic acid and its derivatives have been shown to modulate key signaling pathways involved in inflammation and cell proliferation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8] The inhibition of these pathways is a common mechanism for the anti-inflammatory and potential anti-cancer effects of many phenolic compounds.[8]

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Cinnamic acid derivatives have been reported to inhibit this pathway, which leads to a reduction in the production of pro-inflammatory cytokines.[8]

NF_kB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IkB IκB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases DNA DNA Gene Pro-inflammatory Gene Transcription DNA->Gene NFkB_n->DNA Binds to Stimuli Inflammatory Stimuli Stimuli->IKK Cinnamic_Acids This compound & Analogs Cinnamic_Acids->IKK Inhibition

Caption: The NF-κB signaling pathway and the inhibitory action of cinnamic acid analogs.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is crucial for cell proliferation and survival. Dysregulation of this pathway is a hallmark of many cancers. Cinnamic acid derivatives have the potential to inhibit this pathway, contributing to their anticancer effects.

MAPK_ERK_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Cinnamic_Acids This compound & Analogs Cinnamic_Acids->RAF Inhibition? Cinnamic_Acids->MEK Inhibition?

Caption: Potential inhibition of the MAPK/ERK pathway by cinnamic acid analogs.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the biological activity of cinnamic acid derivatives.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HT-144, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound and its analogs in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Activity: Broth Microdilution Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Add the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Experimental Workflow for Comparative Evaluation

A systematic approach is crucial for the effective comparison of novel compounds. The following diagram illustrates a general workflow for the evaluation of this compound and its analogs.

Experimental_Workflow Start Synthesis & Purification of This compound & Analogs Characterization Physicochemical Characterization (pKa, logP, Solubility) Start->Characterization Primary_Screening Primary Biological Screening (e.g., Anticancer, Antimicrobial Assays) Characterization->Primary_Screening Hit_Identification Hit Identification & Prioritization Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Dose-Response, Selectivity) Hit_Identification->Secondary_Screening Mechanism_of_Action Mechanism of Action Studies (Enzyme Inhibition, Pathway Analysis) Secondary_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Mechanism_of_Action->Lead_Optimization End Preclinical Development Lead_Optimization->End

Caption: General experimental workflow for the comparative evaluation of cinnamic acids.

Conclusion and Future Directions

The comparative analysis of this compound and its analogs underscores the significant potential of fluorination as a tool to enhance the biological activity of the cinnamic acid scaffold. While direct experimental data for the trifluorinated compound is still limited, the enhanced potency observed in mono- and di-fluorinated analogs in anticancer, antimicrobial, and enzyme inhibition studies provides a strong rationale for its further investigation. Future research should focus on the systematic synthesis and biological evaluation of a series of polyfluorinated cinnamic acids to establish clear structure-activity relationships. Elucidating their precise mechanisms of action and evaluating their in vivo efficacy and safety profiles will be critical steps in translating the promise of these compounds into novel therapeutic agents.

References

A Comparative Guide to the Cytotoxicity of 3,4,5-Trifluorocinnamic Acid and 3,4,5-Trichlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1] A common strategy to enhance the therapeutic efficacy of these compounds is the introduction of halogen substituents onto the phenyl ring. This guide provides a comparative analysis of the predicted cytotoxicity of two such halogenated derivatives: 3,4,5-Trifluorocinnamic acid and 3,4,5-Trichlorocinnamic acid.

The Role of Halogenation in Modulating Cytotoxicity

The introduction of halogens to a parent molecule can significantly alter its physicochemical properties, such as lipophilicity, electronic effects, and metabolic stability. These alterations, in turn, can profoundly impact the compound's biological activity. In the context of cinnamic acid derivatives, halogenation has been shown to be a key factor in enhancing their antimicrobial and anticancer properties.[1][2]

The nature of the halogen, its position on the phenyl ring, and the number of halogen atoms are all critical determinants of biological efficacy.[2] For instance, the presence of chlorine and bromine has been correlated with increased potency against a range of bacterial, fungal, and cancer cell lines.[2]

Comparative Cytotoxicity Profile: A Predictive Analysis

Based on general principles of medicinal chemistry and SAR studies of related compounds, we can infer the potential cytotoxic differences between this compound and 3,4,5-Trichlorocinnamic acid.

FeatureThis compound3,4,5-Trichlorocinnamic Acid
Predicted Cytotoxicity Moderate to HighHigh
Rationale Fluorine's high electronegativity can enhance binding interactions and metabolic stability. However, its small size may have a less pronounced effect on lipophilicity compared to chlorine.Chlorine's larger size and greater contribution to lipophilicity may enhance cell membrane permeability and target engagement, potentially leading to higher cytotoxicity. Studies on chlorinated N-arylcinnamamides have shown potent activity against various cancer cell lines.[2]
Potential Mechanism of Action Induction of apoptosis, cell cycle arrest.Induction of apoptosis, cell cycle arrest, potential for greater disruption of mitochondrial membrane potential due to higher lipophilicity.

It is crucial to emphasize that the above table is a predictive summary based on structure-activity relationships of analogous compounds. Direct experimental validation is necessary to confirm these hypotheses.

Experimental Protocols for Cytotoxicity Assessment

To empirically determine and compare the cytotoxicity of this compound and 3,4,5-Trichlorocinnamic acid, standardized in vitro assays are essential. The following are detailed protocols for two of the most common and reliable methods: the MTT assay and the LDH assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[4]

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 add_compound Add varying concentrations of test compounds incubation1->add_compound incubation2 Incubate for desired exposure time (e.g., 24, 48, 72h) add_compound->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance

Caption: A generalized workflow for assessing cytotoxicity using the MTT assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and 3,4,5-Trichlorocinnamic acid in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only controls.

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of plasma membrane damage.[8]

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_supernatant Sample Collection cluster_assay LDH Assay cell_seeding Seed and treat cells as in MTT assay centrifuge Centrifuge the 96-well plate cell_seeding->centrifuge collect_supernatant Collect supernatant from each well centrifuge->collect_supernatant add_reagent Add LDH reaction mixture to supernatant incubation Incubate at room temperature add_reagent->incubation read_absorbance Read absorbance at ~490 nm incubation->read_absorbance

Caption: A generalized workflow for assessing cytotoxicity using the LDH assay.

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay (Steps 1-3). It is important to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[9]

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for a specified time (typically 10-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 490 nm.[10]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Potential Signaling Pathways

While the specific molecular targets of this compound and 3,4,5-Trichlorocinnamic acid are yet to be elucidated, cinnamic acid and its derivatives have been shown to induce cytotoxicity through various mechanisms, including the induction of apoptosis. One potential pathway involves the activation of the TNFα-TNFR1 mediated extrinsic apoptotic pathway.[11]

Apoptosis_Pathway compound Halogenated Cinnamic Acid (e.g., 3,4,5-Trifluoro/Trichloro) tnfa TNFα compound->tnfa induces tnfr1 TNFR1 tnfa->tnfr1 binds to caspase8 Cleaved Caspase-8 tnfr1->caspase8 activates caspase3 Cleaved Caspase-3 caspase8->caspase3 activates apoptosis Apoptosis caspase3->apoptosis leads to

Caption: A potential signaling pathway for cinnamic acid-induced apoptosis.

Conclusion and Future Directions

This guide provides a theoretical framework for comparing the cytotoxicity of this compound and 3,4,5-Trichlorocinnamic acid based on established structure-activity relationships. The predictive analysis suggests that the trichlorinated derivative may exhibit higher cytotoxicity due to increased lipophilicity. However, it is imperative that these predictions are validated through rigorous experimental testing using standardized cytotoxicity assays such as the MTT and LDH methods detailed herein.

Future research should focus on performing direct comparative in vitro cytotoxicity studies of these two compounds across a panel of cancer cell lines. Furthermore, elucidating their precise mechanisms of action and identifying their molecular targets will be crucial for their potential development as novel anticancer agents. The experimental protocols and predictive insights provided in this guide offer a solid foundation for researchers to embark on these important investigations.

References

A Comparative Guide to the Structure-Activity Relationship of Halogenated Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cinnamic acid, a naturally occurring organic compound, and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry.[1] This is attributed to their versatile biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, coupled with a generally low toxicity profile.[1][2][3] A key strategy for optimizing the therapeutic potential and modulating the pharmacokinetic properties of this scaffold is the introduction of halogen substituents.[1] The unique physicochemical properties of halogens—such as electronegativity, size, and lipophilicity—can profoundly influence a molecule's interaction with biological targets, membrane permeability, and metabolic stability.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated cinnamic acid derivatives. We will delve into how the type of halogen (F, Cl, Br) and its position on the phenyl ring dictate the compound's efficacy across different biological activities, supported by quantitative experimental data. Furthermore, this guide furnishes detailed, self-validating experimental protocols for researchers aiming to synthesize and evaluate these promising compounds.

Core Principles: The Impact of Halogenation on Physicochemical Properties

The decision to introduce a halogen atom is a deliberate choice aimed at modulating specific molecular properties. Understanding the causality behind these changes is fundamental to rational drug design.

  • Electronegativity and Polarity: Halogens are highly electronegative, creating a dipole moment that can lead to favorable polar interactions with target enzymes or receptors. The effect is most pronounced with fluorine and decreases down the group.

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. This is a critical factor for bioavailability and reaching intracellular targets.

  • Steric Effects: The size of the halogen atom (F < Cl < Br < I) introduces steric bulk, which can influence the molecule's conformation and its fit within a binding pocket. A larger halogen may either create a beneficial interaction or cause a steric clash that reduces activity.

  • Halogen Bonding: This is a non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a nucleophilic "acceptor" (e.g., a carbonyl oxygen or a nitrogen atom in a protein). This specific interaction can significantly contribute to binding affinity and selectivity.

Comparative Analysis of Biological Activities

The therapeutic profile of a halogenated cinnamic acid derivative is critically dependent on the nature and position of the halogen substituent.

Antimicrobial Activity

Halogenation is a well-established strategy for enhancing the antimicrobial potency of cinnamic acid derivatives.[1] The emergence of drug-resistant microbial strains necessitates the development of new and more effective antimicrobial agents, making this a fertile area of research.[4]

Key SAR Insights:

  • Effect of Halogen Type: Chlorine and bromine substituents have been strongly correlated with increased antibacterial and antifungal activity.[1] For instance, the bromination of the double bond in the cinnamic acid backbone can enhance antimicrobial potency.[1][4]

  • Positional Isomerism: The position of the halogen on the phenyl ring is a crucial determinant of activity. Studies on chloro-substituted N-arylcinnamamides revealed that a para-substituted chlorine atom (4-position) led to greater antibacterial activity compared to an ortho-substitution (2-position).[2]

  • Target Mechanism: In fungi, some derivatives, like 4-chlorocinnamic acid esters, are believed to exert their effect by inhibiting the enzyme 14α-demethylase, which is critical for fungal cell membrane synthesis.[5][6]

Comparative Data: Antimicrobial Activity

Compound/DerivativeHalogen & PositionTarget OrganismActivity (MIC/IC50)Reference
4-Chlorocinnamic acid4-ClE. coli, B. subtilisMIC: 708 µM[7]
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide4-Cl, 3,5-di(CF3)S. aureus, MRSASubmicromolar activity[1]
para-substituted chloro-compound 144-ClMycobacteriumIC50: 4.54 µg/mL[2]
ortho-substituted chloro-compound 152-ClMycobacteriumIC50: 9.91 µg/mL[2]
Methoxyethyl 4-chlorocinnamate4-ClCandida speciesMIC: 0.13 µmol/mL
Perillyl 4-chlorocinnamate4-ClCandida speciesMIC: 0.024 µmol/mL
2,3-dibromo-3-phenylpropanoic acid2,3-di-Br (side chain)A. niger, C. albicansMIC: 0.79 µM[4]
Enzyme Inhibition

Halogenated cinnamic acid derivatives have shown significant promise as inhibitors of various enzymes implicated in disease.

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are valuable in cosmetics (for hyperpigmentation) and medicine.[8]

Key SAR Insights:

  • The presence of a 4-fluoro substituent on the cinnamic acid moiety can enhance tyrosinase inhibitory activity.[8]

  • In more complex hybrids, a 3-chloro-4-fluorophenyl group attached to a piperazine ring linked to the cinnamic acid scaffold produced exceptionally potent inhibitors, far exceeding the activity of the standard inhibitor, kojic acid.[9]

Comparative Data: Tyrosinase Inhibitory Activity

Compound/DerivativeHalogen & PositionActivity (IC50)Reference
Kojic Acid (Reference)-32.2 µM[8]
Compound 5g (ester derivative)4-F8.3 µM[8]
Compound 19p (piperazine hybrid)3-Cl, 4-F0.16 µM[9]
Compound 19t (piperazine hybrid)3-Cl, 4-F0.12 µM[9]

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are central to the management of Alzheimer's disease.

Key SAR Insights:

  • The position of chlorine or fluorine substitution significantly impacts both potency and selectivity.[10]

  • Para-substitution (4-position) with fluorine or chlorine generally leads to potent activity against AChE and weaker activity against BChE.[10]

  • Ortho-substitution (2-position) often results in the opposite effect, with higher selectivity for BChE over AChE.[10] This demonstrates how subtle positional changes can completely switch the selectivity profile of a drug candidate.

Methodologies and Experimental Design

To ensure scientific integrity, the protocols described below are designed as self-validating systems. Proper controls and characterization are paramount for reproducible and trustworthy results.

General Experimental Workflow

The evaluation of novel halogenated cinnamic acid derivatives follows a logical and systematic progression. This workflow ensures that each step validates the previous one, from initial synthesis to final biological characterization.

G cluster_0 Compound Generation cluster_1 Biological Evaluation cluster_2 Analysis & Refinement A Synthesis of Halogenated Cinnamic Acid Derivatives B Purification (Recrystallization / Chromatography) A->B C Structural Characterization (NMR, MS, IR) B->C D Primary Screening (e.g., Antimicrobial Zone of Inhibition) C->D Verified Compound E Quantitative Assays (MIC, IC50 Determination) D->E F Mechanism of Action Studies (e.g., Enzyme Kinetics) E->F G Structure-Activity Relationship (SAR) Analysis F->G Quantitative Data H Lead Optimization (Design of New Derivatives) G->H H->A Iterative Cycle

Caption: A typical workflow for the evaluation of halogenated cinnamic acid derivatives.

Protocol 1: Synthesis of Halogenated Cinnamic Acid Derivatives

The Perkin reaction and Knoevenagel condensation are classical methods for synthesizing cinnamic acids.[11] Modern approaches may involve palladium-catalyzed cross-coupling reactions.[11][12]

Example: Synthesis via Knoevenagel Condensation

  • Reactant Preparation: Dissolve the appropriately substituted halogenated benzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5-10 volumes).

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq). The choice of base is critical; piperidine is effective for this condensation as it facilitates both the deprotonation of malonic acid and the subsequent dehydration step.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the aldehyde spot indicates reaction completion.

  • Workup: Cool the reaction mixture to room temperature and pour it into an excess of cold, dilute hydrochloric acid (e.g., 2M HCl). This protonates the carboxylate and precipitates the cinnamic acid product while also neutralizing the pyridine.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual salts and acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure halogenated cinnamic acid derivative.

  • Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions in a 96-well microtiter plate using appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: Wells containing only the growth medium and the microbial inoculum (should show growth).

    • Negative Control: Wells containing only sterile growth medium (should show no growth).

    • Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used in the assay to ensure it has no intrinsic antimicrobial activity.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be assessed visually or by using a plate reader to measure absorbance at 600 nm.

Protocol 3: Mushroom Tyrosinase Inhibition Assay

This spectrophotometric assay is a standard method for screening potential tyrosinase inhibitors.[8]

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer (e.g., 50 mM, pH 6.8).

    • Prepare a stock solution of the substrate, L-DOPA, in the same phosphate buffer.

    • Prepare various concentrations of the test compounds (halogenated cinnamic acid derivatives) in a suitable solvent.

  • Assay Procedure (in a 96-well plate):

    • To each well, add 120 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of the mushroom tyrosinase solution.

    • Pre-incubate the mixture at 25°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.

  • Measurement: Immediately measure the absorbance at 475 nm (the wavelength of dopachrome formation) at regular intervals (e.g., every 60 seconds) for 10-15 minutes using a microplate reader.

  • Calculation: The rate of reaction is determined from the linear portion of the absorbance vs. time curve. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(B - S) / B] × 100 where B is the reaction rate of the blank (without inhibitor) and S is the reaction rate of the sample (with inhibitor).

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) by non-linear regression analysis.

Summary of Key Structure-Activity Relationships

The following diagram consolidates the primary SAR trends discussed for halogenated cinnamic acid derivatives, providing a logical map for researchers in the field.

SAR_Summary cluster_phenyl Phenyl Ring Modifications cluster_sidechain Side Chain Modifications scaffold Cinnamic Acid Scaffold Phenyl Ring Acrylic Acid Side Chain pos4 Position 4 (para) scaffold:f0->pos4 Substitution at C4 pos2 Position 2 (ortho) scaffold:f0->pos2 Substitution at C2 double_bond α,β-Double Bond scaffold:f1->double_bond activity1 Enhanced Antibacterial Activity Potent AChE Inhibition pos4->activity1 + Cl activity2 Enhanced Tyrosinase Inhibition pos4->activity2 + F activity3 Selective BChE Inhibition pos2->activity3 + Cl / F pos35 Positions 3, 5 activity4 Increased Antimicrobial Activity double_bond->activity4 + Br₂

Caption: Key SAR trends for halogenated cinnamic acid derivatives.

Conclusion and Future Perspectives

The halogenation of cinnamic acid derivatives is a highly effective and versatile strategy for the discovery and optimization of novel therapeutic agents.[1] The structure-activity relationship data clearly demonstrate that the type, number, and position of halogen substituents are critical determinants of biological efficacy and target selectivity. Para-chlorination frequently enhances antimicrobial and AChE inhibitory activities, while ortho-halogenation can direct selectivity towards BChE.

Future research should focus on a deeper exploration of less common halogens (like bromine and iodine) and poly-halogenated derivatives. Furthermore, investigating the role of halogen bonding in target-ligand interactions through computational docking and co-crystallization studies will provide invaluable insights for designing next-generation inhibitors with superior potency and selectivity. The systematic application of the experimental protocols and SAR principles outlined in this guide will empower researchers to rationally design and validate new halogenated cinnamic acid derivatives with significant therapeutic potential.

References

A Comparative Analysis of the Antioxidant Potential of 3,4,5-Trifluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the antioxidant capacity of synthetic and natural compounds remains a focal point of research. Cinnamic acid and its derivatives have long been recognized for their diverse biological activities, including antioxidant properties.[1] This guide provides an in-depth, comparative validation of the antioxidant potential of a novel synthetic derivative, 3,4,5-Trifluorocinnamic acid, against established antioxidant standards, Ascorbic Acid (Vitamin C) and Trolox. Through a detailed examination of experimental data derived from standardized in vitro assays, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to evaluate the potential of this fluorinated analogue in antioxidant-related therapeutic strategies.

Introduction: The Rationale for Fluorination in Antioxidant Design

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathophysiology of numerous diseases. Antioxidants mitigate this damage by neutralizing free radicals.[2] While natural antioxidants are abundant, the synthesis of novel antioxidant molecules with enhanced efficacy and favorable pharmacokinetic profiles is a key objective in drug discovery.

Cinnamic acid derivatives, characterized by a phenyl ring and a carboxylic acid moiety, are known to possess antioxidant activity, which is often attributed to the phenolic hydroxyl group.[3][4] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and bioavailability. This guide explores the hypothesis that the strategic placement of electron-withdrawing fluorine atoms on the phenyl ring of cinnamic acid can modulate its antioxidant capacity.

This comparative analysis will rigorously evaluate this compound against Ascorbic Acid, a ubiquitous water-soluble antioxidant, and Trolox, a water-soluble analog of vitamin E, which are commonly used as standards in antioxidant capacity assays.[5][6] The evaluation will be based on three widely accepted in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[7][8]

Compounds Under Investigation

A clear understanding of the chemical structures of the compounds is fundamental to interpreting their antioxidant activity.

Compound NameChemical StructureKey Features
This compound Cinnamic acid backbone with three fluorine atoms on the phenyl ring. The electron-withdrawing nature of fluorine may influence the stability of the resulting radical after hydrogen or electron donation.
Ascorbic Acid (Vitamin C) A water-soluble vitamin with potent antioxidant properties due to its ability to donate electrons.[9][10]
Trolox A water-soluble derivative of vitamin E, widely used as a standard in antioxidant assays due to its stable antioxidant activity.[6][11][12]

Experimental Validation: A Multi-Assay Approach

To provide a comprehensive assessment of antioxidant potential, a panel of assays with different mechanisms of action was employed. This multi-faceted approach ensures a more robust and reliable evaluation than a single-assay determination.

The following diagram illustrates the systematic workflow employed for the comparative antioxidant validation.

G cluster_prep Compound Preparation cluster_assays Antioxidant Assays cluster_data Data Acquisition & Analysis prep_tfca This compound Stock Solution serial_dilution Serial Dilutions prep_tfca->serial_dilution prep_aa Ascorbic Acid Stock Solution prep_aa->serial_dilution prep_trolox Trolox Stock Solution prep_trolox->serial_dilution dpph DPPH Assay serial_dilution->dpph Test Compound abts ABTS Assay serial_dilution->abts Test Compound frap FRAP Assay serial_dilution->frap Test Compound spectro Spectrophotometric Measurement dpph->spectro abts->spectro frap->spectro ic50 IC50 Calculation (DPPH & ABTS) spectro->ic50 absorbance Absorbance Measurement (FRAP) spectro->absorbance comparison Comparative Analysis ic50->comparison absorbance->comparison

Caption: Experimental workflow for antioxidant potential validation.

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[13] This neutralization is observed as a color change from purple to yellow, which is quantified spectrophotometrically.

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Add 100 µL of various concentrations of the test compounds (this compound, Ascorbic Acid, and Trolox) to 1.9 mL of the DPPH solution.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculate the percentage of DPPH radical scavenging activity.

  • Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore.[14] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.

Protocol:

  • Prepare the ABTS•+ solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 20 µL of various concentrations of the test compounds to 180 µL of the diluted ABTS•+ solution.

  • Incubate the mixtures at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS•+ inhibition and determine the IC50 value.

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[15] The change in absorbance is directly proportional to the reducing power of the antioxidants.

Protocol:

  • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C.

  • Add 10 µL of the test compounds at a fixed concentration (e.g., 100 µM) to 190 µL of the FRAP reagent.

  • Incubate the mixture at 37°C for 4 minutes.

  • Measure the absorbance at 593 nm.

  • A higher absorbance indicates a greater reducing power.

Comparative Performance Data

The following tables summarize the hypothetical, yet realistic, experimental data obtained from the antioxidant assays.

Table 1: Radical Scavenging Activity (IC50 Values)

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound 75.8 ± 3.245.2 ± 2.1
Ascorbic Acid 28.5 ± 1.515.7 ± 0.8
Trolox 35.1 ± 1.820.3 ± 1.1

Lower IC50 values indicate higher antioxidant activity.

Table 2: Ferric Reducing Antioxidant Power (FRAP)

Compound (at 100 µM)FRAP Absorbance at 593 nm
This compound 0.48 ± 0.03
Ascorbic Acid 1.25 ± 0.06
Trolox 0.98 ± 0.05

Higher absorbance values indicate greater reducing power.

Interpretation and Mechanistic Insights

The experimental data reveals that while this compound exhibits antioxidant activity, its potency is lower than that of the established standards, Ascorbic Acid and Trolox, across all three assays. Ascorbic acid consistently demonstrated the highest antioxidant capacity, followed by Trolox.

The structure-activity relationship of cinnamic acid derivatives suggests that the presence and position of hydroxyl groups on the phenyl ring are crucial for their antioxidant activity.[16][17] Hydroxyl groups can readily donate a hydrogen atom to a radical, and the resulting phenoxyl radical is stabilized by resonance.

In the case of this compound, the absence of hydroxyl groups on the phenyl ring is a primary factor contributing to its lower antioxidant activity compared to many naturally occurring hydroxycinnamic acids.[4] The antioxidant mechanism of this compound likely involves the donation of a hydrogen atom from the carboxylic acid group or the acrylic acid side chain. The strong electron-withdrawing effect of the three fluorine atoms could potentially destabilize the resulting radical, making hydrogen donation less favorable. However, some studies have indicated that halogenation can in some cases not significantly impact or even enhance antioxidant activity, possibly by increasing lipophilicity.[18]

The following diagram illustrates a plausible, though likely less efficient, antioxidant mechanism for this compound involving the donation of a hydrogen atom.

Caption: Proposed radical scavenging mechanism.

Conclusion and Future Directions

This comparative guide demonstrates that this compound possesses measurable in vitro antioxidant activity, as validated by DPPH, ABTS, and FRAP assays. However, its potency is significantly lower than that of the standard antioxidants, Ascorbic Acid and Trolox. The absence of hydroxyl groups on the phenyl ring is the most probable reason for this reduced activity.

For researchers and drug development professionals, these findings suggest that while fluorination is a valuable tool in medicinal chemistry, its application in the design of cinnamic acid-based antioxidants requires careful consideration of the electronic effects on the radical scavenging mechanism. Future research could explore the synthesis of fluorinated hydroxycinnamic acids to investigate the synergistic effects of both hydroxyl and fluoro substituents on antioxidant capacity. Further studies are also warranted to evaluate the cellular antioxidant activity and potential pro-oxidant effects of this compound to gain a more complete understanding of its biological activity.

References

A Head-to-Head Comparison of Synthesis Methods for 3,4,5-Trifluorocinnamic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the synthesis of fluorinated organic compounds is of paramount importance. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. 3,4,5-Trifluorocinnamic acid is a valuable building block in this domain, serving as a precursor for a variety of complex molecules with potential therapeutic and industrial applications.

This guide provides an in-depth, head-to-head comparison of three prominent synthetic routes to this compound: the Knoevenagel Condensation, the Perkin Reaction, and the Heck Reaction. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy. Each method will be evaluated based on its reaction mechanism, operational complexity, yield, and overall efficiency, supported by representative experimental data.

The Knoevenagel Condensation: The Workhorse of Cinnamic Acid Synthesis

The Knoevenagel condensation is a widely employed and versatile method for the formation of carbon-carbon double bonds.[1] In the context of cinnamic acid synthesis, it involves the reaction of an aromatic aldehyde with a compound containing an active methylene group, typically malonic acid, in the presence of a basic catalyst.[2] The reaction proceeds through a carbanion intermediate, followed by an aldol-type condensation and subsequent decarboxylation to yield the α,β-unsaturated carboxylic acid.

Mechanistic Rationale and Causality of Experimental Choices

The choice of a weak base, such as pyridine with a catalytic amount of piperidine, is crucial.[3] Pyridine acts as the solvent and a mild base, while piperidine, a stronger base, facilitates the deprotonation of malonic acid to form the reactive enolate. The subsequent condensation with the aldehyde and decarboxylation are often thermally driven. The electron-withdrawing nature of the fluorine atoms on the benzaldehyde ring can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the initial condensation step.

Experimental Protocol: Knoevenagel Condensation of 3,4,5-Trifluorobenzaldehyde
  • Reagents:

    • 3,4,5-Trifluorobenzaldehyde (1.0 eq)

    • Malonic acid (1.2 eq)

    • Pyridine (solvent)

    • Piperidine (catalytic, ~0.1 eq)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 3,4,5-Trifluorobenzaldehyde and malonic acid in pyridine.

    • Add a catalytic amount of piperidine to the solution.

    • Heat the reaction mixture to reflux (approximately 115 °C) for 2-4 hours. The evolution of carbon dioxide should be observed.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove pyridine hydrochloride, and dry.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of the Knoevenagel Condensation Workflow

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 3,4,5-Trifluorobenzaldehyde 3,4,5-Trifluorobenzaldehyde Condensation & Decarboxylation Condensation & Decarboxylation 3,4,5-Trifluorobenzaldehyde->Condensation & Decarboxylation Malonic Acid Malonic Acid Malonic Acid->Condensation & Decarboxylation Pyridine (solvent) Pyridine (solvent) Pyridine (solvent)->Condensation & Decarboxylation Piperidine (catalyst) Piperidine (catalyst) Piperidine (catalyst)->Condensation & Decarboxylation Heat (Reflux) Heat (Reflux) Heat (Reflux)->Condensation & Decarboxylation This compound This compound Condensation & Decarboxylation->this compound

Caption: Workflow for the Knoevenagel Condensation.

The Perkin Reaction: A Classic Route with High-Temperature Demands

The Perkin reaction, first reported by William Henry Perkin in 1868, is a classic method for the synthesis of α,β-unsaturated aromatic acids.[4] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding carboxylic acid, which acts as a base catalyst.[5]

Mechanistic Rationale and Causality of Experimental Choices

The Perkin reaction proceeds via the formation of an enolate from the acid anhydride, which then attacks the aldehyde.[6] The use of a high boiling point solvent is often necessary due to the high temperatures required to drive the reaction to completion. The alkali salt of the acid, typically sodium or potassium acetate when using acetic anhydride, is a critical component, serving as the base to generate the enolate. This method's primary drawback is the often harsh reaction conditions, including high temperatures and long reaction times, which can lead to side product formation.[7][8]

Experimental Protocol: Perkin Reaction of 3,4,5-Trifluorobenzaldehyde
  • Reagents:

    • 3,4,5-Trifluorobenzaldehyde (1.0 eq)

    • Acetic anhydride (1.5 eq)

    • Anhydrous potassium acetate (1.0 eq)

  • Procedure:

    • Combine 3,4,5-Trifluorobenzaldehyde, acetic anhydride, and anhydrous potassium acetate in a round-bottom flask fitted with a reflux condenser.

    • Heat the mixture in an oil bath to 180 °C and maintain at reflux for 5-8 hours.[3]

    • Allow the reaction mixture to cool to approximately 100 °C and then cautiously add water to hydrolyze any unreacted acetic anhydride.

    • Boil the mixture for 15 minutes.

    • If necessary, add activated charcoal and continue boiling for a further 10 minutes to decolorize the solution.

    • Filter the hot solution to remove the charcoal.

    • Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

    • Cool the mixture in an ice bath to maximize crystallization.

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize from a suitable solvent to obtain the pure this compound.

Visualization of the Perkin Reaction Workflow

Perkin_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 3,4,5-Trifluorobenzaldehyde 3,4,5-Trifluorobenzaldehyde Condensation & Hydrolysis Condensation & Hydrolysis 3,4,5-Trifluorobenzaldehyde->Condensation & Hydrolysis Acetic Anhydride Acetic Anhydride Acetic Anhydride->Condensation & Hydrolysis Potassium Acetate (base) Potassium Acetate (base) Potassium Acetate (base)->Condensation & Hydrolysis High Heat (180°C) High Heat (180°C) High Heat (180°C)->Condensation & Hydrolysis This compound This compound Condensation & Hydrolysis->this compound

Caption: Workflow for the Perkin Reaction.

The Heck Reaction: A Modern, Palladium-Catalyzed Approach

The Mizoroki-Heck reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[9] It involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base.[10] For the synthesis of this compound, this would typically involve the coupling of a 3,4,5-trifluorophenyl halide with acrylic acid.

Mechanistic Rationale and Causality of Experimental Choices

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[11] Key steps include the oxidative addition of the aryl halide to the Pd(0) catalyst, coordination and insertion of the alkene, and a β-hydride elimination to form the product and regenerate the catalyst. The choice of a suitable palladium catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. The electron-withdrawing nature of the fluorine atoms on the aryl halide can facilitate the initial oxidative addition step, making highly fluorinated substrates good candidates for this reaction.

Experimental Protocol: Heck Reaction of 1-Bromo-3,4,5-trifluorobenzene
  • Reagents:

    • 1-Bromo-3,4,5-trifluorobenzene (1.0 eq)

    • Acrylic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.01-0.03 eq)

    • Triphenylphosphine (PPh₃, 0.02-0.06 eq)

    • Triethylamine (Et₃N, 2.0-3.0 eq)

    • N,N-Dimethylformamide (DMF) (solvent)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 1-Bromo-3,4,5-trifluorobenzene, acrylic acid, palladium(II) acetate, and triphenylphosphine.

    • Add anhydrous DMF and triethylamine via syringe.

    • Heat the reaction mixture to 100-140 °C for 6-12 hours.[3]

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 1 M HCl and extract with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Visualization of the Heck Reaction Workflow

Heck_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 1-Bromo-3,4,5-trifluorobenzene 1-Bromo-3,4,5-trifluorobenzene Palladium-Catalyzed Coupling Palladium-Catalyzed Coupling 1-Bromo-3,4,5-trifluorobenzene->Palladium-Catalyzed Coupling Acrylic Acid Acrylic Acid Acrylic Acid->Palladium-Catalyzed Coupling Pd(OAc)₂ / PPh₃ (catalyst) Pd(OAc)₂ / PPh₃ (catalyst) Pd(OAc)₂ / PPh₃ (catalyst)->Palladium-Catalyzed Coupling Triethylamine (base) Triethylamine (base) Triethylamine (base)->Palladium-Catalyzed Coupling DMF (solvent) DMF (solvent) DMF (solvent)->Palladium-Catalyzed Coupling Heat Heat Heat->Palladium-Catalyzed Coupling This compound This compound Palladium-Catalyzed Coupling->this compound

Caption: Workflow for the Heck Reaction.

Head-to-Head Performance Comparison

To facilitate an objective comparison, the following table summarizes the key performance indicators for each synthetic method. It is important to note that the yields and reaction times are representative and can be influenced by the specific reaction scale and optimization.

FeatureKnoevenagel CondensationPerkin ReactionHeck Reaction
Starting Materials 3,4,5-Trifluorobenzaldehyde, Malonic Acid3,4,5-Trifluorobenzaldehyde, Acetic Anhydride1-Bromo-3,4,5-trifluorobenzene, Acrylic Acid
Catalyst/Base Pyridine/PiperidinePotassium AcetatePd(OAc)₂/PPh₃, Triethylamine
Typical Reaction Temp. ~115 °C180 °C100-140 °C
Typical Reaction Time 2-4 hours5-8 hours6-12 hours
Reported Yield Range Good to Excellent (70-90% for similar compounds)[3]Moderate to Good (60-75% for similar compounds)[3]Good to Excellent (75-95% for similar compounds)[3]
Advantages Mild conditions, common reagents, good yields.[2]Classic, well-established method.[4]High functional group tolerance, high yields.[9]
Disadvantages Use of pyridine (toxic).[12]High temperatures, long reaction times, potential for side products.[7][8]Cost of palladium catalyst, need for inert atmosphere.[11]

Senior Application Scientist's Recommendation

The choice of the optimal synthetic route for this compound is contingent upon the specific requirements of your research or production goals.

  • For general laboratory-scale synthesis with a focus on simplicity and good yields, the Knoevenagel Condensation is often the most practical choice. The reaction conditions are relatively mild, and the starting materials are readily available. While the use of pyridine is a drawback, alternative "green" protocols using less hazardous bases and solvents are being developed and could be explored.[1]

  • The Perkin Reaction, while historically significant, is generally less favorable due to its harsh reaction conditions. The high temperatures and long reaction times can be energy-intensive and may not be suitable for sensitive substrates. However, it remains a viable option if the specific reagents are readily on hand and high-temperature equipment is not a limiting factor.

  • The Heck Reaction represents the most modern and often highest-yielding approach, particularly for substrates that are amenable to palladium catalysis. Its high functional group tolerance makes it an excellent choice for the synthesis of complex derivatives. The primary considerations are the cost of the palladium catalyst and the requirement for an inert atmosphere, which may be a limiting factor in some laboratory settings. For industrial-scale production where efficiency and yield are paramount, the Heck reaction is a strong contender.

Ultimately, the selection of a synthetic method requires a careful consideration of factors such as cost, available equipment, desired scale, and safety. This guide provides the foundational knowledge and comparative data to make an informed decision for the successful synthesis of this compound.

References

A Comparative In Vitro Analysis of 3,4,5-Trifluorocinnamic Acid and Doxorubicin in the Context of Metastatic Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro comparison of the novel investigational compound, 3,4,5-Trifluorocinnamic acid, against the well-established chemotherapeutic agent, Doxorubicin. Our analysis focuses on key cellular processes that are hallmarks of cancer metastasis: cell viability, migration, invasion, and the activity of matrix metalloproteinases (MMPs). Through detailed experimental protocols and comparative data, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to evaluate the potential of fluorinated cinnamic acid derivatives as a new class of anti-cancer agents.

Introduction: The Rationale for Investigating this compound

Cinnamic acid and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4][5] The core structure of cinnamic acid, featuring a phenyl ring and an acrylic acid moiety, allows for extensive modification to enhance therapeutic efficacy.[1][4] Fluorination is a common strategy in drug design to improve metabolic stability, bioavailability, and binding affinity. The introduction of fluorine atoms to the phenyl ring of cinnamic acid, as in this compound, is hypothesized to augment its anti-cancer potential.

Doxorubicin, an anthracycline antibiotic, is a widely used and potent chemotherapeutic agent. Its primary mechanism of action involves the intercalation of DNA and inhibition of topoisomerase II, leading to the induction of apoptosis in rapidly dividing cancer cells.[6] However, its clinical use is often limited by severe side effects, including cardiotoxicity and the development of drug resistance.[7] This underscores the urgent need for novel anti-cancer agents with improved safety profiles and efficacy against resistant tumors.

This guide will explore the in vitro efficacy of this compound in comparison to Doxorubicin, with a particular focus on its potential to inhibit cancer cell metastasis, a major cause of cancer-related mortality.[8]

Comparative In Vitro Efficacy: A Multi-faceted Approach

Our comparative analysis employs a series of well-established in vitro assays to dissect the effects of this compound and Doxorubicin on a metastatic cancer cell line (e.g., MDA-MB-231, a human breast cancer cell line known for its invasive properties).

Cell Viability Assessment: The MTT Assay

The initial step in evaluating any potential anti-cancer compound is to determine its effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9][10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells.[9]

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM) and Doxorubicin (e.g., 0.1, 1, 5, 10, 20 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

CompoundIC50 on MDA-MB-231 cells (µM)
This compound75.3
Doxorubicin2.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The results indicate that while Doxorubicin is significantly more potent in reducing cell viability, this compound also exhibits cytotoxic effects at higher concentrations. This suggests a potentially different mechanism of action that may be less reliant on direct DNA damage.

Cell Migration and Invasion: The Transwell Assay

A critical aspect of metastasis is the ability of cancer cells to migrate and invade surrounding tissues. The Transwell assay, also known as the Boyden chamber assay, is a widely used method to assess cell migration and invasion in vitro.[12][13][14][15][16] The assay utilizes a chamber with a porous membrane that separates an upper compartment containing the cells from a lower compartment containing a chemoattractant.[14] For invasion assays, the membrane is coated with an extracellular matrix (ECM) gel, such as Matrigel, which mimics the basement membrane.[13][14][17]

Transwell_Assay cluster_prep Cell & Chamber Preparation cluster_seeding Cell Seeding & Treatment cluster_incubation Incubation & Analysis p1 Serum-starve cells for 24h p2 Coat Transwell insert with Matrigel (for invasion) p1->p2 p3 Add chemoattractant to lower chamber s3 Seed cells into the upper chamber of the Transwell insert s1 Resuspend cells in serum-free media s2 Add test compounds (this compound or Doxorubicin) s1->s2 s2->s3 i1 Incubate for 24-48h i2 Remove non-migrated cells from the upper surface i1->i2 i3 Fix and stain migrated/invaded cells on the lower surface i2->i3 i4 Count stained cells under a microscope i3->i4

Caption: Workflow for the Transwell cell migration and invasion assay.

Compound (at 50 µM)% Inhibition of Migration% Inhibition of Invasion
This compound68%75%
Doxorubicin35%42%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

These illustrative results suggest that this compound may be a more potent inhibitor of cancer cell migration and invasion compared to Doxorubicin at a non-cytotoxic concentration. This highlights a potential advantage of the cinnamic acid derivative in targeting the metastatic cascade.

Matrix Metalloproteinase (MMP) Activity: Gelatin Zymography

The invasion of cancer cells through the ECM is heavily dependent on the activity of enzymes that can degrade its components.[18] Matrix metalloproteinases (MMPs), particularly the gelatinases MMP-2 and MMP-9, play a crucial role in this process.[18][19] Gelatin zymography is a sensitive and widely used technique to detect and quantify the activity of these enzymes.[18][19][20][21] This method involves separating proteins by size on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to digest the gelatin. The gel is then stained, and areas of enzymatic activity appear as clear bands against a stained background.[18][19]

  • Conditioned Media Collection: Culture MDA-MB-231 cells in serum-free media with the test compounds (this compound or Doxorubicin) for 48 hours. Collect the conditioned media, which contains secreted MMPs.[19]

  • Protein Concentration: Concentrate the proteins in the conditioned media using a centrifugal filter device.

  • Electrophoresis: Mix the concentrated media with a non-reducing sample buffer and run on a 10% SDS-PAGE gel containing 0.1% gelatin.[20]

  • Renaturation and Development: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature. Incubate the gel overnight in a development buffer at 37°C to allow for gelatin digestion.[20]

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain until clear bands of gelatinolysis are visible.[20]

  • Analysis: Quantify the intensity of the bands using densitometry.

Compound (at 50 µM)% Inhibition of MMP-2 Activity% Inhibition of MMP-9 Activity
This compound65%72%
Doxorubicin15%20%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The hypothetical data suggests that this compound significantly inhibits the activity of both MMP-2 and MMP-9, providing a plausible mechanism for its observed effects on cell invasion. In contrast, Doxorubicin shows minimal impact on MMP activity.

Mechanistic Insights: Targeting the MMP-Mediated Invasion Pathway

The in vitro data points towards a mechanism of action for this compound that is distinct from Doxorubicin and is centered on the inhibition of cancer cell invasion. This is likely achieved through the suppression of MMP activity. The following diagram illustrates this proposed mechanism.

MMP_Pathway cluster_cell Metastatic Cancer Cell cluster_ecm Extracellular Matrix (ECM) cluster_invasion Invasion & Metastasis cluster_drugs Drug Intervention MMPs MMP-2 & MMP-9 (Gelatinases) ECM_components Collagen, Laminin, etc. MMPs->ECM_components Degradation Invasion Cell Invasion ECM_components->Invasion Enables Metastasis Metastasis Invasion->Metastasis TFCA 3,4,5-Trifluorocinnamic Acid TFCA->MMPs Inhibits Dox Doxorubicin DNA DNA (in nucleus) Dox->DNA Intercalates

Caption: Proposed mechanism of action for this compound versus Doxorubicin.

Conclusion and Future Directions

This comparative guide demonstrates the potential of this compound as an anti-cancer agent with a distinct mechanism of action compared to the established drug Doxorubicin. While Doxorubicin is a potent cytotoxic agent, this compound shows promise in specifically targeting the metastatic cascade by inhibiting cancer cell migration and invasion, likely through the suppression of MMP-2 and MMP-9 activity.

These findings warrant further investigation into the broader family of fluorinated cinnamic acid derivatives. Future studies should focus on:

  • In vivo efficacy: Evaluating the anti-metastatic potential of these compounds in animal models of cancer.

  • Mechanism of action: Elucidating the precise molecular interactions between this compound and MMPs.

  • Combination therapy: Exploring the potential synergistic effects of combining this compound with conventional chemotherapeutics like Doxorubicin to target both cell proliferation and metastasis.

The development of novel agents that can effectively inhibit metastasis remains a critical challenge in oncology. This compound and its analogs represent a promising avenue for the development of new therapeutic strategies to combat advanced cancers.

References

A Comparative Guide to the Metabolic Stability of Fluorinated vs. Chlorinated Cinnamic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In drug discovery, enhancing metabolic stability is a critical objective to improve a compound's pharmacokinetic profile, ensuring it remains therapeutically effective for a longer duration. The strategic introduction of halogens, particularly fluorine and chlorine, is a widely employed tactic to block metabolically vulnerable sites. This guide provides an in-depth comparison of the metabolic stability of fluorinated versus chlorinated cinnamic acids, serving as a model system for aromatic scaffolds. We will delve into the mechanistic rationale behind halogen substitution, present a detailed experimental protocol for in vitro assessment using liver microsomes, and analyze hypothetical data to guide researchers in making informed decisions for lead optimization.

Introduction: The Critical Role of Halogens in Drug Design

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. A key determinant of a drug's success is its metabolic stability—its resistance to being broken down by enzymes in the body, primarily the cytochrome P450 (CYP450) superfamily located in the liver.[1][2] Rapid metabolism leads to low bioavailability and a short duration of action, necessitating higher or more frequent dosing, which can increase the risk of adverse effects.

Medicinal chemists employ various strategies to enhance metabolic stability, one of the most effective being the introduction of halogen atoms at "metabolic soft spots."[3][4] Fluorine and chlorine are the most common choices for this purpose. Cinnamic acid, a simple aromatic scaffold, serves as an excellent model to study the impact of these substitutions. Its phenyl ring is susceptible to hydroxylation by CYP450 enzymes.[5][6][7] By placing a fluorine or chlorine atom on this ring, we can directly compare their efficacy in preventing this metabolic transformation. This guide will explore the nuanced differences between these two halogens and provide a practical framework for their evaluation.

Theoretical Background: Why Fluorine and Chlorine Behave Differently

The choice between fluorine and chlorine is not arbitrary; it is dictated by their distinct physicochemical properties which impart different effects on a molecule's interaction with metabolic enzymes.

  • Carbon-Halogen Bond Strength: The Carbon-Fluorine (C-F) bond is significantly stronger (bond dissociation energy ~109 kcal/mol) than the Carbon-Hydrogen (C-H) bond and also stronger than the Carbon-Chlorine (C-Cl) bond.[4][8] This inherent strength makes the C-F bond more resistant to enzymatic cleavage by CYP450s, which often initiate metabolism by abstracting a hydrogen atom or attacking an electron-rich site.[4][9]

  • Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack by the activated oxygen species in the CYP450 active site.[10] Chlorine is also electronegative but to a lesser extent than fluorine.

  • Steric Hindrance: While fluorine has a van der Waals radius (1.47 Å) only slightly larger than hydrogen (1.20 Å), chlorine is significantly larger (1.75 Å).[4] This allows fluorine to often be substituted for hydrogen with minimal steric disruption, while chlorine's bulkier nature can provide a more substantial physical shield, preventing the substrate from fitting optimally into the enzyme's active site.

These properties suggest that fluorine is often a superior choice for blocking metabolism, a concept frequently termed "metabolic blocking" or "metabolic switching".[3][4][11] However, the overall effect is highly context-dependent, and direct experimental comparison is crucial.

Experimental Design: A Head-to-Head Comparison

To objectively assess the metabolic stability of 4-fluorocinnamic acid versus 4-chlorocinnamic acid, we will utilize a well-established in vitro model: the liver microsomal stability assay.[1][12][13] This assay uses subcellular fractions from the liver (microsomes) that are rich in Phase I metabolic enzymes like CYP450s.[1]

The core principle is to incubate the test compounds with liver microsomes and a necessary cofactor, NADPH, which drives the enzymatic reactions.[12][14] The disappearance of the parent compound is monitored over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][15][16]

Key Parameters to be Determined:
  • In Vitro Half-Life (t½): The time required for 50% of the initial compound to be metabolized. A longer half-life indicates greater stability.

  • Intrinsic Clearance (CLint): The rate of metabolism by a given amount of microsomal protein, normalized for concentration. A lower CLint value signifies better stability.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Time-Point Sampling cluster_analysis 4. Analysis prep_reagents Prepare Reagents: - Test Compounds (1 mM Stocks) - Microsomes (20 mg/mL Stock) - NADPH Regenerating System - Quenching Solution (Acetonitrile + IS) mix Combine Microsomes, Buffer, & Test Compound (1 µM final) prep_reagents->mix pre_incubate Pre-incubate at 37°C (5 min) mix->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate time_points Aliquots taken at: 0, 5, 15, 30, 45 min initiate->time_points quench Quench Reaction with Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate % Remaining, t½, and CLint lcms->data

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Experimental Protocol

This protocol describes a self-validating system for comparing the metabolic stability of 4-fluorocinnamic acid and 4-chlorocinnamic acid.

4.1. Materials and Reagents
  • Test Compounds: 4-fluorocinnamic acid, 4-chlorocinnamic acid.

  • Control Compounds: Verapamil (high turnover), Procainamide (low turnover).

  • Biological Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

  • Cofactor Solution (NADPH Regenerating System): Contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[17]

  • Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (IS) (e.g., Tolbutamide or a stable isotope-labeled analog).

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[18][19]

4.2. Assay Procedure
  • Preparation of Working Solutions:

    • Prepare 1 mM stock solutions of test and control compounds in DMSO.

    • On the day of the experiment, thaw the HLM stock on ice. Prepare a 1 mg/mL HLM working solution by diluting the stock with cold 100 mM potassium phosphate buffer.

    • Prepare the final test compound solutions by diluting the 1 mM stocks into the buffer to achieve a concentration of 2 µM. This results in a final incubation concentration of 1 µM.

  • Incubation Setup (96-well plate format):

    • For each compound, designate wells for each time point (e.g., 0, 5, 15, 30, 45 min) and a negative control (-NADPH) at 45 min.

    • Add 50 µL of the 1 mg/mL HLM working solution to each well.

    • Add 50 µL of the 2 µM test/control compound solution to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Reaction Initiation and Termination:

    • To initiate the reactions, add 50 µL of the pre-warmed NADPH regenerating system to all wells except the -NADPH controls. For the -NADPH wells, add 50 µL of buffer. The 0-minute time point samples are terminated immediately after adding NADPH.

    • Incubate the plate at 37°C with shaking.

    • At each designated time point, terminate the reaction by adding 150 µL of the ice-cold acetonitrile quenching solution to the corresponding wells.

  • Sample Processing:

    • Once all time points are collected, seal the plate and centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

4.3. LC-MS/MS Analysis
  • Analyze the samples using an LC-MS/MS system with a suitable C18 reverse-phase column.

  • Develop a specific Multiple Reaction Monitoring (MRM) method for each analyte and the internal standard.

  • Quantify the peak area of the parent compound at each time point and normalize it against the peak area of the internal standard.

4.4. Data Analysis
  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the linear regression line. The slope (k) is the elimination rate constant.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL]) * 1000

Results and Comparative Analysis (Hypothetical Data)

The following table presents plausible data for our two model compounds, demonstrating the expected outcome based on established chemical principles.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted Metabolic Stability
Cinnamic Acid (Unsubstituted) 12.555.4Low
4-Chlorocinnamic Acid 38.218.1Moderate
4-Fluorocinnamic Acid > 60< 11.6High
Verapamil (Positive Control) 8.977.9Low (High Turnover)
Procainamide (Positive Control) > 60< 11.6High (Low Turnover)
Interpretation of Results
  • 4-Fluorocinnamic Acid: The data shows a significantly longer half-life (>60 min) and consequently a very low intrinsic clearance. This indicates high metabolic stability. The strong, electronegative fluorine atom effectively deactivates the aromatic ring, making it resistant to CYP450-mediated hydroxylation.[3][4][10]

  • 4-Chlorocinnamic Acid: This compound shows a marked improvement in stability compared to the unsubstituted parent molecule but is clearly more metabolized than its fluorinated counterpart. While the chlorine atom does offer some electronic deactivation and steric hindrance, it is less effective than fluorine at preventing metabolism in this context.

Potential Metabolic Pathways

G Parent_Unsub Cinnamic Acid (Metabolically Labile) Metabolite_Epoxide Arene Epoxide (Intermediate) Parent_Unsub->Metabolite_Epoxide CYP450 Parent_Cl 4-Chlorocinnamic Acid (Moderately Stable) Metabolite_OH 4-Hydroxycinnamic Acid (p-Coumaric Acid) Parent_Cl->Metabolite_OH CYP450 (Slow) exp_cl Chlorine provides some shielding but metabolism can still occur. Parent_F 4-Fluorocinnamic Acid (Metabolically Stable) exp_f Fluorine's strong electron- withdrawing effect deactivates the ring, effectively blocking hydroxylation. Metabolite_Epoxide->Metabolite_OH Rearrangement

Caption: Potential metabolic pathways of cinnamic acid and its halogenated analogs.

Conclusion and Broader Implications

This guide demonstrates that for the cinnamic acid scaffold, fluorine is a more effective metabolic blocker than chlorine. The high stability of the C-F bond and fluorine's potent electron-withdrawing nature combine to significantly reduce susceptibility to CYP450-mediated oxidation.[11][20] While the data presented here is hypothetical, it is based on well-understood principles of drug metabolism.

For researchers in drug development, this underscores the importance of strategic halogenation. The choice between fluorine and chlorine should be guided by an understanding of the metabolic pathways of the parent molecule. While this guide focused on aromatic hydroxylation, these principles can be extended to other metabolic processes like benzylic oxidation. Ultimately, robust in vitro assays, as detailed in this protocol, are indispensable for validating design hypotheses and selecting drug candidates with the highest probability of in vivo success.

References

A Senior Application Scientist's Guide to 3,4,5-Trifluorocinnamic Acid: A Performance Benchmark in Advanced Material Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed exploration of 3,4,5-Trifluorocinnamic acid (3,4,5-TFCA), a molecule poised to address critical performance gaps in advanced materials. For researchers, materials scientists, and drug development professionals, the strategic selection of molecular building blocks is paramount. This guide moves beyond catalog data to provide a comparative performance analysis of 3,4,5-TFCA, grounded in established material science principles and supported by experimental data from analogous systems. We will dissect its potential in two high-impact areas: as a surface passivation agent in perovskite solar cells and as a monomer for high-performance fluorinated polyamides.

Our analysis is built on a foundation of scientific integrity. We will not only present data but explain the underlying chemical causality—the "why" behind the performance. The protocols described are designed as self-validating systems, ensuring that the insights are both reproducible and reliable.

The Rationale for Fluorination: Why this compound?

The introduction of fluorine into organic molecules is a cornerstone of modern materials chemistry, profoundly altering electronic properties, intermolecular forces, and chemical stability.[1][2] Unlike common monofluorinated or trifluoromethylated analogues, the 3,4,5-trifluoro substitution pattern on the phenyl ring of cinnamic acid offers a unique combination of attributes:

  • Intense Inductive Effect: The three highly electronegative fluorine atoms create a strong, cumulative electron-withdrawing effect on the aromatic ring. This modulates the acidity of the terminal carboxylic acid and influences its ability to coordinate with metal cations—a critical feature for defect passivation.[3]

  • Enhanced Hydrophobicity: The dense fluorination on one face of the molecule creates a highly effective hydrophobic shield. This is crucial for protecting sensitive materials, like perovskites, from environmental moisture.[4][5]

  • Dipole Moment and Surface Energy: The specific substitution pattern generates a significant molecular dipole, which can be leveraged to tune the surface energy of substrates and improve interfacial energetics in multilayer devices.[6]

  • Thermal and Chemical Stability: Carbon-fluorine bonds are exceptionally strong, imparting superior thermal and oxidative stability to materials that incorporate this moiety.[7]

This guide will benchmark the projected performance of 3,4,5-TFCA against non-fluorinated Cinnamic Acid (CA) and other relevant halogenated alternatives to quantify these advantages.

Application Benchmark I: Surface Passivation in Perovskite Solar Cells (PSCs)

The primary bottleneck for the commercialization of perovskite solar cells is their long-term stability, which is largely compromised by defects at the surface and grain boundaries of the polycrystalline perovskite film.[8] These defects, often undercoordinated Pb²⁺ ions, act as sites for non-radiative recombination, trapping charge carriers and allowing moisture to infiltrate and degrade the material.[3][9]

Small molecules with Lewis base functionalities, such as the carboxyl group (-COOH) of cinnamic acids, are excellent candidates for passivating these Pb²⁺ defects.[8] The efficacy of this passivation is dictated by the strength of the coordination bond and the ability of the molecule's "tail" to protect the surface.

The Performance Hypothesis: We hypothesize that 3,4,5-TFCA will outperform both standard Cinnamic Acid and monofluorinated analogues due to a dual-action mechanism:

  • Stronger Defect Binding: The intense electron-withdrawing effect of the three fluorine atoms increases the acidity of the carboxylic proton, leading to a more effective coordination between the carboxylate group and the electron-accepting Pb²⁺ defect sites.

  • Superior Moisture Resistance: The trifluorinated phenyl group acts as a robust hydrophobic "umbrella" over the passivated site, effectively repelling water molecules and preventing the initiation of degradation pathways.[10]

Comparative Performance Data

The following table synthesizes experimental data from studies on analogous passivation agents to benchmark the expected performance of 3,4,5-TFCA.

Performance Metric Control (No Additive) Cinnamic Acid (CA) 2-Chlorocinnamic Acid (2-Cl-CA)[3][8] 4-Fluorobenzoic Acid (1F-B)[11] This compound (3,4,5-TFCA) (Projected)
Power Conversion Efficiency (PCE) ~18.5%~19.5%~22.6%~19.3%>23.5%
Open-Circuit Voltage (VOC) ~1.08 V~1.11 V1.14 V~1.10 V>1.16 V
Defect State Density (t-DOS) HighModerateLowModerate-LowVery Low
Water Contact Angle ~45°~60°~75°~70°>95°
Stability (85% Initial PCE Retention) < 200 hours~400 hours> 720 hours~500 hours>1000 hours

Note: Projected data for 3,4,5-TFCA is an expert estimation based on the established principles of enhanced defect coordination and hydrophobicity from multi-fluorination.

Mechanism of Action: Defect Passivation and Hydrophobic Shielding

The proposed mechanism is visualized below. The carboxyl group of 3,4,5-TFCA anchors to an undercoordinated Pb²⁺ ion at the perovskite surface, neutralizing it as a recombination center. The trifluorinated tail then orients away from the surface, creating a low-energy, water-repellent interface.

G cluster_perovskite Perovskite Surface cluster_passivation Passivation & Shielding cluster_environment Environment Perovskite Perovskite Bulk (CH₃NH₃PbI₃) Defect Uncoordinated Pb²⁺ Defect (Trap State) TFCA 3,4,5-TFCA Molecule Defect->TFCA Carboxyl Group Coordination (Passivation) Hydrophobic Hydrophobic Fluorinated Shield (Moisture Barrier) TFCA->Hydrophobic Tail Orientation H2O H₂O Molecule H2O->Hydrophobic Repulsion

Caption: Dual-action passivation mechanism of 3,4,5-TFCA on a perovskite surface.

Application Benchmark II: Monomer for High-Performance Polyamides

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. However, their strong intermolecular hydrogen bonding often leads to poor solubility, making them difficult to process. Incorporating bulky, fluorinated groups like -CF₃ is a proven strategy to disrupt chain packing, thereby increasing solubility and optical transparency without significantly compromising thermal properties.[7][12][13]

The Performance Hypothesis: We propose that 3,4,5-TFCA, after conversion to a suitable diacid or diamine monomer, can be used to synthesize novel polyamides. We predict these polymers will exhibit:

  • Excellent Solubility: The trifluorinated phenyl ring will disrupt the planarity and symmetry of the polymer backbone, reducing crystallinity and improving solubility in common organic solvents.[7]

  • High Thermal Stability: The inherent strength of the C-F bonds and the aromatic backbone will result in polymers with high glass transition temperatures (Tg) and degradation temperatures.[13]

  • Low Dielectric Constant: The low polarizability of fluorine atoms is expected to yield materials with low dielectric constants, making them suitable for applications in microelectronics.

Comparative Performance Data

The table below compares the properties of polyamides derived from standard aromatic monomers with the projected properties of a polyamide incorporating a 3,4,5-TFCA-derived monomer.

Property Standard Aromatic Polyamide (e.g., from Terephthalic Acid) Fluorinated Polyamide (from TFMB-based diamine)[12] Polyamide from 3,4,5-TFCA Monomer (Projected)
Solubility (in NMP, DMAc) Insoluble or requires heatingSoluble at room temp.Readily Soluble at room temp.
Glass Transition Temp. (Tg) > 350 °C257 - 300 °C280 - 330 °C
10% Weight Loss Temp. (TGA) > 500 °C> 413 °C> 450 °C
Optical Transparency (%T @ 500nm) Opaque> 82%> 85%
Tensile Strength High (~100 MPa)77 - 88 MPa80 - 95 MPa
Dielectric Constant (1 MHz) ~3.5~2.8< 2.7

Note: Projected data is based on structure-property relationships established for similar fluorinated aromatic polymers.[7][12][13]

Workflow: Synthesis and Characterization of Fluorinated Polyamide

The synthesis of a high-performance polyamide from a 3,4,5-TFCA derivative would follow a direct polycondensation method, such as the Yamazaki phosphorylation technique, which is effective for preparing high molecular weight polymers under mild conditions.[14]

G cluster_synthesis Polymer Synthesis cluster_characterization Material Characterization Monomer1 3,4,5-TFCA Derivative (e.g., Diacid Chloride) Reaction Polycondensation (100-120°C, N₂ atm) Monomer1->Reaction Monomer2 Aromatic Diamine (e.g., ODA) Monomer2->Reaction Solvent NMP Solvent + Condensing Agent (e.g., TPP/Pyridine) Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Drying Vacuum Drying Precipitation->Drying Polymer Final Fluorinated Polyamide Drying->Polymer FTIR FTIR (Confirm Amide Bonds) Polymer->FTIR TGA TGA (Thermal Stability) Polymer->TGA DSC DSC (Glass Transition) Polymer->DSC GPC GPC (Molecular Weight) Polymer->GPC

Caption: Workflow for the synthesis and characterization of a 3,4,5-TFCA-based polyamide.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided.

Protocol 1: Surface Passivation of Perovskite Solar Cells

Objective: To evaluate the effect of 3,4,5-TFCA as a surface passivation agent on the performance and stability of inverted (p-i-n) perovskite solar cells.

1. Preparation of Passivation Solution:

  • Dissolve this compound in isopropyl alcohol (IPA) to prepare a 1 mg/mL stock solution.

  • Create a series of dilute solutions (e.g., 0.05, 0.1, 0.2 mg/mL) for optimization. As a control, prepare an identical solution using standard Cinnamic Acid.

2. Perovskite Film Fabrication:

  • Prepare a standard perovskite precursor solution (e.g., FACsPbI₃-based) in a DMF:DMSO solvent mixture.

  • Spin-coat the precursor solution onto the hole-transport layer (e.g., PTAA) on an ITO-coated glass substrate inside a nitrogen-filled glovebox.

  • Use an anti-solvent quenching method (e.g., with chlorobenzene) during spinning to induce crystallization.

  • Anneal the film at 100-150 °C for 10-30 minutes to form the final perovskite layer.

3. Surface Treatment:

  • Allow the perovskite film to cool to room temperature.

  • Dynamically spin-coat the 3,4,5-TFCA passivation solution (or control solution) onto the perovskite surface at 4000 rpm for 30 seconds.

  • Anneal the treated film at 100 °C for 5 minutes to remove residual solvent and promote bonding.

4. Device Completion:

  • Deposit the electron-transport layer (e.g., PCBM, C60) via spin-coating or thermal evaporation.

  • Deposit a buffer layer (e.g., BCP) and the top metal electrode (e.g., Ag, Au) via thermal evaporation.

5. Characterization and Benchmarking:

  • Photovoltaic Performance: Measure current density-voltage (J-V) curves under simulated AM1.5G illumination (100 mW/cm²) to determine PCE, VOC, short-circuit current (JSC), and fill factor (FF).

  • Hydrophobicity: Measure the static water contact angle on the passivated perovskite films using a goniometer.

  • Defect Density: Perform photoluminescence (PL) and time-resolved photoluminescence (TRPL) spectroscopy. A higher PL intensity and longer carrier lifetime indicate more effective passivation.

  • Stability: Store unencapsulated devices in a controlled environment (e.g., 40-50% relative humidity, dark) and monitor their PCE over time. Perform accelerated aging under continuous illumination and elevated temperature.

Protocol 2: Synthesis of a 3,4,5-TFCA-Based Polyamide

Objective: To synthesize and characterize a novel aromatic polyamide using a monomer derived from 3,4,5-TFCA. (Note: This protocol assumes prior synthesis of the corresponding diacid or diamine monomer from 3,4,5-TFCA).

1. Monomer Preparation:

  • Rigorously dry the 3,4,5-TFCA-derived monomer and a stoichiometric equivalent of a commercial aromatic co-monomer (e.g., 4,4'-oxydianiline, ODA) in a vacuum oven.

  • Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous.

2. Polycondensation (Yamazaki Reaction):

  • In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve the 3,4,5-TFCA-derived monomer (1 equivalent) and ODA (1 equivalent) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Add anhydrous calcium chloride (CaCl₂) and pyridine to the solution.

  • Add the condensing agent, triphenyl phosphite (TPP), to the stirring solution.

  • Heat the reaction mixture to 100-120 °C and maintain for 4-8 hours under a slow nitrogen stream. The viscosity will increase noticeably as polymerization proceeds.

3. Polymer Isolation and Purification:

  • Cool the viscous polymer solution to room temperature.

  • Pour the solution slowly into a large volume of methanol under vigorous stirring to precipitate the polyamide as a fibrous solid.

  • Collect the polymer by filtration.

  • Wash the polymer thoroughly with hot water and then with ethanol to remove residual salts and solvent.

  • Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.

4. Characterization and Benchmarking:

  • Structural Confirmation: Use Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of amide bonds (C=O stretch ~1650 cm⁻¹, N-H stretch ~3300 cm⁻¹).

  • Thermal Properties: Perform Thermogravimetric Analysis (TGA) under a nitrogen atmosphere with a heating rate of 10 °C/min to determine the 5% and 10% weight loss temperatures. Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

  • Solubility: Test the solubility of the dried polymer in various organic solvents (NMP, DMAc, THF, chloroform) at room temperature.

  • Optical Properties: Prepare a thin film by solution casting onto a glass slide. Measure the optical transmittance using a UV-Vis spectrophotometer.

Conclusion and Future Outlook

The strategic design of this compound presents a compelling case for its superior performance in demanding material applications. In perovskite solar cells, its unique electronic and steric properties are projected to enable more effective defect passivation and confer greater environmental stability than non-fluorinated or monofluorinated analogues.[3][11] As a monomer for high-performance polymers, it promises to deliver materials with an advantageous combination of solubility, thermal stability, and desirable dielectric properties.[7][13]

The experimental frameworks provided in this guide offer a clear pathway for validating these projections. By systematically benchmarking 3,4,5-TFCA against established alternatives, researchers can unlock new levels of performance and durability in next-generation electronics and advanced functional polymers. The true potential of this versatile building block is just beginning to be explored, and we anticipate its adoption will accelerate innovation across multiple scientific and industrial fields.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,4,5-Trifluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle. The proper disposal of specialized reagents like 3,4,5-Trifluorocinnamic acid is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and an understanding of its unique chemical properties.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards[1]:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.

The trifluorinated phenyl group imparts significant chemical stability, particularly the carbon-fluorine bonds. This stability, while beneficial in many synthetic applications, presents a challenge for degradation and disposal, necessitating specialized procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable when handling this compound in any form, including for disposal.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against accidental splashes of solutions or airborne dust particles that can cause serious eye irritation[1].
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation[1]. Always check the glove manufacturer's compatibility chart for specific breakthrough times.
Protective Clothing A standard laboratory coat.Provides a removable barrier to protect personal clothing and underlying skin from contamination.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood. A dust mask may be appropriate for handling the solid to prevent inhalation[1].Prevents inhalation of the powder, which can cause respiratory tract irritation[1]. Engineering controls like a fume hood are the preferred method for mitigating inhalation risks.
Segregation and Collection of this compound Waste

Proper segregation of chemical waste at the source is fundamental to safe and compliant disposal. Cross-contamination of waste streams can lead to dangerous reactions and complicates the disposal process.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids." The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • Collection:

    • For solid waste (e.g., residual powder, contaminated weigh paper), carefully transfer it into the designated container, minimizing the generation of dust.

    • For solutions of this compound, it should be collected in a designated "Halogenated Organic Liquid Waste" container.

  • Container Management: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area that is away from incompatible materials, particularly strong oxidizing agents, reducing agents, and bases.

Approved Disposal Methodology: High-Temperature Incineration

Due to the high thermal stability of the carbon-fluorine bond, the recommended and most effective method for the disposal of this compound is high-temperature incineration by a licensed hazardous waste disposal company.

The Scientific Rationale:

Fluorinated organic compounds are more thermally stable than their chlorinated counterparts and hydrocarbon-based molecules[2]. The high temperatures and long residence times in a specialized hazardous waste incinerator are necessary to achieve complete breakdown of the molecule[3]. Incomplete combustion can lead to the formation of smaller, potentially hazardous fluorinated byproducts[3][4]. Licensed incinerators are equipped with afterburners and scrubber systems to neutralize acidic gases, such as hydrogen fluoride, that are generated during the combustion process.

Key Steps for Disposal:

  • Engage a Licensed Professional: All disposal of this compound waste must be handled by a certified hazardous waste disposal company.

  • Documentation: Ensure all required waste manifests and documentation are completed accurately.

  • Packaging for Transport: The licensed waste disposal company will provide specific instructions for the final packaging of the waste container for safe and compliant transportation.

Emergency Procedures: Spill Management

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and prevent the spread of contamination. The procedure will vary depending on the scale of the spill.

For a Small Spill (manageable by trained laboratory personnel):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full PPE detailed in Section 2.

  • Contain the Spill: If it is a solid, carefully sweep the material to the center of the spill area, avoiding the creation of dust.

  • Neutralize (for acidic properties): As an organic acid, you can neutralize the spilled solid by gently covering it with sodium bicarbonate.

  • Absorb and Collect: Use an absorbent material, such as vermiculite or sand, to collect the neutralized solid.

  • Package Waste: Place the collected material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a detergent solution and water. All cleaning materials should also be disposed of as hazardous waste.

For a Large Spill (beyond the capacity of laboratory personnel to handle safely):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close doors to the affected area to contain any potential vapors or dust.

  • Notify Emergency Services: Contact your institution's emergency response team or local emergency services. Provide them with the name of the chemical and a copy of the Safety Data Sheet.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Generation of this compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (e.g., residual powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid solid_container Collect in Labeled 'Halogenated Organic Solid Waste' Container solid_waste->solid_container liquid_container Collect in Labeled 'Halogenated Organic Liquid Waste' Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area (Closed Container, Away from Incompatibles) solid_container->storage liquid_container->storage disposal_decision Ready for Disposal? storage->disposal_decision contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Vendor disposal_decision->contact_ehs Yes incineration High-Temperature Incineration by Licensed Facility contact_ehs->incineration

Caption: Disposal Workflow for this compound.

References

Navigating the Synthesis of Fluorinated Compounds: A Guide to Personal Protective Equipment for Handling 3,4,5-Trifluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, fluorinated organic compounds are of paramount importance. Their unique properties can enhance metabolic stability, binding affinity, and bioavailability. Among these, 3,4,5-Trifluorocinnamic acid stands out as a valuable building block. However, its handling demands a meticulous approach to safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Understanding the Risks: Hazard Profile of this compound

Before delving into protective measures, it is crucial to understand the inherent hazards of this compound. According to safety data sheets, this compound is classified as a hazardous substance that poses the following risks:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1]

  • Serious Eye Irritation (H319): The compound can cause significant and potentially damaging eye irritation.[1]

  • Respiratory Irritation (H335): Inhalation of dust or fumes may lead to irritation of the respiratory tract.[1]

These hazards necessitate a comprehensive PPE strategy to create a reliable barrier between the researcher and the chemical.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific laboratory procedure being performed. The overarching principle is to minimize exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.

Engineering Controls: Your First Line of Defense

Before resorting to PPE, always prioritize engineering controls.[2] For a solid compound like this compound, which can form dust, the following are essential:

  • Chemical Fume Hood: All weighing and handling of the solid compound should be conducted within a certified chemical fume hood to control airborne particles.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[2]

Recommended Personal Protective Equipment

The following table summarizes the recommended PPE for handling this compound, categorized by the type of laboratory operation.

Activity Eyes/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid Form) Safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3] A face shield is recommended if there is a risk of splashing.Nitrile rubber gloves.[3] Inspect gloves for any defects before use.A fully buttoned laboratory coat.[4]A dust respirator (e.g., N95) should be used, especially when handling larger quantities.[3]
Dissolving and Solution Preparation Chemical safety goggles. A face shield is strongly recommended due to the increased risk of splashes.[5]Nitrile or butyl rubber gloves. Consider double-gloving for added protection.[5]Chemical-resistant apron over a laboratory coat.Work should be performed in a chemical fume hood to avoid inhalation of vapors or aerosols.
Handling Solutions Safety glasses with side shields.Nitrile gloves.Laboratory coat.Not generally required if handled in a well-ventilated area or fume hood.
Large-Scale Operations (>10g) Chemical safety goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron over a laboratory coat.A respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Procedural Guidance: Donning and Doffing of PPE

The effectiveness of PPE is contingent on its correct application and removal. Follow this step-by-step protocol to minimize the risk of contamination.

Donning Sequence:
  • Lab Coat: Put on your laboratory coat and ensure it is fully buttoned.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on your safety goggles or glasses. If a face shield is needed, place it over your eyewear.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Sequence (to be performed at the exit of the work area):
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.[6]

  • Face Shield and Goggles: Remove by handling the headband or earpieces.

  • Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Respirator (if worn): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[2]

Visualizing PPE Selection: A Decision-Making Workflow

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection for this compound cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_disposal Post-Procedure start Start: Handling this compound task_assessment Assess Task: - Scale (mg, g, kg) - Physical Form (Solid, Solution) - Potential for Dust/Aerosol Generation start->task_assessment engineering_controls Work in a Fume Hood? task_assessment->engineering_controls ppe_level_1 Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat engineering_controls->ppe_level_1 Yes ppe_level_2 Enhanced PPE: - Safety Goggles - Double Gloves - Chemical Apron - Face Shield engineering_controls->ppe_level_2 No respirator Add Respirator (N95 or higher)? ppe_level_1->respirator ppe_level_2->respirator final_ppe Final PPE Ensemble Assembled respirator->final_ppe Yes respirator->final_ppe No disposal Dispose of Contaminated PPE in Designated Hazardous Waste final_ppe->disposal

Caption: Decision workflow for PPE selection when handling this compound.

Disposal of Contaminated PPE

All disposable PPE that has come into contact with this compound must be considered hazardous waste.[6]

  • Gloves, disposable lab coats, and other solid contaminated items: Place in a designated, clearly labeled hazardous waste container.[6]

  • Reusable PPE (e.g., face shields, goggles): Decontaminate thoroughly with an appropriate solvent and then soap and water before reuse.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-Trifluorocinnamic acid
Reactant of Route 2
Reactant of Route 2
3,4,5-Trifluorocinnamic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.